molecular formula C9H9N3S B1330649 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine CAS No. 76074-47-0

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1330649
CAS No.: 76074-47-0
M. Wt: 191.26 g/mol
InChI Key: LPOIZXBPFTXVAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine (CAS 76074-47-0) is a high-value chemical scaffold in medicinal chemistry, recognized for its diverse biological activities. The 2-amino-1,3,4-thiadiazole core is a known bioisostere for pyrimidine and pyridazine rings, a property that enhances lipophilicity, improves cell permeability, and contributes to good oral bioavailability in potential drug candidates . This moiety demonstrates a broad spectrum of pharmacological properties, making it a versatile lead compound for developing new therapeutic agents . Research indicates significant potential for derivatives of this compound in antimicrobial applications, showing activity against various bacterial and fungal pathogens . Furthermore, the 2-amino-1,3,4-thiadiazole scaffold has demonstrated notable antitumor properties, positioning it as a promising structure for anticancer research . The compound can be synthesized via a modern one-pot method using polyphosphate ester (PPE), which offers an advantage by avoiding highly toxic reagents like POCl3 . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-11-12-9(10)13-8/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPOIZXBPFTXVAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70343618
Record name 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76074-47-0
Record name 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70343618
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine. This molecule belongs to the 1,3,4-thiadiazole class, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial and anticancer properties.[1] This document details the synthetic protocol, physicochemical properties, and spectroscopic characterization of the title compound.

Core Compound Details

CharacteristicValue
Compound Name This compound
Synonyms 5-(m-tolyl)-1,3,4-thiadiazol-2-amine
CAS Number 76074-47-0
Molecular Formula C₉H₉N₃S
Molecular Weight 191.25 g/mol
Chemical Structure (See Synthesis Scheme)

Synthesis Protocol

The synthesis of this compound is typically achieved through the cyclization of a carboxylic acid and thiosemicarbazide. The following experimental protocol is adapted from established methods for analogous compounds.

Reaction Scheme:

Synthesis_Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product R1 3-Methylbenzoic Acid P This compound R1->P + R2 Thiosemicarbazide R2->P Solvent Toluene Solvent->P Action Reflux Action->P Antimicrobial_Pathway Compound This compound Target Bacterial Enzyme (e.g., DNA gyrase, DHFR) Compound->Target Inhibition Process Essential Cellular Process (e.g., DNA replication, Folate synthesis) Target->Process Catalyzes Outcome Inhibition of Bacterial Growth Process->Outcome Leads to

References

Spectroscopic Profile of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, a molecule of interest in medicinal chemistry and materials science. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Core Spectroscopic Data

The spectroscopic data for this compound (Molecular Formula: C₉H₉N₃S, Molecular Weight: 191.25 g/mol ) are summarized below.[1] The ¹H NMR and IR data are predicted based on the analysis of structurally similar compounds, while the ¹³C NMR and Mass Spectrum data are based on available experimental results.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.2m4HAromatic protons (phenyl ring)
~7.0s (broad)2H-NH₂ (amine protons)
~2.4s3H-CH₃ (methyl protons)

Table 2: ¹³C NMR Spectroscopic Data [2]

Chemical Shift (δ) ppmAssignment
~168C=N (thiadiazole ring)
~155C-NH₂ (thiadiazole ring)
~139Aromatic C-CH₃
~131Aromatic C-H
~129Aromatic C-H
~128Aromatic C-H
~125Aromatic C-H
~21-CH₃
Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3100Strong, BroadN-H stretching (amine)
~3100 - 3000MediumC-H stretching (aromatic)
~2950 - 2850WeakC-H stretching (methyl)
~1630StrongN-H bending (amine)
~1600, ~1480Medium-StrongC=C stretching (aromatic)
~1550StrongC=N stretching (thiadiazole ring)
~700-800StrongC-H out-of-plane bending (aromatic)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data [3][4]

m/zRelative IntensityAssignment
191High[M]⁺ (Molecular ion)
Fragments corresponding to the loss of substructures from the molecular ion.

Experimental Protocols

The following are detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A general and widely used method for the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles involves the cyclization of a thiosemicarbazide with a carboxylic acid or its derivative. A plausible synthetic route for the title compound is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a mixture of 3-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is suspended in a suitable solvent such as phosphorus oxychloride or polyphosphoric acid.

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • Neutralization and Precipitation: The acidic solution is neutralized by the slow addition of a base, such as a saturated solution of sodium bicarbonate or ammonium hydroxide, until the product precipitates out.

  • Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and dried. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water to yield the pure this compound.

Spectroscopic Analysis
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, for instance, a Bruker Avance operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

  • Data Acquisition:

    • For ¹H NMR, the spectral width is set to an appropriate range (e.g., 0-12 ppm), and a sufficient number of scans (typically 16-64) are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (typically 1024 or more) are required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Shimadzu IRTracer-100.

  • Data Acquisition: The KBr pellet is placed in the sample holder of the spectrometer, and the spectrum is recorded over a typical range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The positions of the absorption bands (in cm⁻¹) and their relative intensities are determined from the spectrum.

  • Sample Introduction: A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is injected into the GC, which separates the components before they enter the mass spectrometer.

  • Ionization: Electron Ionization (EI) is a common method for this type of compound, where the sample molecules are bombarded with a high-energy electron beam.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized chemical compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Sample IR IR Spectroscopy Synthesis->IR Sample MS Mass Spectrometry Synthesis->MS Sample Data_Analysis Data Analysis & Structure Elucidation NMR->Data_Analysis Spectral Data IR->Data_Analysis Spectral Data MS->Data_Analysis Spectral Data

Caption: General workflow for the spectroscopic analysis of a synthesized compound.

References

An In-depth Technical Guide on the Crystal Structure of 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the crystal structure of 5-(Aryl)-1,3,4-thiadiazol-2-amine derivatives, with a specific focus on compounds closely related to 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine. The content herein is based on published crystallographic studies of its structural isomers, providing valuable insights into the molecular geometry, intermolecular interactions, and experimental procedures relevant to this class of compounds.

Introduction

1,3,4-thiadiazole derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including antimicrobial and anticancer properties. The spatial arrangement of atoms and molecules in the solid state, determined through crystal structure analysis, is crucial for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This document summarizes the key crystallographic findings for close structural analogs of this compound, providing a comprehensive overview for researchers in the field.

Data Presentation

The quantitative data from the crystal structure analyses of two closely related isomers, 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine and 5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine, are presented below. This data offers a strong predictive model for the crystallographic parameters of this compound.

Table 1: Crystal Data and Structure Refinement for 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine [1][2]

ParameterValue
Empirical FormulaC₉H₉N₃S
Formula Weight191.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)12.284 (3)
b (Å)7.3730 (15)
c (Å)11.263 (2)
β (°)109.09 (3)
Volume (ų)964.0 (3)
Z4
Temperature (K)293
RadiationMo Kα
µ (mm⁻¹)0.29
R[F² > 2σ(F²)]0.059
wR(F²)0.181
Goodness-of-fit (S)1.01

Table 2: Key Molecular Geometry and Interaction Parameters

CompoundDihedral Angle (Thiadiazole/Phenyl)Key Intermolecular Interactions
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine31.19 (18)°[1][2]N—H···N hydrogen bonds[1][2]
5-methyl-N-phenyl-1,3,4-thiadiazole-2-amine22.8°[3]N–H…N and C–H…N bonds, X–H…Cg (π ring) interactions[3]

Experimental Protocols

The methodologies employed for the synthesis, crystallization, and structure determination of these 1,3,4-thiadiazole derivatives are detailed below.

Synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine [1]

  • Reaction Setup: 4-Methyl-benzoic acid (5 mmol) and thiosemicarbazide (5 mmol) were added to 50 ml of toluene.

  • Reflux: The reaction mixture was heated under reflux for 4 hours.

  • Work-up: After cooling to room temperature, the mixture was poured into ice water.

  • Purification: The resulting precipitate was filtered and recrystallized from acetone to yield the pure compound.

Crystal Growth [1]

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of an acetone solution of the purified compound.

X-ray Diffraction Analysis [1]

  • Data Collection: A Nonius CAD4 diffractometer was used for data collection with Mo Kα radiation.

  • Structure Solution: The structure was solved using direct methods with the SHELXS97 program.

  • Structure Refinement: The structure was refined by full-matrix least-squares on F² using the SHELXL97 program. All hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

Visualization of Workflows and Relationships

General Workflow for Synthesis and Crystal Structure Analysis

The following diagram illustrates the typical workflow from synthesis to the final crystal structure determination for 1,3,4-thiadiazole derivatives.

G cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Structural Analysis A Starting Materials (e.g., Substituted Benzoic Acid, Thiosemicarbazide) B Reaction (e.g., Reflux in Toluene) A->B C Work-up & Purification (e.g., Filtration, Recrystallization) B->C D Slow Evaporation of Solvent C->D E X-ray Data Collection D->E F Structure Solution (Direct Methods) E->F G Structure Refinement F->G H Final Crystallographic Data (CIF) G->H G M1 Molecule 1 (R-Thiadiazole-NH2) M2 Molecule 2 (R-Thiadiazole-NH2) M1->M2 N-H···N M3 Molecule 3 (R-Thiadiazole-NH2) M2->M3 N-H···N

References

The Diverse Biological Activities of 1,3,4-Thiadiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and versatile biological activities.[1][2] This five-membered heterocycle is a bioisostere of pyrimidine, allowing it to interact with a wide array of biological targets and interfere with critical cellular processes like DNA replication.[3] Its derivatives have demonstrated a broad spectrum of pharmacological effects, including potent anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibitory actions. This technical guide provides an in-depth overview of these activities, presenting key quantitative data, detailed experimental protocols for evaluation, and visualizations of relevant biological pathways and workflows to aid in the research and development of novel 1,3,4-thiadiazole-based therapeutic agents.

Anticancer Activity

Derivatives of 1,3,4-thiadiazole have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse, including the inhibition of crucial enzymes like protein kinases, topoisomerase II, and carbonic anhydrases, as well as the induction of apoptosis.[2][3]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which 1,3,4-thiadiazole derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can modulate the expression of key regulatory proteins in the intrinsic apoptotic pathway. By increasing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2), these compounds disrupt mitochondrial outer membrane permeabilization. This leads to the release of cytochrome c, which in turn activates a cascade of caspase enzymes (initiator caspase-9 and executioner caspase-3), ultimately leading to cell death.

Apoptosis Pathway Thiadiazole 1,3,4-Thiadiazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Promotes Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Release Casp9 Caspase-9 (Initiator) CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes MTT Assay Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_measurement Measurement p1 1. Seed cells in a 96-well plate p2 2. Incubate for 24h for cell attachment p1->p2 p3 3. Treat cells with various concentrations of thiadiazole derivatives p2->p3 p4 4. Incubate for a defined period (e.g., 24, 48h) p3->p4 p5 5. Add MTT solution to each well p4->p5 p6 6. Incubate for 2-4h to allow formazan crystal formation p5->p6 p7 7. Add solubilization solution (e.g., DMSO) to dissolve crystals p6->p7 p8 8. Measure absorbance on a microplate reader (~570 nm) p7->p8

References

Potential Therapeutic Targets of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data for 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is limited in publicly available scientific literature. This guide provides an in-depth analysis of potential therapeutic targets based on the well-established biological activities of the broader class of 5-aryl-1,3,4-thiadiazol-2-amine derivatives. The presented data and methodologies are derived from studies on structurally related compounds and serve as a predictive framework for the potential applications of this compound.

Introduction

The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities. Compounds incorporating this heterocycle have demonstrated a wide spectrum of therapeutic potential, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. The 2-amino-5-substituted-1,3,4-thiadiazole core, in particular, is a focal point of drug discovery efforts due to its versatile biological activities, which are often attributed to the presence of the =N–C–S moiety. The substituent at the 5-position of the thiadiazole ring, in this case, a 3-methylphenyl group, is crucial in modulating the pharmacological profile of the molecule. This technical guide explores the potential therapeutic targets of this compound by examining the established mechanisms of action of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the activities of related 5-aryl-1,3,4-thiadiazol-2-amine derivatives, the primary potential therapeutic targets for this compound can be categorized as follows:

Anticancer Activity

1,3,4-thiadiazole derivatives have shown significant promise as anticancer agents by targeting various components of cancer cell signaling and survival pathways.

  • Tyrosine Kinase Inhibition: Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of tyrosine kinases, which are critical enzymes in cell proliferation and survival signaling.[1] Specific targets include Abl (Abelson murine leukemia viral oncogene homolog 1) and Bcr-Abl (Breakpoint cluster region-Abl) fusion protein, which is a hallmark of chronic myelogenous leukemia (CML).[2][3] Inhibition of these kinases can disrupt downstream signaling pathways like PI3K/Akt and MAPK/ERK, leading to cell cycle arrest and apoptosis.[1] One study reported an IC50 value of 7.4 µM for a nitrothiazole-containing 1,3,4-thiadiazole derivative against Abl protein kinase.[2]

  • Focal Adhesion Kinase (FAK) Inhibition: FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. A series of 1,3,4-thiadiazol-2-amide derivatives have been developed as FAK inhibitors, with some compounds showing IC50 values in the low micromolar range.[4]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a key role in the epigenetic regulation of gene expression. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes. 1,3,4-thiadiazole derivatives have been explored as HDAC inhibitors, contributing to their anticancer effects.[1]

  • Tubulin Polymerization Inhibition: Microtubules are essential components of the cytoskeleton involved in cell division. Some 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents, interfering with tubulin polymerization and leading to mitotic arrest and apoptosis.[1]

  • Bloom Helicase (BLM) Inhibition: BLM is a DNA helicase involved in maintaining genomic stability. Inhibitors of BLM, such as certain 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives, can sensitize cancer cells to DNA damaging agents.[5][6]

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. 1,3,4-thiadiazole derivatives are well-known inhibitors of various CA isoforms.[7][8][9][10] The inhibitory activity is often potent, with some derivatives exhibiting Ki values in the low nanomolar range against human CA isoforms I and II.[8]

Antimicrobial Activity

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal strains.[11][12] The mechanism of action is often attributed to the interference with essential microbial cellular processes.

Quantitative Data Summary

The following tables summarize the quantitative biological activity data for various 5-aryl-1,3,4-thiadiazol-2-amine derivatives, which can serve as a reference for the potential efficacy of this compound.

Table 1: Anticancer Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamideK562 (Chronic Myelogenous Leukemia)7.4 (for Abl kinase)[2][13]
1,3,4-Thiadiazol-2-amide derivativesMCF-7 (Breast Cancer)0.45[4]
1,3,4-Thiadiazol-2-amide derivativesB16-F10 (Melanoma)0.31[4]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)HepG-2 (Hepatocellular Carcinoma)4.37[14][15]
5-(Thiophen-2-yl)-1,3,4-thiadiazole derivative (20b)A-549 (Lung Cancer)8.03[14][15]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)LoVo (Colon Cancer)2.44[16]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g)MCF-7 (Breast Cancer)23.29[16]
Apoptotic thiadiazole derivative (14)MCF-7 (Breast Cancer)0.04[17]
Apoptotic thiadiazole derivative (14)HepG2 (Hepatocellular Carcinoma)0.18[17]

Table 2: Carbonic Anhydrase Inhibition by 1,3,4-Thiadiazole Derivatives

Compound ClassCA IsoformKi (nM)Reference
1,3,4-Thiadiazole-thiazolidinone hybrid (7i)Carbonic Anhydrase402 (IC50, µM)[7][18]
N-(1,3,4-thiadiazole-2-yl)acetamide derivativeshCA I76.48 - 216.30[8]

Table 3: Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

Compound ClassMicroorganismMIC (µg/mL)Reference
5-(4-substituted phenyl)-1,3,4-thiadiazol-2-amine derivativesS. aureus, B. subtilis20 - 28[11]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p)S. epidermidis31.25[12]
5-(4-methoxyphenyl)-1,3,4-thiadiazole derivative (23p)M. luteus15.63[12]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. The following are generalized protocols based on common practices for 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

A common synthetic route involves the cyclization of an aryl carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent.[19]

Materials:

  • Aryl carboxylic acid (e.g., 3-methylbenzoic acid)

  • Thiosemicarbazide

  • Dehydrating agent (e.g., polyphosphoric acid (PPA) or phosphorus oxychloride (POCl3))

  • Solvent (e.g., chloroform)

Procedure:

  • A mixture of the aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent) is prepared.

  • The mixture is added to the dehydrating agent (e.g., PPA) and heated at a specified temperature (e.g., 80-100 °C) for a defined period (e.g., 2-4 hours).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cells are seeded in a 96-well plate at a density of 1x10^4 cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 48 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well and incubated for 3-4 hours.

  • The MTT solution is removed, and the formazan crystals are dissolved in the solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 492 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[20][21]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compound (dissolved in a suitable solvent)

  • 96-well microtiter plates

Procedure:

  • A serial two-fold dilution of the test compound is prepared in the broth medium in the wells of a 96-well plate.

  • A standardized inoculum of the microorganism is added to each well.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the therapeutic targeting of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

Signaling_Pathway_Anticancer Thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Derivative RTK Receptor Tyrosine Kinase (e.g., EGFR) Thiadiazole->RTK Inhibition PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PI3K/Akt and MAPK/ERK signaling pathways targeted by 1,3,4-thiadiazole derivatives.

Experimental_Workflow Synthesis Synthesis of 5-(3-Methylphenyl)-1,3,4- thiadiazol-2-amine Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro Anticancer Anticancer Assays (MTT, Apoptosis) InVitro->Anticancer Antimicrobial Antimicrobial Assays (MIC, Disc Diffusion) InVitro->Antimicrobial Enzyme Enzyme Inhibition (Kinase, CA) InVitro->Enzyme Lead Lead Compound Identification Anticancer->Lead Antimicrobial->Lead Enzyme->Lead

References

In Silico Modeling of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is a specific derivative of this class, and understanding its interactions with biological targets at a molecular level is crucial for drug discovery and development. In silico modeling offers a powerful and resource-efficient approach to elucidate these interactions, predict binding affinities, and assess pharmacokinetic profiles. This technical guide provides a comprehensive overview of the computational methodologies employed to model the interactions of this compound with a putative biological target, Cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[1][5]

Computational Workflow

The in silico analysis of this compound follows a structured workflow, commencing with the preparation of the ligand and its biological target, followed by molecular docking to predict binding modes, and culminating in molecular dynamics simulations to assess the stability of the complex. Concurrently, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties are predicted to evaluate the compound's drug-likeness.

In Silico Workflow cluster_0 Input Preparation cluster_1 Molecular Docking cluster_2 Molecular Dynamics cluster_3 ADMET Prediction A Ligand Preparation (this compound) C Binding Site Identification A->C I Pharmacokinetic Properties (e.g., GI Absorption, BBB Permeability) A->I B Protein Preparation (COX-2, PDB ID: 3LN1) B->C D Docking Simulation (Prediction of Binding Pose) C->D E Scoring and Analysis (Binding Affinity Estimation) D->E F System Setup (Solvation and Ionization) E->F G MD Simulation (100 ns) F->G H Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) G->H J Toxicity Prediction (e.g., Ames Test, hERG Inhibition) I->J COX-2 Signaling Pathway cluster_0 Inflammatory Stimuli cluster_1 Enzymatic Conversion cluster_2 Pro-inflammatory Mediators cluster_3 Inhibitory Action A Arachidonic Acid B COX-2 A->B C Prostaglandins B->C E Inflammation C->E F Pain C->F D This compound D->B Inhibition

References

The Structure-Activity Relationship of 5-Phenyl-1,3,4-thiadiazol-2-amines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 5-phenyl-1,3,4-thiadiazol-2-amine core is a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this heterocyclic system, with a focus on its anticancer and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

Anticancer Activity: Structure-Activity Relationship

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have been extensively investigated for their cytotoxic effects against various cancer cell lines. The nature and position of substituents on the phenyl ring, as well as modifications to the 2-amino group, have been shown to significantly influence their anticancer potency.

Substitutions on the Phenyl Ring

The electronic and steric properties of substituents on the C-5 phenyl ring play a crucial role in modulating the anticancer activity. Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., -F, -Cl, -Br) or a nitro group (-NO2), tends to enhance the cytotoxic effects. For instance, compounds with chloro and bromo substituents on the phenyl ring have demonstrated moderate to good anticancer activity against human breast cancer cell lines (MCF-7).[1] Similarly, fluorinated and chlorinated derivatives have shown promising inhibitory effects.[2] The position of these substituents also impacts activity, with para-substitution often being favorable.

Conversely, the introduction of electron-donating groups, such as methoxy (-OCH3) or hydroxyl (-OH) groups, can also lead to potent anticancer agents, suggesting that a complex interplay of electronic and steric factors governs the activity.[1] For example, a compound with two methoxy groups on the phenyl ring exhibited excellent activity against MCF-7 and A549 (lung carcinoma) cell lines.

Modifications at the 2-Amino Group

Alterations to the 2-amino moiety have been a key strategy in the optimization of the anticancer activity of this scaffold. Acylation of the amino group to form amides, or its incorporation into larger heterocyclic systems, has yielded compounds with significant potency. For example, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives with bromo-substituents on the phenyl ring have shown strong cytotoxicity against MCF-7, SK-BR-3, A549, and H1975 cell lines.

Furthermore, linking the 2-amino group to other heterocyclic scaffolds, such as piperazine, has been shown to be advantageous for antiproliferative activity.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against various human cancer cell lines.

Compound IDR-Group (Phenyl Ring)2-Amino ModificationCancer Cell LineIC50/GI50 (µM)
1 4-BrUnsubstitutedMCF-724.0 (GI50)
2 4-OHUnsubstitutedMCF-738.5 (GI50)
3 4-OCH3UnsubstitutedMCF-746.8 (GI50)
4 2-(benzenesulfonylmethyl)UnsubstitutedLoVo2.44
5 2-(benzenesulfonylmethyl)UnsubstitutedMCF-723.29
6 3-methoxy2-(2-trifluoromethylphenyl)aminoMCF-749.6
7 3-methoxy2-(2-trifluoromethylphenyl)aminoMDA-MB-23153.4

Antimicrobial Activity: Structure-Activity Relationship

The 5-phenyl-1,3,4-thiadiazol-2-amine scaffold has also demonstrated significant potential as a source of new antimicrobial agents. The SAR for this activity again depends on the nature of the substituents on the phenyl ring and the 2-amino group.

Substitutions on the Phenyl Ring

For antibacterial activity, the presence of halogens on the phenyl ring appears to be beneficial, particularly against Gram-positive bacteria.[2] For instance, fluorinated and chlorinated compounds have exhibited good inhibitory effects against Staphylococcus aureus and Bacillus subtilis.[2] In contrast, for antifungal activity, derivatives with oxygenated substituents, such as hydroxyl or methoxy groups, on the phenyl ring have shown significant activity against Aspergillus niger and Candida albicans.[2]

Modifications at the 2-Amino Group

The incorporation of different aromatic and aliphatic systems at the 2-amino position has been explored to enhance antibacterial activity. Schiff base formation by reacting the 2-amino group with various aldehydes has yielded derivatives with notable antimicrobial profiles.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 5-phenyl-1,3,4-thiadiazol-2-amine derivatives against various microbial strains.

Compound IDR-Group (Phenyl Ring)Microbial StrainMIC (µg/mL)
8 4-FStaphylococcus aureus20
9 4-FBacillus subtilis22
10 4-ClStaphylococcus aureus26
11 4-ClBacillus subtilis28
12 4-OHAspergillus niger32
13 4-OHCandida albicans36
14 4-OCH3Aspergillus niger42
15 4-OCH3Candida albicans38

Experimental Protocols

General Synthesis of 5-(4-substituted-phenyl)-1,3,4-thiadiazol-2-amines

A common synthetic route to this class of compounds involves the dehydrocyclization of 4-substituted benzoyl thiosemicarbazides.[3]

  • Synthesis of 4-substituted benzoyl thiosemicarbazides: A mixture of a 4-substituted benzoic acid ester (0.01 mol) and thiosemicarbazide (0.015 mol) is dissolved in methanol (50 mL) and refluxed for 8-10 hours.[3] The reaction mixture is then cooled and poured into an ice-water mixture. The resulting solid is filtered, dried, and recrystallized from a suitable solvent like rectified spirit.[3]

  • Dehydrocyclization: The synthesized 4-substituted benzoyl thiosemicarbazide (0.02 mol) is added portion-wise to concentrated sulfuric acid (20 mL) with constant stirring.[3] The mixture is then heated at 60-70°C for 5 hours.[3] After cooling, the reaction mixture is poured onto crushed ice, and the precipitated product is neutralized with an ammonium hydroxide solution. The solid is filtered, washed with water, dried, and recrystallized.[3]

In Vitro Anticancer Activity: MTT Assay

The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of approximately 5 x 10^4 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in DMSO, with the final DMSO concentration kept below 1%) and incubated for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[4]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C (for bacteria) or 25-28°C (for fungi). The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates to obtain a range of concentrations.[4]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[4]

  • Incubation: The plates are incubated for 18-24 hours for bacteria and 48-72 hours for fungi at their respective optimal temperatures.[4]

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Visualizations

The following diagrams illustrate key aspects of the structure-activity relationship studies of 5-phenyl-1,3,4-thiadiazol-2-amines.

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Anticancer Anticancer Assays (e.g., MTT) Characterization->Anticancer Antimicrobial Antimicrobial Assays (e.g., MIC) Characterization->Antimicrobial Data Quantitative Data (IC50, MIC) Anticancer->Data Antimicrobial->Data SAR Structure-Activity Relationship Analysis Data->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

General workflow for a structure-activity relationship study.

Apoptosis_Pathway Thiadiazole 5-Phenyl-1,3,4-thiadiazol-2-amine Derivative Cellular_Stress Induction of Cellular Stress Thiadiazole->Cellular_Stress Mitochondria Mitochondrial Pathway Cellular_Stress->Mitochondria Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Simplified diagram of apoptosis induction by thiadiazole derivatives.

References

The 1,3,4-Thiadiazole Core: A Privileged Scaffold in Medicinal Chemistry's Past, Present, and Future

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole, a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms, has carved a significant niche in the landscape of medicinal chemistry. Its versatile chemical nature and broad spectrum of biological activities have established it as a "privileged scaffold," a molecular framework that is recurrently found in successful drug candidates. This technical guide delves into the discovery and rich history of 1,3,4-thiadiazole compounds, presenting key milestones, quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action that have made this heterocyclic core a cornerstone of modern drug discovery.

A Historical Journey: From Discovery to blockbuster Drugs

The story of 1,3,4-thiadiazole began in 1882 when German chemist Emil Fischer first described this novel heterocyclic system. However, its therapeutic potential remained largely untapped until the mid-20th century. A pivotal moment arrived in 1952 with the discovery of acetazolamide , the first non-mercurial diuretic.[1] This marked the dawn of the therapeutic era for 1,3,4-thiadiazoles and spurred further investigation into their medicinal properties.

Following this breakthrough, the antibacterial properties of sulfonamide-containing 1,3,4-thiadiazoles were explored, leading to the development of drugs like sulfamethizole , which was introduced to the United States in 1961.[2][3] The subsequent decades witnessed the expansion of the 1,3,4-thiadiazole armamentarium with the introduction of the cephalosporin antibiotic cefazolin , which also features this versatile ring system.[4]

The latter half of the 20th century and the beginning of the 21st century saw an explosion of research into the diverse biological activities of 1,3,4-thiadiazole derivatives. Scientists uncovered their potential as anticancer, antifungal, antiviral, anti-inflammatory, and antitubercular agents, solidifying the status of the 1,3,4-thiadiazole core as a truly privileged scaffold in medicinal chemistry.[5]

Diverse Biological Activities: A Quantitative Perspective

The therapeutic versatility of 1,3,4-thiadiazole derivatives is underscored by their potent activity against a wide array of biological targets. The following tables summarize the quantitative data for representative compounds across different therapeutic areas, providing a comparative overview of their efficacy.

Table 1: Anticancer Activity of 1,3,4-Thiadiazole Derivatives (IC50 values)

Compound IDCancer Cell LineIC50 (µM)Reference
ST10 MCF-7 (Breast)49.6[6]
ST10 MDA-MB-231 (Breast)53.4[6]
Compound 14c MCF-7 (Breast)2.32[7]
Compound 8l HCT-116 (Colon)6.56[8]
Compound 8e HCT-116 (Colon)7.19[8]
RV-59 HCT-116 (Colon, high cNrf2)3.55[8]
Compound 25 T47D (Breast)0.042 - 0.058[8]
Compound 3jj MCF-7 (Breast)4.7[8]
Indolyl-1,3,4-thiadiazole 5m PaCa2 (Pancreatic)1.5[9]

Table 2: Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives (MIC values)

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 8j Pseudomonas aeruginosa12.5[10]
Compound 8a Pseudomonas aeruginosa12.5[10]
Compound 32f Escherichia coli< 0.97[10]
Compound 32i Escherichia coli< 0.97[10]
Compound 17 Staphylococcus aureus0.125[10]
Compound 17 Escherichia coli16[10]
Compound 24b Staphylococcus aureus128[10]
Compound 3l Candida albicans ATCC 102315[11]
Compound 3k Candida albicans ATCC 1023110[11]
Compound C1 Candida species8 - 96[12]

Key Experimental Protocols

The synthesis of the 1,3,4-thiadiazole core and its derivatives can be achieved through various synthetic routes. Below are detailed methodologies for the preparation of key intermediates and final compounds.

Protocol 1: Synthesis of 2-Amino-5-mercapto-1,3,4-thiadiazole

This protocol describes a common method for synthesizing the versatile intermediate, 2-amino-5-mercapto-1,3,4-thiadiazole, from thiosemicarbazide.

Materials:

  • Thiosemicarbazide

  • Carbon disulfide (CS₂)

  • Anhydrous sodium carbonate (Na₂CO₃)

  • Absolute ethanol

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • A mixture of thiosemicarbazide (0.1 mol), anhydrous sodium carbonate (0.1 mol), and absolute ethanol (100 mL) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Carbon disulfide (0.12 mol) is added dropwise to the stirred suspension over a period of 30 minutes.

  • The reaction mixture is then heated to reflux and maintained at this temperature for 4-6 hours, with continuous stirring.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The resulting solid residue is dissolved in water (100 mL) and filtered to remove any insoluble impurities.

  • The clear filtrate is acidified with concentrated hydrochloric acid to a pH of approximately 5-6.

  • The precipitated product, 2-amino-5-mercapto-1,3,4-thiadiazole, is collected by filtration, washed with cold water, and dried in a vacuum oven.[13][14]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Thiosemicarbazides

This general protocol outlines the acid-catalyzed cyclization of N-acyl/aroylthiosemicarbazides to yield 2,5-disubstituted-1,3,4-thiadiazoles.

Materials:

  • Substituted thiosemicarbazide derivative

  • Concentrated sulfuric acid (H₂SO₄)

  • Ice-cold water

  • Ammonium hydroxide (NH₄OH)

  • Ethanol

Procedure:

  • The appropriate thiosemicarbazide derivative (1 mmol) is added portion-wise to cold, concentrated sulfuric acid (15 mL) with stirring in an ice bath.

  • The mixture is stirred for 30 minutes at low temperature and then allowed to warm to room temperature.

  • Stirring is continued for an additional 16 hours at room temperature.

  • The resulting solution is carefully poured into ice-cold water.

  • The acidic solution is neutralized to a pH of 8 using concentrated ammonium hydroxide.

  • The precipitate that forms is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to afford the pure 2,5-disubstituted-1,3,4-thiadiazole.[15]

Protocol 3: Synthesis of Acetazolamide

This protocol details the laboratory-scale synthesis of the diuretic drug, acetazolamide.

Materials:

  • 2-Amino-5-mercapto-1,3,4-thiadiazole

  • Acetic anhydride

  • Chlorine gas or sodium hypochlorite

  • Ammonia solution

  • Appropriate solvents (e.g., acetonitrile)

Procedure:

  • Acetylation: 2-Amino-5-mercapto-1,3,4-thiadiazole is acetylated using acetic anhydride to yield 2-acetylamino-5-mercapto-1,3,4-thiadiazole.[16]

  • Oxidative Chlorination: The resulting acetylated intermediate is dissolved in a suitable solvent and treated with chlorine gas or an oxidizing agent like sodium hypochlorite to form the sulfonyl chloride derivative, 5-acetamido-1,3,4-thiadiazole-2-sulfonyl chloride.[17]

  • Amination: The sulfonyl chloride is then reacted with an excess of ammonia solution. The amino group displaces the chloride to form the final product, acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide).[16][18]

  • Purification: The crude acetazolamide is purified by recrystallization from a suitable solvent system.

Unraveling the Mechanisms: Signaling Pathways and Molecular Targets

The diverse pharmacological effects of 1,3,4-thiadiazole derivatives stem from their ability to interact with a variety of biological targets. The following diagrams, generated using the DOT language, illustrate some of the key signaling pathways modulated by these compounds.

Acetazolamide_Mechanism cluster_kidney Renal Proximal Tubule Cell CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Catalyzed by HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H Bicarbonate_Reabsorption Bicarbonate Reabsorption (to blood) HCO3_H->Bicarbonate_Reabsorption CA Carbonic Anhydrase Acetazolamide Acetazolamide Acetazolamide->CA Inhibits Diuresis Increased Excretion of HCO₃⁻, Na⁺, H₂O (Diuresis) Bicarbonate_Reabsorption->Diuresis Reduced

Mechanism of action of Acetazolamide as a diuretic.

Anticancer_Thiadiazole_Pathway cluster_pathways Cancer Cell Signaling Pathways cluster_outcomes Cellular Outcomes Thiadiazole 1,3,4-Thiadiazole Derivative RTK Receptor Tyrosine Kinases (e.g., EGFR) Thiadiazole->RTK Inhibits Cell_Cycle_Progression Cell Cycle Progression (e.g., CDK1) Thiadiazole->Cell_Cycle_Progression Inhibits Apoptosis_Regulation Apoptosis Regulation (e.g., Mcl-1, Caspases) Thiadiazole->Apoptosis_Regulation Modulates Kinase_Cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) RTK->Kinase_Cascade Transcription_Factors Transcription Factors (e.g., STAT3) Kinase_Cascade->Transcription_Factors Transcription_Factors->Cell_Cycle_Progression Transcription_Factors->Apoptosis_Regulation Inhibition of Pro-apoptotic Activation of Anti-apoptotic Proliferation Decreased Proliferation Cell_Cycle_Progression->Proliferation Apoptosis Increased Apoptosis Apoptosis_Regulation->Apoptosis

General signaling pathways targeted by anticancer 1,3,4-thiadiazole derivatives.

Conclusion and Future Directions

The journey of 1,3,4-thiadiazole from its initial discovery to its current status as a privileged scaffold in medicinal chemistry is a testament to its remarkable chemical and biological properties. The historical success of drugs like acetazolamide and the ongoing discovery of potent and selective derivatives against a multitude of diseases highlight the enduring importance of this heterocyclic core.

Future research in this area will likely focus on the design of novel 1,3,4-thiadiazole derivatives with enhanced target specificity and improved pharmacokinetic profiles. The exploration of this scaffold in emerging therapeutic areas, such as neurodegenerative diseases and metabolic disorders, holds significant promise. As our understanding of disease biology deepens, the versatile 1,3,4-thiadiazole core will undoubtedly continue to be a valuable tool in the development of the next generation of life-saving medicines.

References

Preliminary Screening of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine and its closely related analogs. While specific quantitative data for the 3-methylphenyl derivative is limited in publicly accessible literature, this document extrapolates from extensive research on structurally similar 5-aryl-1,3,4-thiadiazol-2-amines to present a predictive bioactivity profile. The guide covers key biological activities including antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition properties. Detailed experimental protocols for foundational screening assays are provided, alongside visualizations of experimental workflows and relevant signaling pathways to facilitate further research and drug development endeavors.

Introduction

The 1,3,4-thiadiazole nucleus is a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms. This scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities.[1][2] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been a focal point of research due to its significant therapeutic potential. The introduction of various aryl groups at the 5-position modulates the compound's physicochemical properties and biological targets. This guide focuses on the bioactivity of this compound, leveraging data from its analogs to build a comprehensive profile.

Predicted Bioactivities and Quantitative Data

The following sections summarize the key bioactivities associated with 5-aryl-1,3,4-thiadiazol-2-amines. The data presented is for closely related analogs and should be considered indicative of the potential activity of this compound.

Antimicrobial Activity

Derivatives of 5-phenyl-1,3,4-thiadiazol-2-amine have demonstrated notable activity against a range of bacterial and fungal pathogens.[1] The mechanism of action is often attributed to the interference with essential cellular processes in microorganisms.

Table 1: Antibacterial Activity of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives (MIC in µg/mL)

Compound (Substituent)Staphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
4-Fluoro20-2820-28--[1]
4-Chloro20-2820-28--[1]
4-Methoxy--Moderate ActivityModerate Activity
4-Nitro--Moderate Activity-

Table 2: Antifungal Activity of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives

Compound (Substituent)Aspergillus nigerCandida albicansReference
4-HydroxySignificant ActivitySignificant Activity
4-BromoSignificant ActivitySignificant Activity
Anticancer Activity

The 1,3,4-thiadiazole scaffold is a prominent feature in many potent anticancer agents.[3][4][5] These compounds have been shown to induce apoptosis and interfere with key signaling pathways in cancer cells.[1]

Table 3: Cytotoxic Activity of 5-(Substituted-phenyl)-1,3,4-thiadiazol-2-amine Derivatives (IC50/GI50 in µM or µg/mL)

Compound (Substituent)Cancer Cell LineIC50/GI50Reference
4-ChloroMCF-7 (Breast)2.32 - 8.35 µM[3]
4-ChloroHepG2 (Liver)2.32 - 8.35 µM[3]
4-BromoMCF-7 (Breast)24.0 - 46.8 µg/mL[4]
4-HydroxyMCF-7 (Breast)24.0 - 46.8 µg/mL[4]
4-MethoxyMCF-7 (Breast)24.0 - 46.8 µg/mL[4]
3-MethoxyMCF-7 (Breast)49.6 µM[5]
3-MethoxyMDA-MB-231 (Breast)53.4 µM[5]
Anti-inflammatory Activity

Certain 1,3,4-thiadiazole derivatives have been investigated for their anti-inflammatory properties, with some showing significant inhibition of inflammation in preclinical models.[6][7][8]

Table 4: Anti-inflammatory Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

CompoundAssayActivityReference
5-(1-adamantyl) derivativeCarrageenan-induced paw edema (in vivo)Good dose-dependent activity[8]
5-(2,5-dihydroxyphenyl) derivativeCarrageenan-induced paw edema (in vivo)Significant activity[6]
5-Aryl derivativesHRBC membrane stabilization (in vitro)Significant activity[7]
Enzyme Inhibition

A significant body of research has focused on the inhibition of carbonic anhydrases (CAs) by sulfonamide derivatives of 2-amino-1,3,4-thiadiazole.[9][10][11] These compounds are structurally related to the clinical drug acetazolamide.

Table 5: Carbonic Anhydrase Inhibition by 5-amino-1,3,4-thiadiazole-2-sulfonamide Derivatives

CompoundIsozymeIC50 (µM)Ki (µM)Reference
Amide derivative 1Bovine CA0.179 (hydratase)0.351[9]
Amide derivative 2Bovine CA0.758 (hydratase)0.208[9]
Pyrazole amide derivativeshCA-I3.25 - 4.75 (hydratase)-[10]
Pyrazole amide derivativeshCA-II0.055 - 2.6 (hydratase)-[10]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary screening of this compound and its analogs.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is used to qualitatively assess the antimicrobial activity of a compound.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial or fungal inoculum (standardized to 0.5 McFarland turbidity)

  • Sterile cork borer (6-8 mm diameter)

  • Test compound solution (in a suitable solvent like DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile micropipette and tips

  • Incubator

Procedure:

  • Inoculation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly streak the entire surface of an MHA plate to create a lawn of microbial growth.[12][13]

  • Well Preparation: Sterile cork borer is used to punch uniform wells into the agar.[14]

  • Sample Addition: A defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control are added to separate wells.[13]

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.[12]

  • Observation: The diameter of the zone of inhibition (clear area around the well where microbial growth is inhibited) is measured in millimeters.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][11][15][16]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound (dissolved in DMSO and diluted in medium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (DMSO) is also included. Plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 10-20 µL of MTT solution is added to each well, and the plates are incubated for another 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved by adding 100-150 µL of a solubilization solution to each well.[3]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.[11] The IC50 value (concentration of compound that inhibits 50% of cell growth) is then calculated.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema

This is a standard and highly reproducible model for evaluating the anti-inflammatory activity of compounds.[2][4][5][10][17]

Materials:

  • Sprague-Dawley or Wistar rats

  • 1% Carrageenan solution in saline

  • Test compound suspension/solution

  • Positive control (e.g., Indomethacin)

  • Vehicle control

  • Pletismometer or digital calipers

Procedure:

  • Animal Acclimatization and Grouping: Rats are acclimatized to laboratory conditions and divided into control and experimental groups.

  • Compound Administration: The test compound, positive control, or vehicle is administered to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before carrageenan injection.[5]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.[10]

  • Paw Volume Measurement: The paw volume is measured using a pletismometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[5]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Enzyme Inhibition Assay: Carbonic Anhydrase

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[9]

Materials:

  • Purified human or bovine carbonic anhydrase (e.g., hCA I, hCA II)

  • Tris-HCl buffer (pH 7.5)

  • p-Nitrophenyl acetate (p-NPA) as the substrate

  • Test compound (dissolved in DMSO)

  • Positive control (e.g., Acetazolamide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Plate Setup: In a 96-well plate, assay buffer, test compound at various concentrations, and the CA enzyme solution are added to the wells. A control with no inhibitor (maximum activity) and a blank with no enzyme are also prepared.[9]

  • Pre-incubation: The plate is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the substrate (p-NPA) to all wells.[9]

  • Kinetic Measurement: The plate is immediately placed in a microplate reader, and the absorbance at 400-405 nm is measured kinetically over time. The rate of p-nitrophenol formation is determined from the slope of the absorbance versus time plot.

  • Calculation of Inhibition: The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the maximum activity control. IC50 values are then determined from a dose-response curve.

Visualization of Workflows and Pathways

Experimental and Logical Workflows

experimental_workflow cluster_antimicrobial Antimicrobial Screening cluster_anticancer Anticancer Screening cluster_antiinflammatory Anti-inflammatory Screening a1 Prepare Microbial Inoculum a2 Inoculate MHA Plate a1->a2 a3 Create Wells in Agar a2->a3 a4 Add Test Compound & Controls a3->a4 a5 Incubate a4->a5 a6 Measure Zone of Inhibition (mm) a5->a6 b1 Seed Cancer Cells in 96-well Plate b2 Treat with Test Compound b1->b2 b3 Add MTT Reagent b2->b3 b4 Incubate to Form Formazan b3->b4 b5 Solubilize Formazan b4->b5 b6 Measure Absorbance (570 nm) & Calculate IC50 b5->b6 c1 Administer Compound to Rats c2 Inject Carrageenan in Paw c1->c2 c3 Measure Paw Volume over Time c2->c3 c4 Calculate % Edema Inhibition c3->c4

Figure 1. Experimental workflows for primary bioactivity screening.

Signaling Pathways

signaling_pathways cluster_anticancer_pathways Potential Anticancer Mechanisms of 1,3,4-Thiadiazoles cluster_ca_inhibition Carbonic Anhydrase Inhibition Mechanism thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives pi3k PI3K thiadiazole->pi3k Inhibition mapk MAPK/ERK Pathway thiadiazole->mapk Inhibition apoptosis Induction of Apoptosis thiadiazole->apoptosis growth_factor Growth Factor Signal receptor_tk Receptor Tyrosine Kinases (e.g., EGFR) growth_factor->receptor_tk receptor_tk->pi3k receptor_tk->mapk akt Akt pi3k->akt proliferation Cell Proliferation, Survival, Angiogenesis akt->proliferation mapk->proliferation ca_active_site CA Active Site zinc_ion Zn²⁺ Ion hco3_h HCO₃⁻ + H⁺ ca_active_site->hco3_h Catalyzes inhibition Inhibition of Catalysis zinc_ion->inhibition sulfonamide Thiadiazole-Sulfonamide Derivative sulfonamide->zinc_ion Coordinates with Sulfonamide Group co2_h2o CO₂ + H₂O co2_h2o->ca_active_site Binds to

Figure 2. Potential signaling pathways modulated by 1,3,4-thiadiazole derivatives.

Conclusion

The this compound scaffold, based on the extensive data from its close analogs, presents a promising starting point for the development of novel therapeutic agents. The preliminary bioactivity profile indicates significant potential in antimicrobial, anticancer, anti-inflammatory, and enzyme inhibition applications. The provided experimental protocols and workflow visualizations offer a clear roadmap for researchers to validate these predicted activities and further explore the pharmacological potential of this compound. Future work should focus on the synthesis and direct biological evaluation of this compound to confirm and quantify these promising bioactivities. Investigation into the specific molecular targets and signaling pathways will be crucial for its development as a clinical candidate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis commences with 3-methylbenzoic acid and proceeds through a two-step sequence involving the formation of an acyl thiosemicarbazide intermediate followed by acid-catalyzed cyclization. An alternative one-pot synthesis is also presented. These protocols are designed to be clear, concise, and reproducible for researchers in the field.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent feature in a wide array of biologically active molecules, exhibiting diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory activities. The 2-amino-5-aryl substituted 1,3,4-thiadiazoles are a particularly important class of these compounds. The synthesis of this compound (also referred to as 5-m-tolyl-[1][2][3]thiadiazol-2-ylamine) is a key process for accessing novel derivatives for further investigation in drug discovery programs.[4] This document outlines reliable methods for its preparation from readily available starting materials.

Synthesis Pathway Overview

The primary synthetic route involves two key transformations:

  • Amidation: 3-Methylbenzoic acid is first converted to an activated species (e.g., an acyl chloride) which then reacts with thiosemicarbazide to form the intermediate, N-(3-methylbenzoyl)thiosemicarbazide.

  • Cyclization: The acyl thiosemicarbazide intermediate undergoes intramolecular cyclization and dehydration, typically under acidic conditions, to yield the desired this compound.

An alternative approach involves a one-pot reaction where the carboxylic acid and thiosemicarbazide are reacted directly in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocols

Protocol 1: Two-Step Synthesis via Acyl Chloride Intermediate

This protocol is adapted from established procedures for similar 2-amino-5-aryl-1,3,4-thiadiazoles.

Step 1: Synthesis of 3-Methylbenzoyl chloride

  • Materials: 3-methylbenzoic acid, thionyl chloride (SOCl₂), N,N-dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-methylbenzoic acid (1.0 eq).

    • Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (e.g., 1-2 drops).

    • Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

    • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

    • The resulting crude 3-methylbenzoyl chloride is a liquid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Materials: 3-methylbenzoyl chloride, thiosemicarbazide, pyridine.

  • Procedure:

    • In a separate round-bottom flask, dissolve thiosemicarbazide (1.0 eq) in pyridine at room temperature.

    • Cool the solution in an ice bath.

    • Slowly add the crude 3-methylbenzoyl chloride (1.0 eq) to the thiosemicarbazide solution with stirring.

    • Allow the reaction mixture to stir at room temperature for 4-6 hours.

    • Pour the reaction mixture into ice-cold water.

    • Collect the precipitated solid by filtration, wash with cold water, and dry. This solid is the N-(3-methylbenzoyl)thiosemicarbazide intermediate.

    • To a flask containing concentrated sulfuric acid, cooled in an ice bath, slowly add the dried intermediate with stirring.

    • After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., concentrated ammonia solution or sodium hydroxide solution) to a pH of approximately 8.

    • Collect the precipitated product by filtration, wash thoroughly with water, and dry.

    • Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure this compound.

Protocol 2: One-Pot Synthesis from 3-Methylbenzoic Acid

This protocol offers a more streamlined approach to the target molecule.[5][6][7]

  • Materials: 3-methylbenzoic acid, thiosemicarbazide, phosphorus oxychloride (POCl₃).

  • Procedure:

    • In a round-bottom flask, create a mixture of 3-methylbenzoic acid (1.0 eq) and phosphorus oxychloride (excess, acting as both reagent and solvent).

    • Stir the mixture for 20 minutes at room temperature.

    • Add thiosemicarbazide (1.0 eq) to the mixture.

    • Heat the resulting mixture to 80-90 °C for one hour with stirring.

    • Cool the reaction mixture in an ice bath and carefully add cold water.

    • Reflux the resulting suspension for 4 hours.

    • After cooling, neutralize the solution to a pH of 8 with a 50% sodium hydroxide solution.

    • Collect the precipitated solid by filtration, wash with water, and dry.

    • Recrystallize the crude product from ethanol to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material, intermediate, and final product.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Physical StateExpected Yield (%)Expected Melting Point (°C)
3-Methylbenzoic acidC₈H₈O₂136.15White solid-111-113
3-Methylbenzoyl chlorideC₈H₇ClO154.59Colorless liquid>95Not applicable
N-(3-methylbenzoyl)thiosemicarbazideC₉H₁₁N₃OS209.27White solid70-85Varies
This compoundC₉H₉N₃S191.25White to off-white solid60-80~155-158

Characterization Data for this compound:

  • ¹³C NMR (DMSO-d₆): Expected signals around δ 21.1 (CH₃), 124.9, 128.3, 128.9, 132.0 (aromatic CH), 138.2 (aromatic C-CH₃), 154.9 (thiadiazole C-aryl), 168.5 (thiadiazole C-NH₂).[8]

  • Mass Spectrum (GC-MS): Molecular ion peak (M⁺) at m/z 191.[8][9]

  • IR (KBr, cm⁻¹): Characteristic peaks expected around 3250-3100 (N-H stretching), 1620 (C=N stretching), 1500 (aromatic C=C stretching).

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Cyclization 3-Methylbenzoic_Acid 3-Methylbenzoic Acid Thionyl_Chloride SOCl₂, DMF (cat.) 3-Methylbenzoyl_Chloride 3-Methylbenzoyl Chloride Thionyl_Chloride->3-Methylbenzoyl_Chloride Reflux Thiosemicarbazide Thiosemicarbazide Acyl_Thiosemicarbazide N-(3-methylbenzoyl)thiosemicarbazide Thiosemicarbazide->Acyl_Thiosemicarbazide Pyridine, RT Acid_Catalyst Conc. H₂SO₄ Final_Product This compound Acid_Catalyst->Final_Product RT

Caption: Synthetic workflow for the two-step synthesis of the target compound.

One-Pot Synthesis Logical Diagram

One_Pot_Synthesis Start Starting Materials: - 3-Methylbenzoic Acid - Thiosemicarbazide Reagent Reagent/Solvent: Phosphorus Oxychloride (POCl₃) Start->Reagent Reaction One-Pot Reaction (80-90 °C, 1 hr then reflux) Reagent->Reaction Workup Work-up: 1. Quench with H₂O 2. Neutralize (NaOH) 3. Filter Reaction->Workup Product Final Product: This compound Workup->Product

Caption: Logical flow of the one-pot synthesis protocol.

Safety Precautions

  • Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

  • Pyridine is flammable and has a strong, unpleasant odor. Use in a fume hood.

  • The work-up procedures involving quenching with water and neutralization are exothermic and should be performed with caution, especially on a large scale.

Conclusion

The protocols described provide reliable and efficient methods for the synthesis of this compound. The choice between the two-step and one-pot synthesis will depend on the specific requirements of the researcher, including scale, available reagents, and desired workflow. Proper characterization of the final product is essential to confirm its identity and purity. These application notes serve as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential therapeutic applications.

References

Application Notes and Protocols for the Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and supporting data for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole scaffold is a key pharmacophore present in numerous compounds exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Introduction

The 5-aryl-1,3,4-thiadiazol-2-amine core is a versatile scaffold in drug design and development. The synthetic accessibility of this heterocyclic system allows for the generation of diverse chemical libraries for screening and lead optimization. The most common and robust synthetic strategies involve the cyclization of thiosemicarbazide derivatives of aromatic carboxylic acids or aldehydes. These methods offer good to excellent yields and can be adapted for a variety of substituted aryl groups. This application note details a reliable and widely used protocol for the synthesis of these valuable compounds.

Data Presentation

The following table summarizes the reaction conditions and yields for the synthesis of various 5-aryl-1,3,4-thiadiazol-2-amines, showcasing the versatility of the presented synthetic methods.

Aryl Substituent (Ar)Starting MaterialCyclizing Agent/CatalystSolventReaction ConditionsYield (%)Reference
PhenylBenzoic acidPolyphosphate ester (PPE)ChloroformReflux, 10 h64.4[1][2]
PhenylBenzoic acid & ThiosemicarbazideNot specifiedNot specifiedNot specified91[3]
2,5-Dimethoxyphenyl2,5-Dimethoxybenzoic acidNot specifiedNot specifiedNot specified61[3]
2-(Phenylthiomethyl)phenyl2-(Phenylthiomethyl)benzoic acidNot specifiedNot specifiedNot specified60[3]
2-(Benzenesulfonylmethyl)phenyl2-(Benzenesulfonylmethyl)benzoic acidNot specifiedNot specifiedNot specified59[3]
4-Fluorophenyl4-Fluorobenzaldehyde thiosemicarbazoneFerric chloride (FeCl₃)WaterMicrowave (200 W) & Ultrasound (50 W), 3 min90[4]
3-Nitrophenyl3-Nitrobenzaldehyde thiosemicarbazoneFerric chloride (FeCl₃)WaterMicrowave (200 W) & Ultrasound (50 W), 3 min89[4]
4-Chlorophenyl4-Chlorobenzaldehyde thiosemicarbazoneFerric chloride (FeCl₃)WaterMicrowave (200 W) & Ultrasound (50 W), 3 min85[4]
4-Methoxyphenyl4-Methoxybenzaldehyde thiosemicarbazoneFerric chloride (FeCl₃)WaterMicrowave (200 W) & Ultrasound (50 W), 3 min88[4]
4-Pyridyl4-Pyridinecarboxylic acidPhosphorus pentachlorideSolid-phaseRoom temperature, standing95.3[5]
4-Nitrophenyl4-Nitrobenzoic acidPhosphorus pentachlorideSolid-phaseRoom temperature, standing96.7[5]
3,5-Dinitrophenyl3,5-Dinitrobenzoic acidPhosphorus pentachlorideSolid-phaseRoom temperature, standing95.7[5]
PhenoxymethylPhenoxyacetic acidPolyphosphate ester (PPE)ChloroformReflux, 10 h44.4[1]

Experimental Protocols

Two common and effective methods for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines are presented below. Method A describes a one-pot synthesis using a carboxylic acid and thiosemicarbazide with polyphosphate ester (PPE) as the cyclizing agent. Method B details the oxidative cyclization of a pre-formed aryl aldehyde thiosemicarbazone.

Method A: One-Pot Synthesis from an Aromatic Carboxylic Acid and Thiosemicarbazide using Polyphosphate Ester (PPE)

This protocol describes a one-pot synthesis which is often more efficient and environmentally friendly.[6] Polyphosphate ester (PPE) serves as both a condensing and cyclizing agent.[2][6]

Materials:

  • Aromatic carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Polyphosphate ester (PPE)

  • Chloroform

  • Sodium bicarbonate (aq. solution)

  • Distilled water

  • Hexane

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Buchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add the aromatic carboxylic acid (e.g., 5 mmol), thiosemicarbazide (5 mmol), and polyphosphate ester (20 g) in chloroform (30 mL).[1]

  • Heat the reaction mixture to reflux (approximately 60 °C) and maintain for 10 hours with continuous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and add 15 mL of distilled water.

  • Neutralize the excess PPE by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is between 8 and 9.

  • The resulting precipitate is collected by vacuum filtration and washed sequentially with water and hexane.[1]

  • The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 5-aryl-1,3,4-thiadiazol-2-amine.

Method B: Oxidative Cyclization of an Aryl Aldehyde Thiosemicarbazone

This method involves the initial formation of a thiosemicarbazone from an aromatic aldehyde, followed by oxidative cyclization.

Part 1: Synthesis of Aryl Aldehyde Thiosemicarbazone

  • Dissolve the aromatic aldehyde (1.0 eq) in ethanol.

  • Add a solution of thiosemicarbazide (1.0 eq) in hot water.

  • Add a few drops of a catalyst, such as glacial acetic acid.

  • Reflux the mixture for 2-3 hours.

  • Cool the reaction mixture, and the precipitated thiosemicarbazone is collected by filtration, washed with cold ethanol, and dried.

Part 2: Oxidative Cyclization

  • Suspend the synthesized aryl aldehyde thiosemicarbazone in a suitable solvent (e.g., water or ethanol).

  • Add an oxidizing agent, such as ferric chloride (FeCl₃).

  • The reaction can be promoted by conventional heating or by using microwave irradiation (e.g., 200 W for 3 minutes) for a more rapid and efficient conversion.[4]

  • Upon completion, the product is isolated by filtration.

  • The crude product is washed with water and then purified by recrystallization.

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines via the cyclization of a thiosemicarbazide intermediate.

experimental_workflow start Aromatic Carboxylic Acid or Aldehyde intermediate Thiosemicarbazide Intermediate start->intermediate Reaction reagent1 Thiosemicarbazide reagent1->intermediate cyclization Cyclization (e.g., PPE, FeCl₃) intermediate->cyclization Process product 5-Aryl-1,3,4-thiadiazol-2-amine (Crude) cyclization->product purification Purification (Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General workflow for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines.

Proposed Mechanism of Action

While the precise signaling pathways for many 5-aryl-1,3,4-thiadiazol-2-amines are still under investigation, a number of derivatives have been identified as inhibitors of specific enzymes. The following diagram conceptualizes the inhibitory action of these compounds, which is a common mechanism for their observed biological activities.

mechanism_of_action drug 5-Aryl-1,3,4-thiadiazol-2-amine enzyme Target Enzyme (e.g., Kinase, IMPDH) drug->enzyme Inhibits product Product enzyme->product Catalyzes substrate Substrate substrate->enzyme Binds pathway Downstream Signaling Pathway product->pathway Activates/ Regulates response Cellular Response (e.g., Apoptosis, Growth Inhibition) pathway->response

Caption: Conceptual diagram of enzyme inhibition by 5-aryl-1,3,4-thiadiazol-2-amines.

References

Application Notes and Protocols for Antimicrobial Assays of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial pathogens represents a significant global health challenge. This has spurred intensive research into the discovery and development of novel antimicrobial agents. The 1,3,4-thiadiazole heterocyclic ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, antifungal, and antiviral properties. The compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine belongs to this promising class of molecules.

These application notes provide a comprehensive overview of the standard methodologies for evaluating the antimicrobial potential of this compound. The protocols detailed below are based on established and widely accepted techniques in microbiology for determining the efficacy of novel compounds against a panel of pathogenic bacteria and fungi. While specific quantitative data for this compound is not extensively available in the public domain, this document presents data for structurally related compounds to offer a comparative context for researchers.

Data Presentation: Antimicrobial Activity of Structurally Related 2-Amino-5-Aryl-1,3,4-Thiadiazole Derivatives

The antimicrobial efficacy of 2-amino-5-aryl-1,3,4-thiadiazole derivatives is highly dependent on the nature and position of the substituent on the phenyl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for several analogous compounds against various microbial strains, providing a baseline for the expected activity of this compound.

CompoundSubstituent on Phenyl RingTest OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Derivative 1 4-FluoroStaphylococcus aureus20-28Ciprofloxacin18-20
Bacillus subtilis20-28Ciprofloxacin18-20
Derivative 2 4-ChloroStaphylococcus aureus20-28Ciprofloxacin18-20
Bacillus subtilis20-28Ciprofloxacin18-20
Derivative 3 4-NitroAspergillus niger32-42Fluconazole24-26
Candida albicans32-42Fluconazole24-26
Derivative 4 4-MethoxyAspergillus niger32-42Fluconazole24-26
Candida albicans32-42Fluconazole24-26
Derivative 5 2,4-DimethylBacillus subtilis1000Ciprofloxacin25
Escherichia coli>1000Ciprofloxacin25

Note: The data presented is for illustrative purposes and is derived from various studies on 2-amino-5-aryl-1,3,4-thiadiazole derivatives. The activity of this compound may vary.

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are designed to be adaptable for the specific compound this compound.

Protocol 1: Agar Well Diffusion Assay for Preliminary Antimicrobial Screening

This method is a widely used preliminary test to qualitatively assess the antimicrobial activity of a compound.[1][2]

Materials:

  • Test compound: this compound

  • Solvent (e.g., Dimethyl sulfoxide - DMSO)

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and/or fungal inoculums (adjusted to 0.5 McFarland standard)

  • Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • Negative control (solvent)

  • Incubator

Procedure:

  • Prepare and sterilize the agar medium according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Inoculate the surface of the agar plates uniformly with the microbial suspension using a sterile cotton swab.

  • Aseptically create wells in the agar using a sterile cork borer.

  • Carefully add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Allow the plates to stand for a period to permit diffusion of the compounds into the agar.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-28°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (in mm) around each well. The presence of a clear zone indicates antimicrobial activity.

Protocol 2: Broth Microdilution Method for Determination of Minimum Inhibitory Concentration (MIC)

This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3][4]

Materials:

  • Test compound: this compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Bacterial and/or fungal inoculums (adjusted and diluted to the final required concentration)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

  • Growth control (broth with inoculum)

  • Multichannel pipette

  • Plate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare a stock solution of the test compound and the positive control.

  • Dispense 100 µL of sterile broth into all wells of the 96-well plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well in the dilution series.

  • Repeat the serial dilution for the positive control in a separate row.

  • Prepare the microbial inoculum and dilute it in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi in the wells.

  • Add 100 µL of the diluted inoculum to each well containing the test compound and controls, except for the negative control wells.

  • Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Seal the plate and incubate under appropriate conditions.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (no visible growth). The MIC can also be determined spectrophotometrically by measuring the absorbance at 600 nm.

Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed after the MIC determination to ascertain whether the compound is microbistatic (inhibits growth) or microbicidal (kills the microbe).

Materials:

  • Results from the MIC assay

  • Sterile agar plates (MHA or SDA)

  • Sterile micropipette and tips

Procedure:

  • Following the MIC determination, take a small aliquot (e.g., 10 µL) from the wells showing no visible growth (at and above the MIC).

  • Spot-inoculate the aliquots onto fresh, drug-free agar plates.

  • Incubate the plates under the same conditions as the initial MIC assay.

  • The MBC/MFC is the lowest concentration of the compound from which no microbial growth is observed on the agar plate.

Visualizations

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Stock Solution Agar_Diffusion Agar Well/Disk Diffusion Assay Compound_Prep->Agar_Diffusion Broth_Microdilution Broth Microdilution (MIC Determination) Compound_Prep->Broth_Microdilution Inoculum_Prep Prepare Microbial Inoculum (0.5 McFarland) Inoculum_Prep->Agar_Diffusion Inoculum_Prep->Broth_Microdilution Media_Prep Prepare Agar/Broth Media Media_Prep->Agar_Diffusion Media_Prep->Broth_Microdilution Zone_Measurement Measure Zone of Inhibition (mm) Agar_Diffusion->Zone_Measurement MIC_Reading Determine MIC (Visual/Spectrophotometric) Broth_Microdilution->MIC_Reading MBC_MFC Determine MBC/MFC MIC_Reading->MBC_MFC

Caption: General workflow for in vitro antimicrobial susceptibility testing.

Postulated Mechanism of Action: Disruption of Fungal Cell Wall Integrity

While the precise mechanism of action for this compound is not definitively established, some related 1,3,4-thiadiazole derivatives have been shown to interfere with fungal cell wall biosynthesis. The following diagram illustrates this potential mechanism.

Fungal_Cell_Wall_Inhibition Thiadiazole 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivative Enzyme Key Enzyme in Cell Wall Synthesis (e.g., β-(1,3)-glucan synthase) Thiadiazole->Enzyme Inhibition CellWall_Synthesis Cell Wall Polysaccharide Synthesis (Glucan, Chitin) Enzyme->CellWall_Synthesis Catalyzes CellWall_Integrity Impaired Cell Wall Integrity CellWall_Synthesis->CellWall_Integrity Leads to Cell_Lysis Cell Lysis and Fungal Death CellWall_Integrity->Cell_Lysis Results in

Caption: Postulated mechanism of antifungal action via cell wall disruption.

Conclusion

The protocols and comparative data presented in these application notes provide a solid foundation for researchers to initiate and conduct antimicrobial evaluations of this compound. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for the assessment of its potential as a novel antimicrobial agent. Further investigation is warranted to elucidate the specific antimicrobial spectrum, potency, and mechanism of action of this compound.

References

Application Notes and Protocols: Anticancer Activity of 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, demonstrating a wide array of pharmacological activities, including notable anticancer properties. Derivatives of 5-aryl-1,3,4-thiadiazol-2-amine have emerged as a promising class of compounds that exert cytotoxic effects on various cancer cell lines. This document provides a summary of the anticancer activity of these compounds, focusing on their effects on cell viability, apoptosis, and cell cycle progression. While specific data for 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is limited in publicly available literature, the following data on closely related analogs serve as a valuable reference for its potential anticancer activities and mechanisms of action. The primary mechanisms underlying the anticancer effects of this class of compounds involve the induction of apoptosis and arrest of the cell cycle.[1][2]

Data Presentation

The anticancer efficacy of various 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been quantified by determining their half-maximal inhibitory concentration (IC50) against several human cancer cell lines. The following tables summarize the cytotoxic activities, effects on apoptosis, and cell cycle distribution.

Table 1: Cytotoxic Activity (IC50) of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives
Compound/DerivativeCell LineIC50 (µM)Reference
5-(4-chlorophenyl)-derivative 4e MCF-7 (Breast)2.34 (µg/mL)[3]
5-(4-chlorophenyl)-derivative 4i MCF-7 (Breast)3.77 (µg/mL)[3]
5-(4-chlorophenyl)-derivative 4e HepG2 (Liver)3.13 (µg/mL)[3]
5-(4-chlorophenyl)-derivative 4i HepG2 (Liver)6.51 (µg/mL)[3]
5-phenyl-N-(4-tolyl)-derivativeMDA-MB-231 (Breast)> Cisplatin[2][4]
N-benzyl-5-(4-fluorophenyl)-derivativeMDA-MB-231 (Breast)> Cisplatin[2][4]
N-benzyl-5-(4-nitrophenyl)-derivativeMDA-MB-231 (Breast)> Cisplatin[2][4]
5-[2-(benzenesulfonylmethyl)phenyl]-derivative 2g LoVo (Colon)2.44[5][6]
5-[2-(benzenesulfonylmethyl)phenyl]-derivative 2g MCF-7 (Breast)23.29[5][6]
N-(5-(3-methoxybenzylthio)-derivative 31 MDA-MB-231 (Breast)9[4]
Table 2: Effect of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl Derivatives on Apoptosis in Cancer Cells
CompoundCell LineTreatmentTotal Apoptosis (%)Fold Increase in Bax/Bcl-2 RatioFold Increase in Caspase-9Reference
4e HepG2IC50Data not specifiedSignificant IncreaseSignificant Increase[3]
4i HepG2IC50Data not specifiedSignificant IncreaseSignificant Increase[3]
4e MCF-7IC50Data not specifiedSignificant IncreaseSignificant Increase[3]
4i MCF-7IC50Data not specifiedSignificant IncreaseSignificant Increase[3]
Table 3: Effect of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl Derivatives on Cell Cycle Distribution
CompoundCell Line% of Cells in G1 Phase% of Cells in S Phase% of Cells in G2/M PhaseReference
ControlHepG262.3123.4514.24[3]
4e (IC50)HepG245.1235.6719.21[3]
4i (IC50)HepG248.9831.5419.48[3]
ControlMCF-758.7625.4315.81[3]
4e (IC50)MCF-740.1228.9830.90[3]
4i (IC50)MCF-742.3426.1231.54[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific cell line and laboratory conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • 5-(Aryl)-1,3,4-thiadiazol-2-amine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compound in culture medium.

  • After 24 hours, replace the medium with 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • 6-well plates

  • Cancer cell lines

  • Test compound

  • PBS

  • 70% cold ethanol

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Harvest the cells and wash twice with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Visualizations

Experimental Workflow for Anticancer Activity Screening

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies A Seed Cancer Cells in 96-well plates B Treat with 5-Aryl-1,3,4-thiadiazol-2-amine derivatives A->B C MTT Assay B->C D Determine IC50 Values C->D E Treat Cells with IC50 concentration D->E Select potent compounds F Apoptosis Assay (Annexin V/PI Staining) E->F G Cell Cycle Analysis (PI Staining) E->G H Quantify Apoptotic Cells F->H I Determine Cell Cycle Distribution G->I

Caption: Workflow for screening the anticancer activity of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives.

Proposed Apoptotic Signaling Pathway

G Thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Thiadiazole->Bax Activates Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion CytochromeC Cytochrome c release Mitochondrion->CytochromeC Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptotic pathway induced by 5-Aryl-1,3,4-thiadiazol-2-amine derivatives.

References

Application Notes and Protocols for Anti-inflammatory Assays of 1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to evaluate the anti-inflammatory potential of 1,3,4-thiadiazole derivatives. The following sections detail the protocols for key in vitro and in vivo assays, present quantitative data for representative compounds, and illustrate the underlying signaling pathways and experimental workflows.

Introduction

The 1,3,4-thiadiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory properties. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[1] 1,3,4-thiadiazole derivatives have shown promise as selective inhibitors of COX-2, potentially offering a safer alternative to traditional NSAIDs that are associated with gastrointestinal side effects due to their non-selective inhibition of both COX-1 and COX-2.[1] This document outlines the standard assays employed to characterize the anti-inflammatory profile of this class of compounds.

Quantitative Data Summary

The anti-inflammatory activity of various 1,3,4-thiadiazole derivatives has been quantified using a range of assays. The following tables summarize the inhibitory concentrations (IC₅₀) and percentage of inhibition for selected compounds.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by 1,3,4-Thiadiazole Derivatives

Compound IDTargetIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Compound A COX-112.50.04[2]
COX-20.52[2]
Compound B COX-1>100>156.25[3]
COX-20.64[3]
Compound C COX-18.513.28[4]
COX-20.64[4]
Celecoxib (Standard) COX-115.00.002[2]
COX-20.04[2]
Diclofenac (Standard) COX-15.20.61[2]
COX-28.5[2]

Table 2: In Vivo and Other In Vitro Anti-inflammatory Activities of 1,3,4-Thiadiazole Derivatives

Compound IDAssayResultReference
Series 1 Compounds Carrageenan-Induced Paw Edema (% inhibition at 3h)53.05 - 77.27%[5]
Compound 6f Carrageenan-Induced Paw Edema (% inhibition)44%[1]
Indomethacin (Standard) Carrageenan-Induced Paw Edema (% inhibition)56%[1]
Fused Triazolo-thiadiazoles TNF-α InhibitionPotent Inhibition[6]
Thiadiazole-Thiazolidinone Hybrids 15-LOX InhibitionActive

Signaling Pathways in Inflammation

The anti-inflammatory action of many 1,3,4-thiadiazole derivatives is primarily attributed to their intervention in the arachidonic acid cascade. Cellular membrane phospholipids are converted to arachidonic acid by phospholipase A₂. Arachidonic acid is then metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes to produce pro-inflammatory mediators such as prostaglandins and leukotrienes.[7][8][9] Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) also play a crucial role in amplifying the inflammatory response.

Inflammatory_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PLA2 Phospholipase A₂ PLA2->Membrane PGs_phys Prostaglandins (Physiological Functions) COX1->PGs_phys PGs_inflam Prostaglandins (Inflammation, Pain, Fever) COX2->PGs_inflam LTs Leukotrienes (Inflammation) LOX->LTs Inflammation Inflammatory Response PGs_inflam->Inflammation LTs->Inflammation Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->COX2 Inhibition TNFa TNF-α Thiadiazole->TNFa Inhibition TNFa->COX2 Induction TNFa->Inflammation

Caption: Inflammatory cascade showing the roles of COX, LOX, and TNF-α.

Experimental Workflow

The screening of 1,3,4-thiadiazole derivatives for anti-inflammatory activity typically follows a hierarchical approach, starting with high-throughput in vitro assays to identify promising candidates, followed by more complex in vivo models to confirm efficacy and assess the pharmacological profile.

Experimental_Workflow Start Start: Synthesis of 1,3,4-Thiadiazole Derivatives InVitro In Vitro Screening Start->InVitro COX_Assay COX-1/COX-2 Inhibition Assay InVitro->COX_Assay NO_Assay Nitric Oxide Scavenging InVitro->NO_Assay HRBC_Assay HRBC Membrane Stabilization InVitro->HRBC_Assay Cytokine_Assay TNF-α/IL-6 Inhibition InVitro->Cytokine_Assay Decision1 Active Compounds? COX_Assay->Decision1 NO_Assay->Decision1 HRBC_Assay->Decision1 Cytokine_Assay->Decision1 InVivo In Vivo Validation Decision1->InVivo Yes Stop End/Re-design Decision1->Stop No Edema_Assay Carrageenan-Induced Paw Edema InVivo->Edema_Assay Toxicity Toxicity & Pharmacokinetic Studies Edema_Assay->Toxicity Decision2 Efficacious & Safe? Toxicity->Decision2 Lead Lead Compound Identification Decision2->Lead Yes Decision2->Stop No

Caption: General workflow for screening anti-inflammatory compounds.

Experimental Protocols

In Vitro Assays

This assay measures the peroxidase activity of COX enzymes, which is proportional to the amount of Prostaglandin G2 produced.

Materials:

  • COX Assay Buffer

  • COX-1 and COX-2 enzymes (human recombinant)

  • Heme

  • COX Cofactor

  • Arachidonic Acid (substrate)

  • COX Probe

  • Test compounds and reference inhibitor (e.g., Celecoxib)

  • 96-well microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare a reaction mix containing COX Assay Buffer, diluted COX Cofactor, and COX Probe.

  • Add the reaction mix to the wells of a 96-well plate.

  • Add the test compound or reference inhibitor to the appropriate wells. For enzyme control wells, add the assay buffer.

  • Add the reconstituted COX-1 or COX-2 enzyme to the wells.

  • Incubate the plate at 25°C for 5-10 minutes.

  • Initiate the reaction by adding the arachidonic acid substrate.

  • Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.

  • Calculate the slope of the linear range of the reaction for each well.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100

This assay measures the amount of nitrite, a stable metabolite of NO, in a sample.

Materials:

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitroprusside

  • Phosphate Buffered Saline (PBS)

  • Test compounds and standard (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader (540 nm)

Procedure:

  • Prepare solutions of the test compounds and standard in PBS.

  • In a 96-well plate, add the test solution and sodium nitroprusside solution.

  • Incubate the plate at room temperature for 150 minutes.

  • Add Griess reagent to each well.

  • Allow the color to develop for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • The percentage of NO scavenging activity is calculated as: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

This assay assesses the ability of a compound to stabilize the red blood cell membrane against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes.[1][9][10][11]

Materials:

  • Fresh whole human blood

  • Alsever's solution (or other anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer (pH 7.4)

  • Test compounds and reference drug (e.g., Diclofenac sodium)

  • Centrifuge

  • UV-Visible Spectrophotometer (560 nm)

Procedure:

  • Collect fresh human blood and mix with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the packed cells three times with isotonic saline.

  • Prepare a 10% v/v suspension of the packed cells in isotonic saline.[1]

  • The reaction mixture consists of the test sample, phosphate buffer, hypotonic saline, and the HRBC suspension.

  • Incubate the mixture at 37°C for 30 minutes.

  • Centrifuge at 3000 rpm for 20 minutes.

  • Measure the absorbance of the hemoglobin in the supernatant at 560 nm.

  • The percentage of membrane stabilization is calculated as: % Protection = 100 - [(Absorbance of Sample / Absorbance of Control) x 100]

In Vivo Assay

This is a standard and highly reproducible model of acute inflammation.[2][7][8]

Animals:

  • Male Wistar rats (150-200 g)

Materials:

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer or digital calipers

Procedure:

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight with free access to water.

  • Administer the test compound or reference drug orally or intraperitoneally. The control group receives the vehicle.

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume using a plethysmometer or paw thickness with digital calipers immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[7]

  • The percentage of inhibition of edema is calculated for each time point using the formula: % Inhibition = [(

    Δ\DeltaΔ
    V control -
    Δ\DeltaΔ
    V treated) /
    Δ\DeltaΔ
    V control] x 100 Where
    Δ\DeltaΔ
    V is the change in paw volume.

Conclusion

The assays described provide a robust framework for the evaluation of the anti-inflammatory properties of 1,3,4-thiadiazole derivatives. The combined use of in vitro mechanistic studies and in vivo efficacy models allows for a comprehensive characterization of these compounds, facilitating the identification of promising new anti-inflammatory drug candidates. The data suggests that many derivatives of 1,3,4-thiadiazole show significant potential, particularly as selective COX-2 inhibitors.

References

Application Notes and Protocols for Evaluating the Anticonvulsant Effects of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiadiazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including notable anticonvulsant effects.[1][2][3] The 1,3,4-thiadiazole scaffold is considered a key pharmacophore for this activity, potentially through interactions with central nervous system targets such as GABA receptors and carbonic anhydrase.[3][4][5] This document provides detailed protocols for the preclinical evaluation of thiadiazole compounds for their anticonvulsant properties, focusing on widely accepted in vivo screening models.

These protocols are designed to guide researchers in obtaining reliable and reproducible data to assess the efficacy and potential neurotoxicity of novel thiadiazole derivatives. Adherence to these standardized methods is crucial for the comparative analysis of new chemical entities and for making informed decisions in the drug development pipeline.

Preclinical Screening Workflow

The initial evaluation of newly synthesized thiadiazole derivatives typically follows a hierarchical screening process. This workflow is designed to efficiently identify promising candidates while minimizing animal use.

G cluster_0 In Vivo Screening cluster_1 Data Analysis & Candidate Selection MES Maximal Electroshock (MES) Seizure Test Tox Neurotoxicity Assessment (Rotarod Test) MES->Tox ED50 Determine ED50 MES->ED50 PTZ Pentylenetetrazol (PTZ) Seizure Test PTZ->Tox PTZ->ED50 TD50 Determine TD50 Tox->TD50 PI Calculate Protective Index (PI = TD50/ED50) ED50->PI TD50->PI Lead_Opt Lead Optimization PI->Lead_Opt Synthesis Thiadiazole Compound Synthesis Synthesis->MES Synthesis->PTZ G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal GABA_synthesis GABA Synthesis Vesicle Synaptic Vesicle GABA_synthesis->Vesicle GABA GABA_A_Receptor GABA-A Receptor Vesicle->GABA_A_Receptor GABA Release Cl_channel Cl- Influx GABA_A_Receptor->Cl_channel Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Thiadiazole Thiadiazole Compound Thiadiazole->GABA_A_Receptor Positive Allosteric Modulation

References

Application Notes and Protocols: 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine belongs to the 1,3,4-thiadiazole class of heterocyclic compounds, a scaffold of significant interest in agrochemical research. While specific data on the 3-methylphenyl analog is limited in publicly available literature, the broader family of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has demonstrated a wide spectrum of biological activities, including fungicidal, insecticidal, herbicidal, and plant growth regulatory effects. These properties make them promising candidates for the development of novel crop protection agents.

This document provides a summary of the potential applications of this compound in agriculture, based on data from analogous compounds. It includes detailed, adaptable protocols for screening its activity and diagrams to illustrate experimental workflows and potential mechanisms of action.

Application Notes

The agricultural potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives is multifaceted. The following sections summarize the observed activities for compounds structurally related to this compound.

Fungicidal Activity

Thiadiazole derivatives are known to exhibit significant antifungal properties against a range of plant pathogens. Their mechanism of action is often attributed to the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. This disruption leads to altered membrane permeability and ultimately, cell death.

Quantitative Data for Analogous 1,3,4-Thiadiazole Derivatives:

Compound ClassPathogenActivity MetricValueReference
1,3,4-Thiadiazole GlucosidesPhytophthora infestansEC503.43 µg/mL[1]
Flavonol-Thiadiazole HybridsBotrytis cinereaEC501.83 µg/mL
5-Aryl-1,3,4-oxadiazol-2-ylColletotrichum orbiculareInhibition Rate (50 µg/mL)55-65%[2]
5-Aryl-1,3,4-oxadiazol-2-ylRhizoctonia solaniInhibition Rate (50 µg/mL)48-58%[2]
Insecticidal Activity

Derivatives of 1,3,4-thiadiazole have been synthesized and evaluated for their insecticidal properties, demonstrating both contact and stomach toxicity against various agricultural pests. The introduction of different aryl substituents can significantly influence their potency.

Quantitative Data for Analogous 1,3,4-Thiadiazole Derivatives:

Compound ClassPest SpeciesActivity MetricValueReference
1,3,4-Thiadiazolo[3,2-a]pyrimidineSpodoptera littoralisLC50137.28 µg/mL[3]
1,3,4-Thiadiazole-BenzenesulfonamideSpodoptera littoralisLC506.42 mg/L
1,3,4-Thiadiazole-5-fluorouracilAphis craccivora-Comparable to Imidacloprid[4][5]
Herbicidal Activity

Certain 1,3,4-thiadiazole derivatives have shown promise as herbicides. The proposed mechanism for some of these compounds involves the inhibition of photosynthesis. They have demonstrated selective activity, affecting some weed species more than others.

Quantitative Data for Analogous 1,3,4-Thiadiazole Derivatives:

Compound ClassWeed SpeciesActivity MetricValueReference
1,3,4-Thiadiazole ChrysanthemamideBrassica campestrisInhibition Rate (100 mg/L)Moderate to Good[6]
Amide-Thiazole DerivativesEchinochloa crusgalliInhibition Rate (100 mg/L)Moderate[7]
Amide-Thiazole DerivativesAmaranthus ascedenseInhibition Rate (100 mg/L)Moderate[7]
Plant Growth Regulation

Some thiadiazole compounds, such as thidiazuron (a phenylurea with a thiadiazole ring), are known plant growth regulators. Research into other thiadiazole derivatives has revealed their potential to influence seed germination and seedling development.

Quantitative Data for Analogous 1,2,3-Thiadiazole Derivatives:

Compound ClassPlant SpeciesEffectConcentrationReference
1,2,3-Thiadiazolylimidazolidine-2,4-dioneCucumberInhibition of lateral root growth5 mg/L[8]
1,3-Bis[4-(1,2,3-thiadiazol-4-yl) phenoxy]propaneWheatInhibition of seed germination5 µg/L[9]

Experimental Protocols

The following are detailed protocols that can be adapted to evaluate the agricultural applications of this compound.

Protocol 1: In Vitro Antifungal Activity Assay (Poisoned Food Technique)

Objective: To determine the inhibitory effect of the test compound on the mycelial growth of various plant pathogenic fungi.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) or acetone

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Cultures of test fungi (e.g., Rhizoctonia solani, Fusarium oxysporum)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 10 mg/mL) in DMSO or acetone.

  • Medium Preparation: Autoclave PDA medium and cool it to 45-50°C.

  • Poisoned Medium Preparation: Add the required volume of the stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Mix thoroughly by swirling. A control plate should be prepared by adding an equivalent volume of the solvent (DMSO or acetone) to the PDA.

  • Plating: Pour approximately 20 mL of the poisoned PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of a 7-day-old culture of the test fungus. Place the mycelial disc, mycelium-side down, in the center of each poisoned and control PDA plate.

  • Incubation: Incubate the plates at 25 ± 2°C for 3-7 days, or until the mycelial growth in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] x 100

      • Where DC is the average diameter of the fungal colony in the control plate, and DT is the average diameter of the fungal colony in the treated plate.

Protocol 2: Insecticidal Activity Assay (Leaf-Dip Bioassay)

Objective: To determine the median lethal concentration (LC50) of the test compound against a target insect pest (e.g., Spodoptera littoralis).

Materials:

  • This compound

  • Acetone and a suitable surfactant (e.g., Triton X-100)

  • Host plant leaves (e.g., castor bean, cotton)

  • Second or third instar larvae of the target insect

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Test Solution Preparation: Prepare a series of concentrations of the test compound in acetone with a small amount of surfactant (e.g., 0.1%). A control solution should contain only acetone and the surfactant.

  • Leaf Treatment: Dip host plant leaves into each test solution for 30 seconds. Allow the leaves to air dry completely.

  • Bioassay Setup: Place one treated leaf in each Petri dish lined with filter paper.

  • Insect Introduction: Introduce a known number of larvae (e.g., 10) into each Petri dish.

  • Incubation: Maintain the dishes at 25 ± 2°C with a 12:12 hour light:dark photoperiod.

  • Mortality Assessment: Record larval mortality after 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Use probit analysis to calculate the LC50 value and its 95% confidence limits.

Protocol 3: Herbicidal Activity Assay (Pre- and Post-Emergence)

Objective: To evaluate the herbicidal efficacy of the test compound on selected weed species (e.g., Brassica campestris, Echinochloa crus-galli).

Materials:

  • This compound

  • Acetone and a surfactant

  • Pots filled with a standard soil mix

  • Seeds of test weed species

  • Growth chamber or greenhouse

  • Sprayer

Procedure:

A. Pre-emergence Application:

  • Sow the seeds of the test weed species in pots at a uniform depth.

  • Prepare different concentrations of the test compound in an acetone-water solution with a surfactant.

  • Immediately after sowing, spray the soil surface evenly with the test solutions. A control set of pots should be sprayed with the solvent-surfactant solution only.

  • Place the pots in a growth chamber or greenhouse under controlled conditions.

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

B. Post-emergence Application:

  • Sow the seeds and allow them to grow until the seedlings reach the 2-3 leaf stage.

  • Spray the foliage of the seedlings uniformly with the different concentrations of the test compound.

  • Return the pots to the growth chamber or greenhouse.

  • After 7-14 days, visually assess the phytotoxicity (chlorosis, necrosis, stunting) and calculate the percentage of inhibition or mortality.

Protocol 4: Plant Growth Regulatory Activity Assay (Seed Germination)

Objective: To assess the effect of the test compound on the seed germination and early seedling growth of a model plant (e.g., cucumber).

Materials:

  • This compound

  • Acetone

  • Sterile Petri dishes with filter paper

  • Seeds of the test plant

  • Incubator

Procedure:

  • Test Solution Preparation: Prepare a range of concentrations of the test compound in a dilute acetone solution. The control will be the acetone solution without the compound.

  • Assay Setup: Place two layers of filter paper in each Petri dish and moisten them with a fixed volume (e.g., 5 mL) of the respective test or control solution.

  • Seed Placement: Arrange a known number of seeds (e.g., 25) on the filter paper in each dish.

  • Incubation: Incubate the Petri dishes in the dark at a constant temperature (e.g., 25°C).

  • Data Collection:

    • Count the number of germinated seeds (radicle emergence > 2 mm) daily for 7 days.

    • After 7 days, measure the radicle (root) and plumule (shoot) length of each seedling.

  • Calculation:

    • Calculate the germination percentage for each treatment.

    • Calculate the average root and shoot length.

    • Determine the percentage of growth inhibition or stimulation compared to the control.

Visualizations

Diagram 1: General Experimental Workflow for Agrochemical Screening

Agrochemical_Screening_Workflow cluster_synthesis Compound Preparation cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of 5-(3-Methylphenyl)- 1,3,4-thiadiazol-2-amine Purification Purification & Characterization Synthesis->Purification Fungicidal Fungicidal Assay (Protocol 1) Purification->Fungicidal Insecticidal Insecticidal Assay (Protocol 2) Purification->Insecticidal Herbicidal Herbicidal Assay (Protocol 3) Purification->Herbicidal PGR PGR Assay (Protocol 4) Purification->PGR Data Data Collection (IC50, LC50, % Inhibition) Fungicidal->Data Insecticidal->Data Herbicidal->Data PGR->Data SAR Structure-Activity Relationship (SAR) Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: Workflow for the synthesis and screening of thiadiazole derivatives for agricultural applications.

Diagram 2: Proposed Mechanism of Antifungal Action

Antifungal_Mechanism cluster_fungal_cell Fungal Cell Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Cytochrome P450 14α-demethylase Membrane Cell Membrane Integrity Ergosterol->Membrane Ergosterol->Membrane Disrupted Synthesis Death Fungal Cell Death Membrane->Death Loss of Integrity Thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Thiadiazole->Inhibition Inhibition->Ergosterol Inhibition

Caption: Proposed mechanism of antifungal activity via inhibition of ergosterol biosynthesis.

References

Application Notes and Protocols for the Development of Novel Derivatives from 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis, characterization, and biological evaluation of novel derivatives of 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] This document outlines detailed protocols and data presentation strategies to facilitate research and development in this promising area of medicinal chemistry.

Synthetic Strategy and Characterization

The development of novel derivatives from this compound can be approached through various synthetic modifications, primarily targeting the 2-amino group. A common and effective strategy involves the reaction of the starting amine with a variety of electrophilic reagents to yield Schiff bases, amides, sulfonamides, and other analogues.

A general synthetic workflow is depicted below:

G A This compound B Aldehydes/Ketones A->B C Acid Chlorides/Anhydrides A->C D Sulfonyl Chlorides A->D E Schiff Base Derivatives B->E Condensation F Amide Derivatives C->F Acylation G Sulfonamide Derivatives D->G Sulfonylation H Characterization (FT-IR, NMR, Mass Spec) E->H F->H G->H

Caption: Synthetic workflow for derivatization.

Experimental Protocol: Synthesis of Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware and reflux apparatus

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • Dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol in a round-bottom flask.

  • To this solution, add 1.1 equivalents of the desired substituted aromatic aldehyde.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

  • Purify the crude product by recrystallization from a suitable solvent.

  • Characterize the final product using FT-IR, 1H NMR, 13C NMR, and mass spectrometry.

Biological Activity Screening

Novel derivatives should be screened for a variety of biological activities to identify potential therapeutic applications. The most common primary screenings for this class of compounds include antimicrobial, anticancer, and anti-inflammatory assays.

Antimicrobial Activity

The antimicrobial potential of the synthesized derivatives can be evaluated against a panel of pathogenic bacteria and fungi.

The results of antimicrobial screening are typically presented as the diameter of the zone of inhibition for the agar well diffusion method and the Minimum Inhibitory Concentration (MIC) for broth microdilution assays.

Compound IDBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
Derivative 1 Staphylococcus aureus1832
Escherichia coli1564
Derivative 2 Staphylococcus aureus2216
Escherichia coli1932
Ciprofloxacin Staphylococcus aureus258
Escherichia coli284

Note: The data presented are representative examples for 1,3,4-thiadiazole derivatives and should be replaced with experimental results.[3][4]

This method is a standard preliminary test to assess the antimicrobial activity of new compounds.[5][6][7]

Materials:

  • Muller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile Petri dishes

  • Bacterial/fungal cultures

  • Sterile cork borer (6 mm diameter)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic, e.g., Ciprofloxacin)

  • Negative control (solvent, e.g., DMSO)

  • Incubator

Procedure:

  • Prepare sterile MHA or SDA plates.

  • Prepare a microbial inoculum of the test organism with a turbidity equivalent to the 0.5 McFarland standard.

  • Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

  • Allow the plates to dry for a few minutes.

  • Using a sterile cork borer, create uniform wells in the agar.

  • Add a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.

  • Measure the diameter of the zone of inhibition (in mm) around each well.

Anticancer Activity

The cytotoxic potential of the synthesized derivatives can be assessed against various cancer cell lines.

The anticancer activity is typically reported as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCell LineIC50 (µM)
Derivative 3 MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)25.8
Derivative 4 MCF-7 (Breast Cancer)8.2
A549 (Lung Cancer)15.1
Doxorubicin MCF-7 (Breast Cancer)1.2
A549 (Lung Cancer)3.5

Note: The data presented are representative examples for 1,3,4-thiadiazole derivatives and should be replaced with experimental results.[8][9][10][11][12]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity

The anti-inflammatory potential of the synthesized derivatives can be evaluated using in vitro methods such as the human red blood cell (HRBC) membrane stabilization assay.

The anti-inflammatory activity is expressed as the percentage of membrane stabilization.

Compound IDConcentration (µg/mL)% Membrane Stabilization
Derivative 5 10045.2
25068.7
50082.1
Derivative 6 10055.8
25075.3
50091.5
Diclofenac Sodium 10065.4
25085.9
50095.2

Note: The data presented are representative examples for heterocyclic compounds and should be replaced with experimental results.[13][14][15]

This method assesses the ability of a compound to stabilize the membrane of red blood cells when subjected to hypotonic stress, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[16][17][18][19][20]

Materials:

  • Fresh whole human blood

  • Alsever's solution (anticoagulant)

  • Isotonic saline (0.9% NaCl)

  • Hypotonic saline (0.36% NaCl)

  • Phosphate buffer (pH 7.4)

  • Synthesized compounds

  • Diclofenac sodium (positive control)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and mix it with an equal volume of Alsever's solution.

  • Centrifuge at 3000 rpm for 10 minutes and wash the packed red blood cells with isotonic saline.

  • Prepare a 10% v/v suspension of HRBC in isotonic saline.

  • Prepare the reaction mixture containing 0.5 mL of HRBC suspension, 1.0 mL of phosphate buffer, 2.0 mL of hypotonic saline, and 0.5 mL of the test compound solution at various concentrations.

  • For the control, use 0.5 mL of distilled water instead of the test compound.

  • Incubate all samples at 37°C for 30 minutes.

  • Centrifuge the mixtures at 3000 rpm for 10 minutes.

  • Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.

  • Calculate the percentage of membrane stabilization.

Mechanistic Insights: Signaling Pathways

Understanding the mechanism of action of promising derivatives is crucial. Many 1,3,4-thiadiazole derivatives have been shown to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

MEK/ERK Signaling Pathway

The MEK/ERK pathway is a critical signaling cascade that regulates cell growth and proliferation. Inhibition of this pathway is a key strategy in cancer therapy.[21][22]

Caption: Inhibition of the MEK/ERK pathway.

NF-κB Signaling Pathway

The NF-κB pathway plays a central role in inflammation and immunity, and its dysregulation is implicated in various diseases, including cancer and chronic inflammatory disorders.[23][24][25]

Caption: Modulation of the NF-κB pathway.

Drug Discovery Screening Cascade

A structured screening cascade is essential for the efficient evaluation and advancement of novel compounds.

G A Library of Novel Derivatives B Primary Screening (e.g., Antimicrobial, Anticancer) A->B C Hit Identification (Compounds with significant activity) B->C D Secondary Screening (Dose-response, selectivity) C->D E Lead Identification (Potent and selective compounds) D->E F Lead Optimization (Structure-activity relationship studies) E->F G Preclinical Development F->G

Caption: A typical drug discovery screening cascade.

This logical progression ensures that resources are focused on the most promising candidates, moving from broad initial screens to more detailed and specific evaluations.[26] This systematic approach is fundamental to modern drug discovery and development.[27][28][29][30]

References

Application Notes and Protocols for the Quantification of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the 1,3,4-thiadiazole class of molecules. Derivatives of 1,3,4-thiadiazole are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which may include antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Accurate and precise quantification of this compound is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control.

While the synthesis and spectroscopic characterization of this compound and its analogs are reported in the scientific literature, detailed and validated analytical methods for its quantification are not extensively documented.[3][4][5] This document provides detailed, representative protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. These methods are based on established principles of analytical chemistry and serve as a practical starting point for method development and validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a robust and widely accessible approach for the quantification of this compound in bulk drug substance and simple formulations.

Experimental Protocol

1.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm (This should be optimized by determining the λmax of the compound).

  • Run Time: 10 minutes.

1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Weigh Compound dissolve Dissolve in Methanol start->dissolve dilute Serial Dilution (Mobile Phase) dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate C18 Column Separation inject->separate detect UV Detection (280 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample ppt Protein Precipitation (Acetonitrile) sample->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Collect Supernatant vortex->supernatant inject Inject into UHPLC supernatant->inject separate C18 Column Separation inject->separate ionize ESI+ Ionization separate->ionize mrm MRM Detection (192.1 -> 134.1) ionize->mrm integrate Integrate Peak Area Ratio mrm->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify UVVis_Workflow cluster_prep Standard Preparation cluster_analysis Spectrophotometric Measurement cluster_data Quantification stock Prepare Stock Solution dilutions Create Serial Dilutions stock->dilutions measure Measure Absorbance of Standards dilutions->measure scan Determine λmax scan->measure plot Plot Calibration Curve (Abs vs. Conc) measure->plot quantify Determine Sample Concentration plot->quantify measure_sample Measure Sample Absorbance measure_sample->quantify

References

Application Notes and Protocols for Scaling Up the Synthesis of 1,3,4-Thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As drug discovery programs advance, the need for efficient, scalable, and sustainable methods for the synthesis of these vital heterocycles becomes paramount. This document provides detailed application notes and protocols for several key techniques that enable the scale-up synthesis of 1,3,4-thiadiazole derivatives, moving from laboratory-scale discovery to larger-scale production for further development.

The following sections detail scalable methods including one-pot syntheses, microwave-assisted protocols, and ultrasound-assisted reactions. Each section includes a general overview of the technique, a detailed experimental protocol for a representative synthesis, and tabulated data to allow for a clear comparison of reaction parameters and outcomes.

One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles

One-pot synthesis offers a streamlined and efficient approach to complex molecules by performing multiple reaction steps in a single reactor without the isolation of intermediates. This strategy is highly advantageous for scale-up as it reduces solvent waste, purification steps, and overall production time. A common and effective one-pot method for 2,5-disubstituted 1,3,4-thiadiazoles involves the reaction of carboxylic acids with thiosemicarbazide in the presence of a dehydrating agent.

General Workflow for One-Pot Synthesis

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_product Product Carboxylic Acid Carboxylic Acid Reaction Vessel Reaction Vessel (with Dehydrating Agent) Carboxylic Acid->Reaction Vessel Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Reaction Vessel 2,5-Disubstituted-1,3,4-thiadiazole 2,5-Disubstituted-1,3,4-thiadiazole Reaction Vessel->2,5-Disubstituted-1,3,4-thiadiazole Cyclization & Dehydration

Caption: General workflow for the one-pot synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazole

This protocol describes the synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles from various aromatic carboxylic acids and thiosemicarbazide using phosphorus oxychloride (POCl₃) as the cyclizing and dehydrating agent.

Materials:

  • Aromatic carboxylic acid (10 mmol)

  • Thiosemicarbazide (10 mmol)

  • Phosphorus oxychloride (POCl₃, 15 mL)

  • Ice-cold water

  • Sodium bicarbonate solution (5%)

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic carboxylic acid (10 mmol) and phosphorus oxychloride (15 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Carefully add thiosemicarbazide (10 mmol) to the mixture in portions.

  • Heat the reaction mixture to 75-80°C and maintain this temperature for 1 hour.

  • After cooling to room temperature, slowly pour the reaction mixture into ice-cold water with constant stirring.

  • Neutralize the resulting solution with a 5% sodium bicarbonate solution until effervescence ceases.

  • Collect the precipitated solid by filtration, wash thoroughly with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

Quantitative Data for One-Pot Synthesis
EntryCarboxylic Acid (Ar-COOH)Reaction Time (h)Yield (%)
1Benzoic acid192
24-Chlorobenzoic acid195
34-Methoxybenzoic acid190
44-Nitrobenzoic acid1.588
52-Naphthoic acid1.585

Microwave-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. This makes it an attractive method for high-throughput synthesis and scale-up.

General Workflow for Microwave-Assisted Synthesis

G cluster_start Starting Materials cluster_reaction Microwave Reaction cluster_product Product Substituted Ketone Substituted Ketone Microwave Reactor Microwave Reactor Substituted Ketone->Microwave Reactor Thiourea Thiourea Thiourea->Microwave Reactor Iodine Iodine Iodine->Microwave Reactor 2-Amino-thiazole Derivative 2-Amino-thiazole Derivative Microwave Reactor->2-Amino-thiazole Derivative Irradiation (170W)

Caption: Workflow for microwave-assisted synthesis of 2-aminothiazole derivatives.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Amino-5-alkyl-1,3,4-thiadiazoles[1]

This protocol details the solvent-free, microwave-assisted synthesis of 2-amino-5-alkyl-1,3,4-thiadiazoles from aliphatic acids and thiosemicarbazide.[1]

Materials:

  • Aliphatic carboxylic acid (20 mmol)

  • Thiosemicarbazide (10 mmol)

  • Concentrated sulfuric acid (98%, 2-3 drops)

  • Microwave reactor

  • Ammonia solution

  • Ethanol for recrystallization

Procedure:

  • In a microwave-safe vessel, mix the aliphatic carboxylic acid (20 mmol) and thiosemicarbazide (10 mmol).[1]

  • Add 2-3 drops of concentrated sulfuric acid to the mixture.[1]

  • Place the vessel in the microwave reactor and irradiate at a suitable power level (e.g., 300-500 W) for 5-10 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water and neutralize with an ammonia solution.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Recrystallize the crude product from ethanol to yield the pure 2-amino-5-alkyl-1,3,4-thiadiazole.[1]

Quantitative Data for Microwave-Assisted Synthesis
EntryAliphatic AcidPower (W)Time (min)Yield (%)
1Acetic acid400885
2Propionic acid4001082
3Butyric acid450788
4Valeric acid450786
5Hexanoic acid500590

Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives

Ultrasound irradiation provides a mechanical energy source that can enhance chemical reactivity through acoustic cavitation. This technique often leads to shorter reaction times, milder reaction conditions, and improved yields, presenting a green and efficient alternative for scaling up chemical syntheses.

General Workflow for Ultrasound-Assisted Synthesis

G cluster_start Starting Materials cluster_reaction Ultrasonic Reaction cluster_product Product Aromatic Carboxylic Acid Aromatic Carboxylic Acid Ultrasonic Bath Ultrasonic Bath (Ethanol, H₂SO₄) Aromatic Carboxylic Acid->Ultrasonic Bath Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Ultrasonic Bath 2-Amino-5-aryl-1,3,4-thiadiazole 2-Amino-5-aryl-1,3,4-thiadiazole Ultrasonic Bath->2-Amino-5-aryl-1,3,4-thiadiazole Sonication

Caption: Workflow for ultrasound-assisted synthesis of 1,3,4-thiadiazoles.

Experimental Protocol: Ultrasound-Assisted Synthesis of 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole[2]

This protocol outlines the synthesis of a 2-amino-1,3,4-thiadiazole derivative using ultrasonic irradiation.[2]

Materials:

  • 4-Methoxybenzoic acid (0.1 mol)

  • Thiosemicarbazide (0.1 mol)

  • Ethanol (15 mL)

  • Concentrated sulfuric acid (catalytic amount)

  • Ultrasonic bath

  • Ice-cold water

  • Sodium bicarbonate solution

Procedure:

  • In a flask, dissolve 4-methoxybenzoic acid (0.1 mol) and thiosemicarbazide (0.1 mol) in ethanol (15 mL).[2]

  • Add a catalytic amount of concentrated sulfuric acid to the mixture.[2]

  • Place the flask in an ultrasonic bath and irradiate at a frequency of 35-40 kHz for 30-45 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Neutralize with a sodium bicarbonate solution.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize from a suitable solvent to obtain the pure product.

Quantitative Data for Ultrasound-Assisted Synthesis
EntryAromatic Carboxylic AcidTime (min)Yield (%)
14-Methoxybenzoic acid4085
24-Chlorobenzoic acid4582
34-Hydroxybenzoic acid3588
43-Nitrobenzoic acid5078
5Benzoic acid4080

Flow Chemistry Synthesis of 1,3,4-Thiadiazole Derivatives

Continuous flow chemistry offers significant advantages for scaling up chemical processes, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for automated, continuous production. While less documented for 1,3,4-thiadiazole synthesis compared to other methods, flow chemistry represents a modern and highly scalable approach. The general principle involves pumping reactants through a heated and pressurized tube or a packed-bed reactor containing a catalyst or reagent.

Due to the limited specific examples in the initial search, a detailed, validated protocol and extensive quantitative data for the flow synthesis of 1,3,4-thiadiazoles are not provided here. However, the general workflow would involve adapting one of the established batch syntheses to a continuous flow setup.

Conceptual Workflow for Flow Synthesis

G cluster_reagents Reagent Streams cluster_flow Flow Reactor System cluster_collection Product Collection Reagent A Reagent A Pump A Pump A Reagent A->Pump A Reagent B Reagent B Pump B Pump B Reagent B->Pump B Mixing Tee Pump A->Mixing Tee Pump B->Mixing Tee Heated Reactor Coil Heated Reactor Coil Mixing Tee->Heated Reactor Coil Back Pressure Regulator Back Pressure Regulator Heated Reactor Coil->Back Pressure Regulator Product Stream Product Stream Back Pressure Regulator->Product Stream

Caption: Conceptual workflow for the continuous flow synthesis of 1,3,4-thiadiazoles.

Summary and Comparison of Techniques

TechniqueAdvantagesDisadvantagesScalability
One-Pot Synthesis Reduced work-up, less solvent waste, time and cost-effective.Optimization can be complex, potential for side reactions.Good to Excellent
Microwave-Assisted Rapid reaction times, high yields, improved purity.Requires specialized equipment, scalability can be challenging for very large volumes.Moderate to Good
Ultrasound-Assisted Milder conditions, shorter reaction times, energy-efficient.Specialized equipment needed, potential for localized overheating.Moderate to Good
Flow Chemistry Excellent process control, enhanced safety, high throughput, easy automation.High initial equipment cost, requires process optimization.Excellent

The choice of the most appropriate scale-up technique will depend on various factors, including the specific target molecule, available equipment, desired production volume, and economic considerations. For moderate scale-up, one-pot and microwave-assisted methods offer significant advantages. For large-scale industrial production, continuous flow chemistry presents the most promising and efficient platform.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions to improve the yield of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing 5-aryl-2-amino-1,3,4-thiadiazoles?

A1: The most prevalent methods involve the cyclization of a carboxylic acid derivative with thiosemicarbazide. Key approaches include:

  • Acid-Catalyzed Cyclization: Using strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) to condense an aromatic carboxylic acid with thiosemicarbazide.[1][2]

  • Solid-Phase Grinding: A solvent-free method where the carboxylic acid, thiosemicarbazide, and a catalyst like phosphorus pentachloride (PCl₅) or POCl₃ are ground together at room temperature.[3][4] This method is reported to have high yields, often exceeding 91%.[3]

  • Oxidative Cyclization: This involves the cyclization of an aldehyde thiosemicarbazone using an oxidizing agent such as ferric chloride (FeCl₃).[2][5][6]

Q2: My yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields in this synthesis can be attributed to several factors:

  • Purity of Starting Materials: Impurities in the 3-methylbenzoic acid or thiosemicarbazide can interfere with the reaction.[1]

  • Inefficient Cyclizing Agent: The choice and amount of the dehydrating agent are critical. Insufficient quantities of agents like polyphosphate ester (PPE) can lead to reaction failure.[1][7]

  • Suboptimal Reaction Conditions: Temperature and reaction time must be optimized. Excessive heat can degrade the product, while insufficient time will result in an incomplete reaction.[1]

  • Formation of Side Products: The reaction can sometimes yield 1,2,4-triazole derivatives as byproducts, particularly under alkaline conditions.[1]

  • Solubility Issues: Poor solubility of reactants in the chosen solvent can hinder the reaction rate.[1]

Q3: I am observing significant side product formation. How can I minimize it?

A3: The formation of 1,2,4-triazole isomers is a common side reaction. To favor the formation of the desired 1,3,4-thiadiazole, the cyclization should be conducted in a strong acidic medium.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can also help in optimizing reaction conditions to minimize byproduct formation.

Q4: What is the best method for purifying the final product?

A4: Recrystallization is the most common and effective method for purifying 2-amino-5-aryl-1,3,4-thiadiazoles.[8] Common solvent systems for recrystallization include ethanol or a mixture of DMF and water.[3] The crude product is often first neutralized with a basic solution (e.g., sodium carbonate) to a pH of 8-8.2 before filtration and recrystallization.[3][4]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Poor quality of starting materials: Impurities can inhibit the reaction.[1]2. Ineffective cyclizing agent: The agent may be weak or used in insufficient quantity.[1]3. Incorrect reaction time or temperature: The reaction may not have gone to completion or degradation may have occurred.[1]1. Verify Purity: Ensure the purity of 3-methylbenzoic acid and thiosemicarbazide using appropriate analytical techniques.2. Optimize Cyclizing Agent: Use a potent dehydrating agent like POCl₃, PCl₅, or concentrated H₂SO₄. Ensure the molar ratio is appropriate (e.g., 1:1.2 for acid to catalyst).[3][4]3. Monitor Reaction: Use TLC to monitor the reaction's progress and determine the optimal time and temperature.
Formation of Multiple Products (Side Reactions) 1. Formation of 1,2,4-triazole isomer: This is favored under neutral or alkaline conditions.[1]2. Unreacted starting materials: Incomplete reaction leads to a mixed product.[1]1. Maintain Acidic Conditions: Perform the cyclization in a strong acidic medium to favor the 1,3,4-thiadiazole ring formation.[1]2. Ensure Complete Reaction: Monitor with TLC to confirm the consumption of starting materials before work-up.
Difficulty in Product Isolation/Purification 1. Solubility issues: The product may be too soluble or insoluble in the work-up/recrystallization solvents.2. Presence of impurities: Impurities can interfere with crystallization.1. Adjust pH: After the reaction, neutralize the mixture with a base like sodium carbonate to a pH of 8-8.2 to precipitate the crude product.[3][4]2. Select Appropriate Solvents: For recrystallization, ethanol or a DMF/water mixture is often effective.[3]

Quantitative Data Presentation

The following table summarizes reported yields for the synthesis of various 2-amino-5-substituted-1,3,4-thiadiazoles using different catalytic systems.

Aryl SubstituentCatalyst/MethodYield (%)Reference
p-NitrophenylPCl₅ (Solid-phase grinding)96.7%[3]
EthylPCl₅ (Solid-phase grinding)92.6%[3]
PhenoxymethylPCl₅ (Solid-phase grinding)91.3%[3]
p-TolylI₂-mediated oxidative cyclization81%[9]
PhenylPolyphosphate Ester (PPE)64.4%[7]
PhenylConc. H₂SO₄ / Ethanol~70-80%[10]
Various ArylsPOCl₃High[11][12]

Experimental Protocols

Protocol 1: Synthesis via Acid-Catalyzed Cyclization using POCl₃

This protocol is adapted from methods described for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.[11]

  • Reaction Setup: In a round-bottom flask, add 3-methylbenzoic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Addition of Catalyst: Carefully add phosphorus oxychloride (POCl₃) (2-3 equivalents) to the mixture under a fume hood with stirring.

  • Reaction: Gently reflux the mixture for 2-4 hours. The progress of the reaction should be monitored by TLC.

  • Work-up: After cooling to room temperature, slowly pour the reaction mixture onto crushed ice.

  • Neutralization: Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH reaches ~8.

  • Isolation: Filter the resulting precipitate, wash thoroughly with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Solid-Phase Synthesis using PCl₅

This solvent-free protocol is based on a patented high-yield method.[3]

  • Mixing Reagents: In a dry mortar, add thiosemicarbazide (1 equivalent), 3-methylbenzoic acid (1.1 equivalents), and phosphorus pentachloride (PCl₅) (1.1 equivalents).

  • Grinding: Grind the mixture thoroughly at room temperature for 10-15 minutes until the reaction is complete (the mixture will likely change consistency).

  • Quenching and Neutralization: Transfer the crude product to a beaker and slowly add a 5% sodium carbonate solution with stirring until the pH of the mixture is between 8.0 and 8.2.

  • Isolation: Filter the solid precipitate, wash with water, and dry.

  • Purification: Recrystallize the dried solid from a mixture of DMF and water (e.g., 1:2 v/v) to yield the final product.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Mix 3-Methylbenzoic Acid, Thiosemicarbazide & Catalyst start->reagents reaction Heat/Reflux or Grind (Monitor with TLC) reagents->reaction quench Quench with Ice/Water reaction->quench neutralize Neutralize to pH 8-8.2 quench->neutralize filter Filter & Wash Solid neutralize->filter dry Dry Crude Product filter->dry recrystallize Recrystallize from Ethanol or DMF/H2O dry->recrystallize end Final Product recrystallize->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_reagents Purify/verify reagents. check_purity->purify_reagents No check_catalyst Is the cyclizing agent effective? check_conditions->check_catalyst Yes optimize_time_temp Optimize time & temperature. Monitor with TLC. check_conditions->optimize_time_temp No check_side_products Are side products present (TLC)? check_catalyst->check_side_products Yes change_catalyst Increase amount or change to POCl₃/PCl₅. check_catalyst->change_catalyst No use_acidic_medium Ensure strong acidic conditions. check_side_products->use_acidic_medium Yes solution Yield Improved check_side_products->solution No purify_reagents->start optimize_time_temp->solution change_catalyst->solution use_acidic_medium->solution

Caption: Troubleshooting decision tree for improving synthesis yield.

References

Technical Support Center: Purification of 5-aryl-1,3,4-thiadiazol-2-amines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-aryl-1,3,4-thiadiazol-2-amines.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the purification of 5-aryl-1,3,4-thiadiazol-2-amines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Recovery After Recrystallization

Q1: I am losing a significant amount of my product during recrystallization. What are the common causes and how can I improve the yield?

A1: Low recovery during recrystallization is a common issue and can be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.

  • Excessive Solvent Volume: Using too much solvent will keep the compound in solution even after cooling, leading to low yields.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at low temperatures can result in a significant amount of the product remaining in the mother liquor.

Troubleshooting Steps:

  • Solvent Screening: Test a variety of solvents to find the optimal one. Common solvents for the recrystallization of 5-aryl-1,3,4-thiadiazol-2-amines include ethanol, methanol, and chloroform.[1][2]

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of pure crystals.

  • Sufficient Cooling Time: Ensure the solution is left at a low temperature (e.g., in an ice bath or refrigerator) for an adequate amount of time to maximize crystal formation.

  • Mother Liquor Analysis: Analyze the mother liquor by Thin Layer Chromatography (TLC) to determine if a significant amount of product remains. If so, the solvent volume can be reduced by evaporation to induce further crystallization.

Issue 2: Persistent Impurities After Purification

Q2: My purified 5-aryl-1,3,4-thiadiazol-2-amine is still showing impurities by TLC or NMR. What are these impurities and how can I remove them?

A2: Common impurities in the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines include unreacted starting materials (e.g., aryl carboxylic acid, thiosemicarbazide) and reaction intermediates.[1] The basic nature of the amine group can also lead to strong interactions with acidic impurities, making them difficult to remove.

Troubleshooting Steps:

  • Identify the Impurity: If possible, identify the impurity by comparing the spectral data (e.g., NMR) with that of the starting materials.

  • Acid-Base Extraction: Take advantage of the basicity of the 2-amino group. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution (e.g., dilute HCl). The protonated amine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure product extracted with an organic solvent.[3]

  • Column Chromatography: This is a highly effective method for separating closely related compounds. See the detailed protocol below.

  • Preparative TLC: For small-scale purification, preparative TLC can be a useful technique to isolate the desired product.

Issue 3: Difficulty with Column Chromatography

Q3: I am having trouble with the column chromatography of my 5-aryl-1,3,4-thiadiazol-2-amine. The compound is either sticking to the column or eluting with impurities.

A3: The basicity of the 2-amino group can cause issues with silica gel chromatography, such as peak tailing and irreversible adsorption.[4] Co-elution with impurities can occur if the solvent system is not optimized.

Troubleshooting Steps:

  • TLC Optimization: Before running a column, always optimize the solvent system using TLC. The ideal solvent system will give a good separation between your product and impurities, with an Rf value for the product of around 0.2-0.4.

  • Adding a Basic Modifier: To counteract the acidic nature of silica gel and reduce peak tailing, add a small amount of a basic modifier like triethylamine (typically 0.1-1%) to the eluent.[4]

  • Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase such as alumina (basic or neutral) or an amine-functionalized silica gel.[4]

  • Gradient Elution: A gradient elution, where the polarity of the solvent is gradually increased, can help to separate compounds with a wide range of polarities.

Experimental Protocols

Protocol 1: Recrystallization

  • Dissolution: In a flask, add the crude 5-aryl-1,3,4-thiadiazol-2-amine and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid dissolves completely. Add the minimum amount of hot solvent necessary for complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Place the flask in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography

  • TLC Analysis: Determine the optimal eluent system by TLC. A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or chloroform).

  • Column Packing: Prepare a chromatography column with silica gel, wet with the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the column.

  • Elution: Begin eluting with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified 5-aryl-1,3,4-thiadiazol-2-amine.

Data Presentation

Table 1: TLC Solvent Systems for 5-aryl-1,3,4-thiadiazol-2-amines

Solvent System (v/v)ApplicationReference
Chloroform: n-Hexane (2:3)Monitoring reaction progress[1]
Ethyl Acetate: Chloroform (3:8)Monitoring reaction progress[1]
Chloroform: Ethyl Acetate (5:1)Monitoring column chromatography[2]

Table 2: Recrystallization Solvents for 5-aryl-1,3,4-thiadiazol-2-amines and Derivatives

Compound TypeSolventReference
5-aryl-1,3,4-thiadiazol-2-amine derivativesEthanol[1][2][5]
5-aryl-1,3,4-thiadiazol-2-amine derivativesMethanol[1]
5-aryl-1,3,4-thiadiazol-2-amine derivativesChloroform

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Column Column Chromatography Crude->Column Analysis1 TLC/NMR Analysis Recrystallization->Analysis1 Analysis2 TLC/NMR Analysis Column->Analysis2 Pure Pure Product Analysis1->Pure Pure Impure1 Still Impure Analysis1->Impure1 Impure Analysis2->Pure Pure Impure2 Still Impure Analysis2->Impure2 Impure Impure1->Column Impure2->Recrystallization

Caption: General purification workflow for 5-aryl-1,3,4-thiadiazol-2-amines.

TroubleshootingTree decision decision solution solution start Purification Issue q1 Low Recovery from Recrystallization? start->q1 q2 Persistent Impurities? start->q2 q3 Column Chromatography Problems? start->q3 s1_1 Optimize Solvent q1->s1_1 Yes s2_1 Acid-Base Extraction q2->s2_1 Yes s3_1 Optimize Eluent with TLC q3->s3_1 Yes s1_2 Use Minimum Volume s1_1->s1_2 s1_3 Slow Cooling s1_2->s1_3 s2_2 Column Chromatography s2_1->s2_2 s3_2 Add Basic Modifier (e.g., TEA) s3_1->s3_2 s3_3 Try Alternative Stationary Phase s3_2->s3_3

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Overcoming Solubility Challenges of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine during in vitro and in vivo assays.

Frequently Asked Questions (FAQs)

Q1: I am observing precipitation of this compound when I add my DMSO stock solution to the aqueous assay buffer. What is the likely cause?

A1: This is a common issue for compounds with low aqueous solubility. The compound is likely soluble in the concentrated DMSO stock but crashes out when diluted into the aqueous buffer where DMSO is no longer the primary solvent. This phenomenon is known as precipitation upon dilution.

Q2: What is the recommended starting approach to improve the solubility of this compound in my assay?

A2: A multi-pronged approach is often necessary. We recommend starting with a systematic evaluation of co-solvents and pH adjustment, as these are often the simplest and most effective initial strategies. If these methods are insufficient, more advanced techniques such as the use of cyclodextrins or surfactants can be explored.

Q3: How does the chemical structure of this compound influence its solubility?

A3: The structure contains a basic amine group, which can be protonated to form a more soluble salt at acidic pH.[1][2] The presence of the phenyl and methylphenyl groups contributes to its lipophilicity, which can lead to poor aqueous solubility.[1] The thiadiazole ring itself is a heterocyclic structure that can participate in various intermolecular interactions.

Q4: Are there any potential downsides to using solubility enhancers in my experiments?

A4: Yes, it is crucial to consider that solubility enhancers can sometimes interfere with the assay itself or exhibit cytotoxicity.[3][4][5][6] For instance, high concentrations of DMSO can be toxic to cells, and some surfactants can disrupt cell membranes or inhibit enzyme activity.[3][7] Therefore, it is essential to include appropriate vehicle controls in your experiments to assess the impact of the chosen solubilizing agent.

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Troubleshooting Workflow:

start Precipitation Observed step1 Initial Check: - Confirm stock concentration - Visually inspect stock for precipitation start->step1 step2 Strategy 1: Co-solvent Optimization - Test different co-solvents (e.g., Ethanol, PEG 400) - Create a co-solvent concentration matrix step1->step2 Stock is clear step3 Strategy 2: pH Adjustment - Determine pKa (if possible) - Test a range of acidic pH buffers (e.g., pH 4-6.5) step2->step3 Precipitation persists end Solubility Achieved step2->end Solubility improved step4 Strategy 3: Cyclodextrins - Screen different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) - Prepare a stock solution with cyclodextrin step3->step4 Precipitation persists step3->end Solubility improved step5 Strategy 4: Surfactants - Use non-ionic surfactants (e.g., Tween® 80, Polysorbate 20) - Keep concentration below the critical micelle concentration (CMC) if possible step4->step5 Precipitation persists step4->end Solubility improved step5->end Solubility improved fail Consult further formulation strategies step5->fail Precipitation persists cluster_prep Compound Preparation cluster_assay Cell-Based Assay stock_prep Prepare 10 mM Stock in 100% DMSO working_sol Prepare Intermediate Dilution in Co-solvent/Buffer stock_prep->working_sol final_dil Final Dilution in Assay Medium working_sol->final_dil compound_add Add Compound to Cells final_dil->compound_add cell_seeding Seed Cells cell_seeding->compound_add incubation Incubate compound_add->incubation readout Assay Readout incubation->readout cluster_solubilization Solubilization Approaches compound 5-(3-Methylphenyl)-1,3,4- thiadiazol-2-amine cosolvent Co-solvents (DMSO, Ethanol, PEG 400) compound->cosolvent ph pH Adjustment (Acidic Buffer) compound->ph cyclodextrin Cyclodextrins (HP-β-CD) compound->cyclodextrin surfactant Surfactants (Tween® 80) compound->surfactant assay Soluble Compound in Assay cosolvent->assay ph->assay cyclodextrin->assay surfactant->assay

References

Technical Support Center: Optimizing Reaction Conditions for Thiosemicarbazide Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the cyclization of thiosemicarbazides.

Frequently Asked Questions (FAQs)

Q1: What are the primary heterocyclic systems synthesized from thiosemicarbazide cyclization?

Thiosemicarbazides are versatile precursors for a variety of heterocyclic compounds. The most commonly synthesized ring systems include:

  • 1,3,4-Thiadiazoles: Typically formed under acidic conditions.[1]

  • 1,2,4-Triazoles: Generally synthesized in alkaline media.[1]

  • 1,3,4-Oxadiazoles: Can be obtained via oxidative cyclization.

  • Thiadiazines: Formation is dependent on specific starting materials and reaction conditions.

Q2: How do reaction conditions (acidic vs. basic) dictate the resulting heterocycle?

The pH of the reaction medium is a critical factor in determining the cyclization pathway.

  • Acidic Conditions: In the presence of strong acids such as concentrated sulfuric acid or phosphorus oxychloride, acylthiosemicarbazides predominantly cyclize to form 1,3,4-thiadiazole derivatives.[2]

  • Alkaline Conditions: Under basic conditions, for instance, using aqueous sodium hydroxide, the cyclization of thiosemicarbazides typically yields 1,2,4-triazole derivatives.[2]

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem: Low or No Yield of the Desired Product

A low yield is a common issue in thiosemicarbazide cyclization reactions. The following troubleshooting steps can help identify and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting cluster_solutions Potential Solutions start Low Yield Observed check_purity Verify Purity of Starting Materials (Thiosemicarbazide, etc.) start->check_purity check_conditions Review Reaction Conditions (Temp, Time) check_purity->check_conditions If pure recrystallize Recrystallize or purify starting materials check_purity->recrystallize check_reagents Assess Cyclizing/ Dehydrating Agent check_conditions->check_reagents If optimal adjust_temp_time Adjust temperature and/or reaction time check_conditions->adjust_temp_time check_solvent Evaluate Solvent Choice check_reagents->check_solvent If appropriate change_agent Change agent or adjust concentration check_reagents->change_agent optimize Systematically Optimize Conditions check_solvent->optimize If suitable test_solvents Screen different solvents check_solvent->test_solvents end Improved Yield optimize->end

Caption: Troubleshooting workflow for low product yield.

Detailed Troubleshooting Steps:

Potential Cause Troubleshooting Steps
Impure Starting Materials Impurities in the thiosemicarbazide or the corresponding aldehyde/ketone can lead to side reactions. Purify starting materials by recrystallization or column chromatography.
Suboptimal Reaction Temperature Some cyclizations occur at room temperature, while others necessitate reflux. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal temperature.
Incorrect Reaction Time Reaction times can vary from a few hours to over 24 hours.[1] Use TLC to monitor the consumption of starting material and the formation of the product to establish the ideal reaction duration.
Inappropriate Solvent The choice of solvent is crucial as it can affect reactant solubility and reaction pathways. Commonly used solvents include ethanol, methanol, and DMF. If solubility is an issue, consider a different solvent system.
Ineffective Cyclizing/Dehydrating Agent The selection and quantity of the cyclizing agent are critical. For the synthesis of 1,3,4-thiadiazoles, strong dehydrating agents like concentrated H₂SO₄ or POCl₃ are often employed. For 1,2,4-triazoles, a basic medium such as aqueous NaOH is typically used.[2][3]
Problem: Formation of Multiple Products or Side Products

The formation of unintended products can complicate purification and reduce the yield of the desired compound.

Logical Tree for Product Identification

SideProductAnalysis cluster_causes Common Side Products/Pathways start Multiple Products Observed analyze_mixture Analyze product mixture (NMR, MS, LC-MS) start->analyze_mixture identify_structures Identify structures of major side products analyze_mixture->identify_structures pathway_analysis Postulate formation pathways of side products identify_structures->pathway_analysis adjust_conditions Adjust reaction conditions to suppress side reactions pathway_analysis->adjust_conditions unreacted Unreacted starting material pathway_analysis->unreacted dimerization Dimerization or polymerization pathway_analysis->dimerization alternative Alternative cyclization pathway (e.g., 1,2,4-triazole vs. 1,3,4-thiadiazole) pathway_analysis->alternative end Improved Product Selectivity adjust_conditions->end

References

Technical Support Center: Synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential CauseSuggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or moderately increasing the temperature.
Ineffective Cyclizing Agent The choice and quantity of the cyclizing agent (e.g., concentrated H₂SO₄, POCl₃, PPA) are critical. Ensure the reagent is not old or degraded. For reactions that are sluggish, a stronger dehydrating agent might be required. A comparative study on the synthesis of analogous 2-amino-1,3,4-thiadiazoles showed that concentrated sulfuric acid often provides high yields in conventional heating methods, while phosphorus oxychloride can be more effective under microwave irradiation.[1]
Poor Quality Starting Materials Impurities in 3-methylbenzoic acid or thiosemicarbazide can interfere with the reaction. Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or by using freshly opened reagents.
Suboptimal Reaction Temperature While some syntheses proceed at room temperature, most require heating to facilitate cyclization. However, excessive heat can lead to the degradation of reactants or the desired product. Optimize the temperature based on literature procedures for similar compounds. For instance, a common protocol involves heating at 80-90°C.[1]

Problem 2: Presence of Impurities and Side Products

Potential CauseSuggested Solution
Formation of 1,2,4-Triazole-3-thione Isomer A common side product is the isomeric 5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This is often favored under certain conditions, particularly with reagents like polyphosphate ester (PPE). To minimize its formation, carefully control the reaction temperature and consider using concentrated sulfuric acid as the cyclizing agent. Purification can be achieved by column chromatography or recrystallization from a suitable solvent system.
Unreacted Starting Materials If TLC or NMR analysis indicates the presence of unreacted 3-methylbenzoic acid or thiosemicarbazide, this points to an incomplete reaction (see Problem 1). Post-reaction, an aqueous workup with a mild base can help remove unreacted acidic starting material.
Hydrolysis of Product The amine group on the thiadiazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions during workup. Ensure that the neutralization and extraction steps are performed promptly and at controlled temperatures.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I identify it?

A1: The most frequently encountered side product is the isomeric 5-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. This can be identified using spectroscopic methods. In ¹H NMR, the chemical shifts of the aromatic and methyl protons will be slightly different from the desired product. Mass spectrometry will show the same molecular ion peak as the target compound, as they are isomers. Careful analysis of IR spectra may also reveal differences in the fingerprint region and the C=S stretching vibration.

Q2: My reaction is not going to completion. What are the key parameters to check?

A2: Several factors could be at play. First, verify the purity and reactivity of your starting materials and the cyclizing agent. Second, ensure the reaction temperature is optimal; for many acid-catalyzed cyclizations of this type, a temperature range of 80-100°C is effective. Third, confirm that the reaction time is sufficient by monitoring with TLC. Finally, ensure proper stoichiometry of the reactants.

Q3: What is the best method for purifying the final product?

A3: Recrystallization is a commonly used and effective method for purifying 5-aryl-1,3,4-thiadiazol-2-amines.[2] Suitable solvents include ethanol, acetone, or mixtures of solvents like ethanol/water. If recrystallization does not remove all impurities, particularly the isomeric triazole-thione, column chromatography on silica gel is recommended.

Q4: Can I use microwave irradiation for this synthesis?

A4: Yes, microwave-assisted synthesis has been shown to be an efficient method for preparing 2-amino-1,3,4-thiadiazoles, often leading to shorter reaction times and improved yields compared to conventional heating.[1]

Data Presentation

The following table summarizes the yields of a representative 5-aryl-1,3,4-thiadiazol-2-amine (5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amine) synthesized using various methods, which can serve as a reference for optimizing the synthesis of the 3-methylphenyl analog.[1]

MethodCatalyst/ReagentReaction TimeTemperatureYield (%)
Conventional HeatingConc. H₂SO₄4 hours80°C94
Conventional HeatingPOCl₃3-4 hours90°C86
Conventional HeatingSOCl₂4 hours80°C70
Microwave IrradiationConc. H₂SO₄5 minutes480 W78
Microwave IrradiationPOCl₃5 minutes600 W90
Microwave IrradiationSOCl₂3 minutes480 W80
Microwave IrradiationMgSO₄5 minutes250 W88
Ultrasonic IrradiationConc. H₂SO₄3 hours-82
GrindingConc. H₂SO₄5.5 hoursRoom Temp.68

Experimental Protocols

Key Experimental Protocol: Synthesis of 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine (A representative protocol that can be adapted)

A mixture of 4-methylbenzoic acid (5 mmol) and thiosemicarbazide (5 mmol) is heated under reflux in toluene (50 ml) for 4 hours. After cooling to room temperature, the reaction mixture is poured into ice water. The resulting solid is collected by filtration and recrystallized from acetone to yield the pure product.[2]

Visualizations

The following diagrams illustrate the primary synthetic pathway and a significant side reaction.

synthesis_workflow cluster_main Main Reaction Pathway cluster_side Potential Side Reaction start 3-Methylbenzoic Acid + Thiosemicarbazide intermediate Acylthiosemicarbazide Intermediate start->intermediate Acylation product This compound intermediate->product Cyclization (e.g., H₂SO₄) side_product 5-(3-Methylphenyl)-2,4-dihydro- 3H-1,2,4-triazole-3-thione intermediate->side_product Alternative Cyclization

Caption: Main synthesis pathway and a potential side reaction.

troubleshooting_logic start Experiment Start problem Low Yield or Impurities? start->problem check_reagents Check Starting Material Purity problem->check_reagents Yes success Successful Synthesis problem->success No check_conditions Verify Reaction Time & Temperature check_reagents->check_conditions check_catalyst Evaluate Cyclizing Agent check_conditions->check_catalyst purification Optimize Purification (Recrystallization/Chromatography) check_catalyst->purification purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Enhancing the Biological Activity of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, purification, and biological evaluation of this compound and related compounds.

Synthesis & Purification

Question: My synthesis of this compound resulted in a low yield. What are the potential causes and solutions?

Answer:

Low yields in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles are a common issue. Here are several factors to consider and troubleshoot:

  • Inefficient Dehydrating Agent: The cyclization step to form the thiadiazole ring requires a potent dehydrating agent to remove water.[1]

    • Troubleshooting: Ensure you are using a sufficient quantity of a strong dehydrating agent such as concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[1] The choice and amount of the dehydrating agent are critical for driving the reaction to completion.

  • Suboptimal Reaction Temperature: Temperature plays a crucial role in the cyclization process.

    • Troubleshooting: While some reactions can proceed at room temperature, many require heating to overcome the activation energy.[1] Conversely, excessive heat can lead to the degradation of your starting materials or final product.[1] Monitor your reaction with Thin Layer Chromatography (TLC) to determine the optimal temperature and reaction time.

  • Purity of Starting Materials: Impurities in the starting materials, such as 3-methylbenzoic acid and thiosemicarbazide, can interfere with the reaction.

    • Troubleshooting: Ensure the purity of your reagents before beginning the synthesis. Recrystallization or column chromatography of starting materials may be necessary.

  • Incomplete Reaction: The reaction may not have been allowed to run for a sufficient duration.

    • Troubleshooting: Monitor the reaction progress using TLC. The disappearance of the starting materials and the appearance of the product spot will indicate the optimal reaction time.[1]

Question: I am facing solubility issues with my synthesized this compound derivative during purification and in biological assays. What can I do?

Answer:

Poor solubility is a known challenge for some 1,3,4-thiadiazole derivatives, which can impact purification and biological testing.[1]

  • For Purification:

    • Solvent Screening: Experiment with a range of solvents with varying polarities for recrystallization. Common solvents for thiadiazole derivatives include ethanol, acetone, and mixtures of solvents like ethanol/water or chloroform/hexane.[2][3]

    • Column Chromatography: If recrystallization is ineffective, column chromatography using silica gel with a suitable solvent system (e.g., ethyl acetate/hexane) can be employed for purification.

  • For Biological Assays:

    • Co-solvents: Use a small percentage of a biocompatible organic solvent like dimethyl sulfoxide (DMSO) to dissolve the compound before preparing the final dilution in the aqueous assay buffer.[3] Be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels.

    • Formulation Strategies: For in vivo studies, consider formulation approaches such as the use of cyclodextrins or lipid-based delivery systems to enhance solubility and bioavailability.

Biological Assays

Question: The results from my in vitro anticancer assays with a novel derivative of this compound are inconsistent. What could be the reason?

Answer:

Inconsistent results in in vitro assays can stem from several factors:

  • Compound Stability: The compound may be unstable in the assay medium over the incubation period.

    • Troubleshooting: Assess the stability of your compound in the cell culture medium over time using techniques like HPLC. If instability is an issue, consider reducing the incubation time or using a freshly prepared stock solution for each experiment.

  • Cell Line Variability: Different cancer cell lines can exhibit varying sensitivities to the same compound.[4]

    • Troubleshooting: Test your compound on a panel of different cancer cell lines to determine its spectrum of activity. Include a non-cancerous cell line to assess for general cytotoxicity.[5]

  • Assay-Specific Interference: The compound may interfere with the assay itself. For example, in MTT assays, the compound might reduce the MTT reagent non-enzymatically.

    • Troubleshooting: Run appropriate controls, including a cell-free assay with your compound and the assay reagents, to check for interference. Consider using an alternative viability assay, such as the sulforhodamine B (SRB) assay or a lactate dehydrogenase (LDH) release assay.[6]

  • Inconsistent Cell Seeding: Variations in the number of cells seeded per well can lead to variability in results.

    • Troubleshooting: Ensure accurate and consistent cell counting and seeding techniques. Allow cells to adhere and resume logarithmic growth before adding the test compound.

Frequently Asked Questions (FAQs)

Question: What are the known biological activities of this compound and its derivatives?

Answer:

The 1,3,4-thiadiazole scaffold is a versatile pharmacophore, and its derivatives, including those with a 5-aryl-2-amino substitution pattern, have been reported to exhibit a wide range of biological activities, including:

  • Anticancer Activity: Many 1,3,4-thiadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast, lung, colon, and liver cancer.[4][7][8]

  • Antimicrobial Activity: These compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[9][10]

  • Anti-inflammatory Activity: Some derivatives have been investigated for their potential as anti-inflammatory agents.

  • Other Activities: Other reported activities include anticonvulsant, antidepressant, and antitubercular effects.[9]

Question: How can the biological activity of this compound be enhanced?

Answer:

Enhancing the biological activity of a lead compound like this compound typically involves synthetic modification of its structure. Based on the literature for related compounds, here are some strategies:

  • Substitution at the Amino Group: The 2-amino group provides a convenient handle for derivatization. Introducing different substituents can modulate the compound's lipophilicity, electronic properties, and steric interactions with its biological target.

  • Modification of the Phenyl Ring: Altering the substituents on the 5-phenyl ring can influence the compound's activity. For example, the introduction of electron-donating or electron-withdrawing groups can impact target binding.

  • Fusion with Other Heterocyclic Rings: Fusing the thiadiazole ring with other heterocyclic systems can create novel scaffolds with potentially enhanced and more specific biological activities.

Question: What is a potential mechanism of action for the anticancer activity of this compound derivatives?

Answer:

While the exact mechanism for this specific compound may not be fully elucidated, studies on similar 1,3,4-thiadiazole derivatives suggest several potential mechanisms of anticancer action:

  • Inhibition of Kinases: Some thiadiazole derivatives have been shown to inhibit protein kinases involved in cancer cell proliferation and survival. A notable target for some imidazothiadiazole derivatives is Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase that plays a key role in cell adhesion, migration, and survival.[7][11][12]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells through various pathways, including the activation of caspases.[2][13]

  • Cell Cycle Arrest: They can halt the cell cycle at different phases, preventing cancer cells from dividing and proliferating.[14]

  • Interference with DNA Synthesis: The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a component of DNA. This structural similarity may allow these compounds to interfere with DNA replication.[15]

Data Presentation

Table 1: In Vitro Anticancer Activity of Selected 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

CompoundR-Group on Phenyl RingCancer Cell LineIC₅₀ (µM)Reference
8a HA549 (Lung)1.62 - 4.61[4]
8d 4-CH₃A549 (Lung)2.53[4]
8e 4-OCH₃A549 (Lung)2.62[4]
29i 4-BrSK-BR-3 (Breast)0.77[8]
ST10 3-OCH₃ (on phenylamino)MCF-7 (Breast)49.6[2][15]
ST10 3-OCH₃ (on phenylamino)MDA-MB-231 (Breast)53.4[2][15]
20b Thiophen-2-ylHepG-2 (Liver)4.37[16]
20b Thiophen-2-ylA-549 (Lung)8.03[16]

Experimental Protocols

Protocol 1: General Synthesis of 5-Aryl-1,3,4-thiadiazol-2-amines

This protocol describes a general method for the synthesis of 5-aryl-1,3,4-thiadiazol-2-amines via the cyclization of an aryl carboxylic acid and thiosemicarbazide.

Materials:

  • Aryl carboxylic acid (e.g., 3-methylbenzoic acid)

  • Thiosemicarbazide

  • Phosphorus oxychloride (POCl₃) or concentrated Sulfuric Acid (H₂SO₄)

  • Appropriate solvent (e.g., toluene, or solvent-free)

  • Ice-cold water

  • Aqueous ammonia or sodium bicarbonate solution

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask, mix the aryl carboxylic acid (1 equivalent) and thiosemicarbazide (1 equivalent).

  • Slowly add the dehydrating agent (e.g., POCl₃, ~3-5 equivalents) to the mixture under stirring and cooling in an ice bath.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time or heat under reflux, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into ice-cold water.

  • Neutralize the acidic solution by the slow addition of an aqueous ammonia or sodium bicarbonate solution until a precipitate forms.

  • Collect the precipitate by vacuum filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

  • Dry the purified product under vacuum to obtain the 5-aryl-1,3,4-thiadiazol-2-amine.

  • Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

This protocol outlines the steps for evaluating the cytotoxic activity of a compound against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6]

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in the complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with only medium as a blank.

  • Incubate the plate for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Mandatory Visualization

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrins Integrins ECM->Integrins Binds FAK_inactive FAK (Inactive) Integrins->FAK_inactive Activates FAK_active FAK (Active) pY397 FAK_inactive->FAK_active Autophosphorylation Src Src FAK_active->Src Recruits & Activates FAK_Src_complex FAK-Src Complex FAK_active->FAK_Src_complex PI3K PI3K FAK_active->PI3K Activates Src->FAK_active Phosphorylates Src->FAK_Src_complex p130Cas p130Cas FAK_Src_complex->p130Cas Phosphorylates Grb2 Grb2 FAK_Src_complex->Grb2 Recruits Cell_Migration Cell Migration p130Cas->Cell_Migration SOS SOS Grb2->SOS Akt Akt PI3K->Akt Ras Ras SOS->Ras Cell_Survival Cell Survival Akt->Cell_Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation Thiadiazole 5-(Aryl)-1,3,4-thiadiazol-2-amine Derivative Thiadiazole->FAK_inactive Inhibits

Caption: FAK signaling pathway and the potential inhibitory action of 5-aryl-1,3,4-thiadiazol-2-amine derivatives.

Experimental_Workflow Start Start: Enhance Biological Activity Synthesis 1. Synthesis of 5-(3-Methylphenyl)-1,3,4- thiadiazol-2-amine Derivatives Start->Synthesis Purification 2. Purification (Recrystallization/ Column Chromatography) Synthesis->Purification Characterization 3. Structural Characterization (NMR, MS, IR) Purification->Characterization Screening 4. In Vitro Biological Screening (e.g., Anticancer, Antimicrobial) Characterization->Screening Hit_ID 5. Hit Identification (Potent & Selective Compounds) Screening->Hit_ID Mechanism 6. Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis) Hit_ID->Mechanism Optimization 7. Lead Optimization (Further SAR studies) Mechanism->Optimization Iterative Process End End: Optimized Lead Compound Mechanism->End Optimization->Synthesis

Caption: Experimental workflow for enhancing the biological activity of this compound.

References

Technical Support Center: Addressing Resistance to 1,3,4-Thiadiazole Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole antimicrobial agents. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your research, complete with detailed experimental protocols.

Scenario 1: Decreased Susceptibility or Increased Minimum Inhibitory Concentration (MIC) Observed

Question: We have observed a significant increase in the MIC of our 1,3,4-thiadiazole compound against our test organism after repeated exposure. What are the potential resistance mechanisms, and how can we investigate them?

Answer: An increase in MIC suggests the development of resistance. The most commonly implicated mechanism for 1,3,4-thiadiazole derivatives is the active efflux of the compound from the microbial cell. Other potential, though less specifically documented for this class of compounds, mechanisms include modification of the drug's molecular target or enzymatic degradation of the compound.

Here’s a systematic approach to investigate these possibilities:

Step 1: Investigate Efflux Pump Involvement

Many bacterial and fungal species can develop resistance by overexpressing efflux pumps that expel antimicrobial agents.[1] Some 1,3,4-thiadiazole derivatives have been shown to act as efflux pump inhibitors (EPIs).[2]

Suggested Experiment: Efflux Pump Inhibition Assay using a Fluorescent Dye

This assay determines if your compound's reduced activity is due to efflux pump activity by measuring the accumulation of a fluorescent pump substrate, such as ethidium bromide (EtBr).

Experimental Protocol: Ethidium Bromide (EtBr) Accumulation Assay

  • Materials:

    • Resistant and susceptible microbial strains

    • Your 1,3,4-thiadiazole compound

    • Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP, or Verapamil) as a positive control[3]

    • Ethidium bromide (EtBr) solution

    • Phosphate-buffered saline (PBS)

    • 96-well black, clear-bottom microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare Cultures: Grow resistant and susceptible strains to the mid-logarithmic phase.

    • Cell Preparation: Harvest the cells by centrifugation, wash twice with PBS, and resuspend in PBS to a standardized optical density (e.g., OD600 of 0.5).

    • Assay Setup:

      • In a 96-well plate, add the cell suspension to wells containing:

        • EtBr alone (negative control)

        • EtBr + known EPI (positive control)

        • EtBr + your 1,3,4-thiadiazole compound (at a sub-inhibitory concentration)

    • Fluorescence Measurement: Immediately measure the fluorescence in a plate reader (Excitation: ~530 nm, Emission: ~600 nm) at regular intervals (e.g., every 5 minutes) for 60 minutes.

    • Data Analysis: An increase in fluorescence over time in the presence of your compound or the known EPI, compared to EtBr alone, indicates inhibition of efflux pumps and thus, accumulation of EtBr inside the cells.

Step 2: Assess for Synergistic Activity (Checkerboard Assay)

If your 1,3,4-thiadiazole compound is suspected to be an efflux pump inhibitor, it may act synergistically with other known antibiotics. A checkerboard assay can quantify this synergy.

Experimental Protocol: Checkerboard Microdilution Assay

  • Materials:

    • Your 1,3,4-thiadiazole compound

    • A known antibiotic to which the organism is resistant (e.g., a fluoroquinolone if investigating the NorA efflux pump in S. aureus)[3]

    • Resistant microbial strain

    • 96-well microplates

    • Appropriate broth medium

  • Procedure:

    • Prepare Drug Dilutions: Create serial dilutions of your 1,3,4-thiadiazole compound horizontally and the known antibiotic vertically in the wells of a 96-well plate.

    • Inoculation: Add a standardized inoculum of the resistant microbial strain to each well.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • Determine MICs: Observe the lowest concentration of each agent alone and in combination that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) Index:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

      • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpret Results:

      • FIC Index ≤ 0.5: Synergy

      • 0.5 < FIC Index ≤ 4.0: Additive/Indifferent

      • FIC Index > 4.0: Antagonism

Step 3: Investigate Target Modification (Less Common)

While less commonly reported for 1,3,4-thiadiazoles, resistance can arise from mutations in the molecular target of the drug. Identifying the target is the first crucial step.

Suggested Approach: Target Identification

  • Computational Docking: If you have a hypothesized target, in silico molecular docking studies can predict binding interactions.

  • Affinity Chromatography: Immobilize your compound on a solid support to "pull down" its binding partners from cell lysates.

  • Genetic Approaches: Generate and screen a library of resistant mutants and perform whole-genome sequencing to identify mutations in candidate genes.

Step 4: Investigate Enzymatic Degradation (Theoretical)

It is theoretically possible that microbes could produce enzymes that degrade or inactivate your 1,3,4-thiadiazole compound.

Suggested Experiment: High-Performance Liquid Chromatography (HPLC) Analysis

  • Procedure:

    • Incubate your compound with the resistant microbial culture (or cell-free supernatant).

    • At various time points, analyze the sample using HPLC.

    • A decrease in the peak corresponding to your compound over time, and potentially the appearance of new peaks representing degradation products, would suggest enzymatic inactivation.

Frequently Asked Questions (FAQs)

Q1: Our 1,3,4-thiadiazole derivative shows good activity against Gram-positive bacteria but is ineffective against Gram-negative bacteria. Why might this be?

A1: This is a common observation for many antimicrobial compounds. The outer membrane of Gram-negative bacteria provides an additional permeability barrier that can prevent the compound from reaching its intracellular target. Additionally, Gram-negative bacteria often possess a wider array of efflux pumps that can actively remove the compound from the cell.

Q2: Can we predict if our novel 1,3,4-thiadiazole derivative is likely to be a substrate for efflux pumps?

A2: While definitive prediction is difficult without experimental data, some general molecular properties can provide clues. Efflux pumps often recognize and transport hydrophobic and amphiphilic molecules. If your compound has these characteristics, it is more likely to be an efflux pump substrate. Computational tools can also be used to predict a molecule's likelihood of being a substrate for known efflux pumps.

Q3: We have identified that our compound is an efflux pump inhibitor. Does this mean it will be effective against all multidrug-resistant (MDR) strains?

A3: Not necessarily. The effectiveness will depend on whether the resistance of a particular MDR strain is primarily due to efflux pumps that are inhibited by your compound. MDR strains can harbor multiple resistance mechanisms, including target site mutations and drug-inactivating enzymes, which would not be overcome by an EPI alone.

Q4: How can we determine the specific efflux pump that is responsible for resistance to our compound?

A4: This can be investigated using a panel of mutant strains, each with a specific efflux pump gene knocked out. By performing susceptibility testing on these knockout strains, you can identify which pump's absence restores susceptibility to your compound.

Q5: Are there any known targets for 1,3,4-thiadiazole antimicrobial agents?

A5: The 1,3,4-thiadiazole scaffold is considered a "privileged structure" in medicinal chemistry and has been incorporated into compounds that target a wide variety of enzymes and receptors.[4] In the context of antimicrobial activity, specific targets are often not fully elucidated for novel derivatives. However, their structural similarity to other heterocyclic compounds suggests potential interference with DNA replication, protein synthesis, or cell wall biosynthesis.[5]

Quantitative Data Summary

Table 1: Impact of a 1,3,4-Thiadiazole-based Efflux Pump Inhibitor on Antibiotic MICs

AntibioticOrganismMIC without Inhibitor (µg/mL)MIC with Inhibitor (µg/mL)Fold Reduction in MICReference
NorfloxacinS. aureus 1199B>1288>16[3]
Ethidium BromideS. aureus 1199B26.60.553.2[3][6]
CiprofloxacinS. aureus 1199B80.516[7]
TigecyclineK. pneumoniae160.125128[7]

Table 2: Example MICs of 1,3,4-Thiadiazole Derivatives against Various Microorganisms

Compound IDOrganismMIC (µg/mL)Reference
Derivative 25a-lE. coli, P. aeruginosa, S. aureus126 - 1024[8]
Thiourea-Thiadiazole HybridB. subtilis, S. aureus, E. coli1.95 - 62.5[8]
Biphenyl Imidazo-ThiadiazoleS. aureus, S. flexneri, C. albicansModerate to Good Activity[9]

Visualizations

Signaling Pathways and Experimental Workflows

resistance_mechanisms Potential Resistance Mechanisms to 1,3,4-Thiadiazole Agents cluster_mechanisms Resistance Mechanisms cluster_investigation Experimental Investigation Efflux Efflux Pump Overexpression EPI_Assay Efflux Pump Inhibition Assay (e.g., EtBr Accumulation) Efflux->EPI_Assay Synergy Synergy Testing (Checkerboard Assay) Efflux->Synergy Target Target Site Modification Sequencing Whole Genome Sequencing (Resistant Mutants) Target->Sequencing Target_ID Target Identification (e.g., Affinity Chromatography) Target->Target_ID Enzyme Enzymatic Degradation HPLC HPLC/MS Analysis (Compound Stability) Enzyme->HPLC Start Increased MIC Observed Start->Efflux Hypothesis 1 Start->Target Hypothesis 2 Start->Enzyme Hypothesis 3

Caption: Troubleshooting workflow for investigating resistance mechanisms.

efflux_pump_inhibition Mechanism of Synergy via Efflux Pump Inhibition Thiadiazole 1,3,4-Thiadiazole (Efflux Pump Inhibitor) EffluxPump Efflux Pump Thiadiazole->EffluxPump Inhibits Antibiotic Antibiotic Cell Bacterial Cell Antibiotic->Cell Enters Target Intracellular Target Antibiotic->Target Reaches & Binds EffluxPump->Antibiotic Expels (Blocked) Target->Cell Leads to Cell Death

Caption: Proposed mechanism of synergy via efflux pump inhibition.

checkerboard_workflow Checkerboard Assay Workflow A1 Prepare serial dilutions of Drug A (horizontal) C1 Inoculate 96-well plate with microbial suspension A1->C1 B1 Prepare serial dilutions of Drug B (vertical) B1->C1 D1 Incubate plate C1->D1 E1 Read MICs for each drug alone and in combination D1->E1 F1 Calculate FIC Index E1->F1 G1 Determine Synergy, Additivity, or Antagonism F1->G1

References

Technical Support Center: 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to aid in minimizing the toxicity of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine derivatives during experimental studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the cytotoxicity assessment of this compound derivatives.

Question Possible Cause Troubleshooting Steps
High variability in cytotoxicity assay results between replicates. - Inaccurate pipetting.- Uneven cell seeding density.- Contamination of cell culture.- Ensure proper calibration and use of pipettes.[1] - Mix cell suspension thoroughly before seeding to ensure a homogenous cell density in each well.[2]- Visually inspect cells for any signs of contamination before and during the experiment.[1]
Unexpectedly high cytotoxicity at low concentrations of the test compound. - Compound instability in the culture medium.- Solvent-induced toxicity.- Off-target effects of the derivative.- Assess the stability of the compound in the experimental medium over the incubation period.- Ensure the final concentration of the solvent (e.g., DMSO) does not exceed non-toxic levels (typically ≤ 0.5%).[3]- Perform target validation and off-target profiling to identify potential unintended molecular interactions.
MTT assay shows low absorbance readings even in control wells. - Low cell number seeded.- Insufficient incubation time with MTT reagent.- Incomplete solubilization of formazan crystals.- Optimize the initial cell seeding density to ensure it falls within the linear range of the assay.[1]- Increase the incubation time with the MTT reagent to allow for sufficient formazan formation.[4]- Ensure complete dissolution of formazan crystals by thorough mixing and, if necessary, a longer incubation with the solubilization solution.[5]
No dose-dependent cytotoxicity observed. - The compound is not cytotoxic within the tested concentration range.- Compound precipitation at higher concentrations.- Limited cell permeability of the derivative.- Expand the concentration range of the test compound.- Visually inspect the wells for any signs of compound precipitation. If observed, consider using a different solvent or formulation.- Evaluate the physicochemical properties of the derivative, such as lipophilicity, to predict its ability to cross cell membranes.[6]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of toxicity associated with heterocyclic compounds like 1,3,4-thiadiazole derivatives?

A1: Heterocyclic compounds can induce toxicity through several mechanisms. A primary concern is drug-induced liver injury (DILI).[7][8] This can be initiated by the metabolic activation of the compound by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can cause oxidative stress and mitochondrial dysfunction, which are key events in hepatocyte death.[9][10] Signal transduction pathways, such as the sustained activation of c-Jun N-terminal kinase (JNK), can also be triggered, leading to apoptosis or necrosis.[5][9]

Q2: How can we proactively design this compound derivatives with a lower toxicity profile?

A2: A key strategy in modern drug design to reduce toxicity is bioisosteric replacement.[6][11] This involves substituting certain functional groups on your lead compound with other groups that have similar physical or chemical properties but may lead to a more favorable toxicity profile.[1][3] For instance, modifying substituents on the phenyl ring or the 2-amine group could alter the metabolic profile of the molecule, preventing the formation of toxic reactive metabolites. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be used in the early design phase to forecast the potential toxicity of novel derivatives and guide the selection of substituents.[12][13]

Q3: My derivative shows potent anticancer activity but also significant toxicity to normal cells. How can I improve its therapeutic index?

A3: Improving the therapeutic index involves increasing the selectivity of the compound for cancer cells over healthy cells. Strategies include:

  • Targeted Delivery: Encapsulating the derivative in a nanocarrier system that specifically targets cancer cells.

  • Structural Modifications: As mentioned in Q2, bioisosteric replacements can be employed to reduce off-target effects while maintaining or even enhancing on-target activity.[3][11] For example, introducing groups that are preferentially metabolized by cancer cells could lead to selective activation of the drug in the tumor microenvironment.

  • Combination Therapy: Using the derivative at a lower, less toxic concentration in combination with another anticancer agent that has a different mechanism of action could achieve a synergistic effect against cancer cells while minimizing side effects.

Q4: What are the essential in vitro cytotoxicity assays to perform for initial toxicity screening?

A4: For a comprehensive initial toxicity assessment, it is recommended to use a combination of assays that measure different cellular endpoints:

  • Metabolic Activity Assays (e.g., MTT, XTT): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[13][14]

  • Membrane Integrity Assays (e.g., LDH release): These assays detect the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, indicating cell death.[15]

  • Apoptosis Assays (e.g., Caspase activity, Annexin V staining): These assays can determine if the compound is inducing programmed cell death.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Test compound stock solution (in a suitable solvent like DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control wells (medium with the same concentration of solvent used for the compound) and untreated control wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, carefully remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[5] Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[11]

  • Solubilization: Carefully aspirate the MTT solution without disturbing the formazan crystals. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3] Mix gently by pipetting or using a plate shaker for 15-30 minutes in the dark.[5]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from the cytosol of damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • LDH assay kit (containing LDH substrate, cofactor, and dye)

  • Lysis buffer (provided with the kit for maximum LDH release control)

  • Test compound stock solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to vehicle and untreated controls, include a maximum LDH release control by adding lysis buffer to a set of wells 45 minutes before the end of the incubation period.[15]

  • Incubation: Incubate the plate for the desired exposure time.

  • Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the wavelength recommended by the kit manufacturer (commonly 490 nm).

  • Data Analysis: Subtract the background absorbance (from no-cell control wells) from all readings. Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control.

Visualizations

Experimental_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_assay Assay cluster_endpoint Endpoint Measurement cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding (96-well plate) cell_culture->cell_seeding compound_prep Compound Preparation (Serial Dilutions) treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Viability Assay (e.g., MTT) incubation->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) incubation->cytotoxicity_assay readout Plate Reader (Absorbance) viability_assay->readout cytotoxicity_assay->readout data_analysis IC50 Determination readout->data_analysis

Caption: Workflow for in vitro cytotoxicity testing.

Toxicity_Pathway Hypothetical Signaling Pathway for Drug-Induced Toxicity drug Thiadiazole Derivative metabolism Metabolic Activation (Cytochrome P450) drug->metabolism ros Reactive Oxygen Species (ROS) metabolism->ros stress Oxidative Stress ros->stress jnk JNK Activation stress->jnk mito Mitochondrial Dysfunction jnk->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A potential pathway for drug-induced apoptosis.

Minimizing_Toxicity_Strategy Strategy for Minimizing Toxicity cluster_design Design & Prediction cluster_synthesis Synthesis cluster_testing Testing cluster_outcome Outcome lead_compound Lead Compound (High Toxicity) bioisosterism Bioisosteric Replacement lead_compound->bioisosterism in_silico In Silico ADMET Prediction bioisosterism->in_silico synthesis Synthesize New Derivatives in_silico->synthesis in_vitro In Vitro Cytotoxicity Assays synthesis->in_vitro optimized_compound Optimized Compound (Lower Toxicity) in_vitro->optimized_compound

References

Technical Support Center: Refining In Vitro Assay Protocols for Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve consistent and reliable results when working with thiadiazole compounds in in vitro assays.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with thiadiazoles, presented in a question-and-answer format.

Issue 1: High Variability Between Experimental Replicates

Question: My results are inconsistent across replicates when testing my thiadiazole compound. What could be the cause?

Answer: High variability is a common challenge that can often be traced back to issues with the compound's solubility or stability, as well as general cell culture and pipetting practices.

  • Compound Instability or Precipitation: Thiadiazole derivatives, especially those with aromatic substitutions, can have limited solubility in aqueous assay buffers.[1][2] This can lead to precipitation upon dilution from a DMSO stock, causing the actual concentration of the dissolved compound to vary between wells.

    • Solution: Visually inspect the media for any precipitate after adding the compound. Prepare fresh stock solutions in high-purity, anhydrous DMSO and dilute them in pre-warmed media immediately before use.[1][3] If solubility issues persist, consider using co-solvents or formulation strategies like cyclodextrin complexation.[2]

  • Compound Degradation: Thiadiazoles can be susceptible to degradation, particularly when stored in DMSO.[3] The sulfur atom in the thiadiazole ring can be oxidized by DMSO, and residual water can facilitate hydrolysis.[3]

    • Solution: Store DMSO stock solutions at -20°C or -80°C under an inert atmosphere (argon or nitrogen) and protected from light to minimize degradation.[3] It is advisable to prepare fresh dilutions for each experiment.

  • Inconsistent Cell Seeding or Pipetting: Uneven cell distribution or minor pipetting errors can lead to significant variations in results.

    • Solution: Ensure thorough mixing of cell suspensions before seeding and use calibrated pipettes with proper technique.

Issue 2: Unexpected or High Cytotoxicity in Control Cells

Question: I'm observing significant cell death in my control cell lines, not just the target cells. What should I investigate?

Answer: Unexplained cytotoxicity can stem from the solvent used, the inherent properties of the compound, or off-target effects.

  • Solvent Toxicity: DMSO, the common solvent for thiadiazoles, can be toxic to cells at higher concentrations.

    • Solution: Ensure the final DMSO concentration is consistent across all wells and is below the toxic threshold for your specific cell line, typically less than 0.5%.[1] Always include a vehicle-only control to assess the impact of the solvent alone.[1]

  • Non-specific Cytotoxicity: The thiadiazole compound itself may have inherent, non-specific cytotoxic effects.

    • Solution: Determine the compound's selectivity by calculating its IC50 in both target and control cell lines. A low selectivity index (the ratio of IC50 in control cells to IC50 in target cells) suggests poor selectivity.[1]

  • On-target vs. Off-target Effects: It is crucial to determine if the observed cell death is due to the intended mechanism (on-target) or an unrelated pathway (off-target).

    • Solution: Employ multiple assay types to differentiate between apoptosis and necrosis, such as an Annexin V/PI assay.[1] Further validate the mechanism by assessing the activity of key proteins in the target pathway, for instance, by measuring the phosphorylation status of Akt or its downstream targets if the compound is an Akt inhibitor.[4][5]

Issue 3: Difficulty in Reproducing Published IC50 Values

Question: I am unable to reproduce the IC50 values for a thiadiazole compound reported in the literature. What factors could be contributing to this discrepancy?

Answer: Discrepancies in IC50 values can arise from variations in experimental protocols, cell line characteristics, and compound handling.

  • Assay-Specific Parameters: Minor differences in incubation times, cell seeding densities, and reagent concentrations can significantly impact results.

    • Solution: Carefully review and align your protocol with the published methodology. Pay close attention to details such as the specific type of assay used (e.g., MTT, MTS, XTT), incubation periods, and the passage number of the cell line.

  • Cell Line Authenticity and Passage Number: Cell lines can genetically drift over time and with increasing passage numbers, potentially altering their sensitivity to compounds.

    • Solution: Use low-passage, authenticated cell lines. If possible, obtain cells from the same source as the original study.

  • Compound Purity and Handling: The purity of the thiadiazole compound and its storage conditions can affect its potency.

    • Solution: Verify the purity of your compound. As previously mentioned, ensure proper storage and handling to prevent degradation.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best way to solubilize thiadiazole compounds for in vitro assays?

A1: Due to their often hydrophobic nature, thiadiazole derivatives are typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM).[2][4] For working solutions, the DMSO stock is then serially diluted in the appropriate aqueous assay buffer or cell culture medium. It is critical to ensure the final DMSO concentration in the assay is low (ideally <0.5%) to avoid solvent-induced cytotoxicity.[1] If precipitation occurs upon dilution, sonication or gentle warming may aid dissolution.[2] For persistently insoluble compounds, formulation strategies such as the use of co-solvents (e.g., ethanol), cyclodextrins, or solid dispersions may be necessary.[2]

Q2: How can I ensure the stability of my thiadiazole compound in a DMSO stock solution?

A2: To maintain the integrity of thiadiazole compounds in DMSO, proper storage is crucial. Recommended storage conditions include:

  • Temperature: Store solutions at -20°C or, for long-term storage, at -80°C to slow down chemical degradation.[3]

  • Atmosphere: To prevent oxidation of the sulfur atom in the thiadiazole ring, store solutions under an inert atmosphere, such as argon or nitrogen.[3]

  • Light: Protect compounds from light by using amber vials or storing them in the dark, as light can induce photodegradation.[3]

  • DMSO Quality: Use high-purity, anhydrous DMSO to minimize water-mediated hydrolysis of labile functional groups.[3]

Q3: What are some common signaling pathways targeted by thiadiazole derivatives?

A3: Thiadiazole-based compounds have been shown to interact with a variety of cellular targets and signaling pathways implicated in cancer and other diseases. Some of the key pathways include:

  • PI3K/Akt Pathway: Many thiadiazole derivatives have been identified as inhibitors of Akt, a crucial kinase in a signaling pathway that promotes cell proliferation and survival.[5][6]

  • EGFR Signaling: Certain thiadiazoles act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase often overexpressed in tumors.[7][8]

  • COX-2 Inhibition: Some thiadiazole derivatives exhibit anti-inflammatory properties by inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7]

  • Other Kinases and Enzymes: Thiadiazoles have been developed to target a range of other enzymes, including urease and various kinases involved in cell cycle regulation.[9][10]

Data Presentation

Table 1: Comparative Cytotoxicity (IC50) of Selected Thiadiazole Derivatives in Various Cancer Cell Lines

Compound/DrugA549 (Lung)HCT116 (Colon)MDA-MB-231 (Breast)MCF-7 (Breast)HepG2 (Liver)C6 (Glioma)
Compound 3 -----22.00 µg/mL[5]
Compound 4 -----18.50 µg/mL[5]
Compound 8a 1.62 µM[11]5.69-fold > Cisplatin[11]4.83-fold > Cisplatin[11]4.61 µM[11]--
Compound 22d -10.3 µM[11]-1.52 µM[11]--
Compound 6g 1.537 µM[8]-----
Cisplatin ~9.2 µM[11]~32.1 µM[11]~23.3 µM[11]--24.33 µg/mL[5]
Doxorubicin ----0.72 µM[12]-

Note: "-" indicates that data was not available in the reviewed sources. Direct comparison between µM and µg/mL requires knowledge of the compounds' molecular weights.

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[13][14]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours in a humidified incubator at 37°C with 5% CO2.[11][15]

  • Compound Treatment: Treat the cells with a range of concentrations of the thiadiazole compound. Include untreated and vehicle-only (e.g., DMSO) controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).[1][11]

  • MTT Addition: Following the treatment period, add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for an additional 3-4 hours.[13][16][17] During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[14]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO (typically 100-150 µL per well), to dissolve the formazan crystals.[13][17]

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution and measure the absorbance at a wavelength of 570 nm using a microplate reader.[13][14] A reference wavelength of around 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.[1]

2. In Vitro Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of thiadiazole compounds against a specific enzyme.[4]

  • Preparation of Solutions:

    • Inhibitor: Dissolve the thiadiazole compound and a reference inhibitor in DMSO to prepare high-concentration stock solutions (e.g., 10-50 mM). Perform serial dilutions to obtain a range of working concentrations.[4]

    • Enzyme: Prepare an enzyme stock solution in the appropriate assay buffer.

    • Substrate: Prepare a substrate solution in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the enzyme solution, and varying concentrations of the inhibitor or vehicle (DMSO).

    • Include controls such as "no inhibitor" and "no enzyme."

    • Pre-incubate the plate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.[4]

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Incubate for a specific time at the optimal temperature.

    • If necessary, stop the reaction by adding a stop solution.[4]

  • Signal Detection: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader at the appropriate wavelength.[4]

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Mandatory Visualizations

experimental_workflow_MTT_assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add Thiadiazole Compound (and controls) incubate_24h->add_compound incubate_treatment Incubate for 24-72h add_compound->incubate_treatment add_mtt Add MTT Solution incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add DMSO to Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate % Viability and IC50 read_absorbance->calculate_ic50

Caption: General workflow of the MTT assay for cytotoxicity evaluation.

signaling_pathway_Akt RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates Downstream Downstream Targets Akt->Downstream phosphorylates Response Cell Proliferation, Survival, etc. Downstream->Response Thiadiazole Thiadiazole Derivative (Inhibitor) Thiadiazole->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a thiadiazole derivative.

troubleshooting_workflow start Inconsistent In Vitro Results? check_solubility Compound Precipitation Visible? start->check_solubility check_stability Using Fresh Stock/Dilutions? check_solubility->check_stability No sol_yes Optimize Solubilization: - Fresh, pre-warmed media - Sonication - Co-solvents check_solubility->sol_yes Yes check_controls High Cytotoxicity in Vehicle Control? check_stability->check_controls Yes stab_no Improve Storage: - Store at -80°C - Use anhydrous DMSO - Protect from light check_stability->stab_no No check_assay Protocol Parameters Match Literature? check_controls->check_assay No ctrl_yes Reduce Solvent Conc. (e.g., DMSO < 0.5%) check_controls->ctrl_yes Yes assay_no Standardize Protocol: - Cell density - Incubation times - Reagent concentrations check_assay->assay_no No end Consistent Results check_assay->end Yes sol_yes->check_stability stab_no->check_controls ctrl_yes->check_assay assay_no->end

Caption: A logical workflow for troubleshooting inconsistent assay results.

References

troubleshooting inconsistent spectroscopic data for 1,3,4-thiadiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,3,4-Thiadiazole Derivatives

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,4-thiadiazole derivatives. It addresses common issues encountered during spectroscopic analysis to help resolve data inconsistencies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: Why is my 1,3,4-thiadiazole derivative showing poor solubility in standard NMR solvents like CDCl₃? Answer: 1,3,4-Thiadiazole derivatives, particularly those with substituents like amino or hydroxyl groups, can form strong intermolecular hydrogen bonds, which reduces their solubility in non-polar solvents.[1] It is recommended to use more polar deuterated solvents such as DMSO-d₆, which is effective for many thiadiazole compounds.[2] If solubility issues persist, gentle heating or sonication of the NMR tube may improve dissolution.[1]

Question: The N-H proton signal in my ¹H NMR spectrum is very broad or has disappeared. What is the cause? Answer: This is a common phenomenon for amine-substituted heterocycles and can be attributed to several factors:

  • Quadrupole Moment of Nitrogen: The ¹⁴N nucleus possesses a quadrupole moment that can lead to rapid relaxation and significant broadening of the attached proton's signal.[1]

  • Chemical Exchange: Labile N-H protons can exchange with trace amounts of water in the NMR solvent.[1][3] This exchange rate can be influenced by concentration and temperature.

  • Hydrogen Bonding: Both intermolecular and intramolecular hydrogen bonding can contribute to the broadening of N-H signals.[1] To definitively identify an N-H proton, you can perform a D₂O exchange experiment. After adding a drop of D₂O to the NMR tube and shaking, the N-H signal should disappear from the spectrum.[1][3]

Question: Why are the proton signals on the aromatic ring attached to my 1,3,4-thiadiazole ring shifted so far downfield? Answer: The 1,3,4-thiadiazole ring acts as an electron-withdrawing group. This property deshields the protons on any attached aromatic rings, resulting in a downfield shift of their signals in the ¹H NMR spectrum. The magnitude of this shift can offer insights into the electronic interaction between the thiadiazole core and its substituents.

Question: My ¹H NMR spectrum is more complicated than expected, suggesting the presence of isomers. Is this common? Answer: Yes, the presence of isomers can complicate ¹H-NMR spectra. This may arise from restricted rotation around a single bond, such as the one linking the thiadiazole ring to a resorcinol group, leading to multiple conformers that are distinct on the NMR timescale.[4] Additionally, some derivatives can exist as tautomers (e.g., keto-enol or amine-imine forms), which will give rise to separate sets of signals.[5][6][7] Running the NMR at an elevated temperature can sometimes cause coalescence of signals from rapidly interconverting rotamers.[3]

Question: I am struggling to assign the ¹³C NMR signals for the carbons within the 1,3,4-thiadiazole ring. What are their typical chemical shifts? Answer: The two carbon atoms of the 1,3,4-thiadiazole ring resonate in characteristic, though sometimes overlapping, regions of the ¹³C NMR spectrum. Their precise chemical shifts are highly sensitive to the nature of their substituents.

  • C2 Carbon: Often substituted with an amino or aryl group, this carbon typically appears in the range of δ 163–169 ppm.[8]

  • C5 Carbon: Also commonly attached to aryl groups, this carbon is generally found between δ 156–181 ppm.[8] For unambiguous assignments, 2D NMR experiments such as HSQC and HMBC are highly recommended.

Infrared (IR) Spectroscopy

Question: What are the key characteristic IR absorption bands for a 1,3,4-thiadiazole derivative? Answer: The most informative vibrations for identifying the 1,3,4-thiadiazole ring system include:

  • C=N stretching: A characteristic band is typically observed in the 1639-1649 cm⁻¹ region.[9][10]

  • N-H stretching: For amino-substituted thiadiazoles, symmetric and asymmetric stretches for the -NH₂ group can be found near 3421-3301 cm⁻¹.[9][10]

  • C=S stretching (Thione Tautomers): If the derivative can exist in a thione form, a C=S stretching band may appear around 1118-1174 cm⁻¹.[9][10] The disappearance of this band, along with the appearance of the C=N band, can confirm successful cyclization.[9][10]

  • N=N stretching: For azo-containing derivatives, a band for the azo group appears at 1541-1546 cm⁻¹.[9][10]

Question: My O-H or N-H stretching band is very broad and weak. Is this an issue? Answer: No, this is a common observation, especially when intramolecular hydrogen bonding is possible. For example, hydrogen bonding between a phenolic -OH group and a nitrogen atom on the thiadiazole ring can cause the -OH stretching band to become significantly broad and diminished in intensity.[1]

Mass Spectrometry (MS)

Question: What is a typical fragmentation pattern for 1,3,4-thiadiazole derivatives? Answer: Fragmentation often starts with the loss of substituents from the core ring.[11] The 1,3,4-thiadiazole ring itself can then undergo cleavage. A common pathway involves the decomposition of the protonated molecular ion, leading to characteristic fragment ions. For instance, a protonated 2-amino-5-aryl-1,3,4-thiadiazole can produce signals at m/z 108, 135, and 149.[11] The exact fragmentation pattern is highly dependent on the compound's full structure and the ionization technique used.[1]

Question: I am not observing the molecular ion peak [M]⁺ or the protonated molecule peak [M+H]⁺. What could be the reason? Answer: The molecular ion may be unstable and fragment immediately upon ionization, which is common with high-energy techniques like Electron Impact (EI). To observe the parent ion, use a softer ionization method such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These techniques are less energetic and more likely to produce the [M+H]⁺ or [M-H]⁻ ion.[1] Also, verify that the mass spectrometer's detection range is correctly set to include your compound's expected molecular weight.

UV-Vis Spectroscopy

Question: What electronic transitions are typically observed in the UV-Vis spectra of 1,3,4-thiadiazole derivatives? Answer: 1,3,4-thiadiazole derivatives generally display absorption bands in the UV-Vis region that correspond to π→π* transitions.[1][2] The position of the maximum absorption (λmax) is influenced by the substituents on the ring and the polarity of the solvent.[1][12][13][14] Extending conjugation, for instance by attaching aromatic groups, typically shifts the λmax to longer wavelengths (a bathochromic or "red" shift).[1]

Question: How does the solvent affect the UV-Vis spectrum? Answer: The choice of solvent can significantly alter the UV-Vis spectrum. Polar solvents can interact with the solute through hydrogen bonding, which may stabilize the ground or excited state differently, leading to shifts in λmax.[15][16] For example, a change from a non-polar to a polar solvent can cause either a bathochromic (red) or hypsochromic (blue) shift, depending on the nature of the electronic transition.[14] Polar solvents can also cause a loss of fine vibrational structure, leading to broader absorption bands.[15]

Quantitative Data Summary

The following tables provide typical spectroscopic data ranges for 1,3,4-thiadiazole derivatives. Actual values will vary based on specific molecular structures and experimental conditions.

Table 1: Typical ¹H NMR Chemical Shifts (ppm in DMSO-d₆)

Functional Group Chemical Shift (δ) Range Notes
Aromatic Protons 6.7 - 8.5 Highly dependent on substituents on the aromatic ring.[8][17]
N-H (Amine/Amide) 7.0 - 12.5 Often broad; position is concentration and temperature-dependent.[4][17]
O-H (Phenolic) 9.0 - 10.5 Can be broad; may exchange with D₂O.

| Aliphatic Protons | 1.0 - 4.5 | Varies based on proximity to electron-withdrawing groups.[10][18] |

Table 2: Typical ¹³C NMR Chemical Shifts (ppm in DMSO-d₆)

Carbon Atom Chemical Shift (δ) Range Notes
C2 (Thiadiazole) 163 - 169 Position is sensitive to the attached substituent.[8][17]
C5 (Thiadiazole) 156 - 181 Position is sensitive to the attached substituent.[8][17]
Aromatic Carbons 110 - 160 Standard range for substituted benzene rings.[8][17]

| C=O (Carbonyl) | 170 - 175 | If present in a substituent.[10] |

Table 3: Characteristic FTIR Absorption Bands (cm⁻¹)

Functional Group Frequency Range Notes
N-H Stretch (Amine) 3150 - 3450 Often appears as two bands for a primary amine (-NH₂).[8][9][10]
C-H Stretch (Aromatic) 3000 - 3100 Typically sharp peaks.[19]
C=N Stretch (Thiadiazole Ring) 1639 - 1649 Key indicator of the heterocyclic ring.[9][10]
N=N Stretch (Azo group) 1541 - 1546 Present only in azo-derivatives.[9][10][19]

| C-S Stretch | 650 - 750 | Often weak in intensity. |

Experimental Protocols

Protocol 1: NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the 1,3,4-thiadiazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; use sonication if necessary.

  • Instrument Setup: Lock and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time depending on the sample concentration.[20]

  • 2D NMR (Optional): If structural confirmation is difficult, perform 2D NMR experiments like COSY, HSQC, and HMBC to determine detailed atomic connectivity.[1]

  • D₂O Exchange (Optional): To confirm N-H or O-H protons, add one drop of D₂O, shake the tube well, and re-acquire the ¹H NMR spectrum. Labile protons will be replaced by deuterium, causing their signals to disappear.[3]

Protocol 2: FTIR Spectroscopy (ATR Method)
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Collect a background spectrum.

  • Sample Application: Place a small amount of the solid, powdered sample directly onto the ATR crystal, ensuring the crystal surface is fully covered.

  • Pressure Application: Lower the press arm to apply firm, consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Collection: Collect the sample spectrum. Co-adding 16-32 scans is typical to improve the signal-to-noise ratio.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or ethanol) and a soft tissue.

Protocol 3: Mass Spectrometry (ESI-MS Method)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1-1 mg/mL) in a suitable solvent like methanol, acetonitrile, or a mixture with water. Adding a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) can aid ionization.

  • Instrument Setup: Calibrate the mass spectrometer according to the manufacturer's guidelines. Set the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to values appropriate for the analyte and solvent system.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated. Ensure the mass range is set appropriately to detect the expected molecular ion.

Visualized Troubleshooting Workflows

Troubleshooting_Workflow start_node Inconsistent Spectroscopic Data check_purity 1. Check Sample Purity (TLC, LC-MS, Elemental Analysis) start_node->check_purity process_node process_node decision_node decision_node solution_node solution_node data_node data_node is_pure Is Sample Pure? check_purity->is_pure purify Purify Sample (Recrystallization, Chromatography) is_pure->purify No review_params 2. Review Acquisition Parameters is_pure->review_params Yes reacquire Re-acquire Spectra purify->reacquire params_ok Parameters Correct? review_params->params_ok optimize_params Optimize Parameters (e.g., scans, solvent, temp.) params_ok->optimize_params No interpret_data 3. Re-interpret Data Considering Isomers/Tautomers params_ok->interpret_data Yes optimize_params->reacquire is_consistent Data Consistent Now? interpret_data->is_consistent advanced_exp Perform Advanced Experiments (2D NMR, MS/MS, DFT Calc.) is_consistent->advanced_exp No final_structure Structure Confirmed is_consistent->final_structure Yes advanced_exp->reacquire

Caption: General troubleshooting workflow for inconsistent spectroscopic data.

NMR_Troubleshooting start_node Ambiguous NMR Spectrum solubility Poor Solubility? start_node->solubility decision_node decision_node action_node action_node result_node result_node change_solvent Use Polar Solvent (e.g., DMSO-d₆) Heat or Sonicate solubility->change_solvent Yes broad_peaks Broad N-H/O-H Peaks? solubility->broad_peaks No change_solvent->broad_peaks d2o_exchange Perform D₂O Exchange broad_peaks->d2o_exchange Yes extra_signals Unexpected Signals? broad_peaks->extra_signals No d2o_exchange->extra_signals vt_nmr Run Variable Temp. (VT) NMR (for rotamers) extra_signals->vt_nmr Yes assignment_issue Difficult Assignment? extra_signals->assignment_issue No check_tautomers Consider Tautomerism (Keto-Enol, Amine-Imine) vt_nmr->check_tautomers check_tautomers->assignment_issue run_2d_nmr Run 2D NMR (COSY, HSQC, HMBC) assignment_issue->run_2d_nmr Yes resolved Spectrum Resolved assignment_issue->resolved No run_2d_nmr->resolved

Caption: Decision workflow for troubleshooting common NMR spectroscopy issues.

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Activity of 5-Aryl-1,3,4-Thiadiazol-2-Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, heterocyclic compounds have garnered significant attention, with the 1,3,4-thiadiazole nucleus being a particularly promising scaffold. This guide provides a comparative overview of the antimicrobial activity of a series of 5-aryl-1,3,4-thiadiazol-2-amine derivatives, supported by experimental data from various studies.

Performance Comparison of 5-Aryl-1,3,4-Thiadiazol-2-Amine Derivatives

The antimicrobial efficacy of 5-aryl-1,3,4-thiadiazol-2-amine derivatives is significantly influenced by the nature and position of substituents on the aryl ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various derivatives against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. Lower MIC values are indicative of higher antimicrobial potency.

Compound IDAryl SubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
1 4-Fluoro-phenyl20 µg/mL28 µg/mL24 µg/mL35 µg/mL--[1]
2 4-Chloro-phenyl22 µg/mL25 µg/mL30 µg/mL40 µg/mL--[1]
3 4-Bromo-phenyl------
4 4-Hydroxy-phenyl--38 µg/mL40 µg/mL32 µg/mL42 µg/mL[1]
5 4-Methoxy-phenyl----38 µg/mL40 µg/mL[1]
6 3-Hydroxy-2-naphthyl62.5 µg/mL-----[1]
7 2,4-Dimethylphenyl>1000 µg/mL-1000 µg/mL---[2]

Note: MIC values are collated from different studies and are presented for comparative purposes. Direct comparison should be made with caution due to potential variations in experimental protocols between laboratories. "-" indicates that data was not available in the cited literature.

Structure-Activity Relationship

The antimicrobial activity of 5-aryl-1,3,4-thiadiazol-2-amines is intricately linked to their chemical structure. Key observations from the available data suggest:

  • Influence of Halogens: The presence of electron-withdrawing halogen substituents (Fluorine, Chlorine) on the phenyl ring appears to enhance antibacterial activity, particularly against Gram-positive bacteria.[1]

  • Impact of Oxygenated Substituents: Derivatives bearing hydroxyl and methoxy groups on the aryl moiety have demonstrated notable antifungal activity.[1]

  • Lipophilicity: Increased lipophilicity, often associated with certain substitutions, may play a role in the antimicrobial efficacy of these compounds.[1]

Experimental Protocols

The antimicrobial activities of the 5-aryl-1,3,4-thiadiazol-2-amine derivatives were predominantly evaluated using the following standard methods:

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

a. Preparation of Materials:

  • Microbial Culture: A pure culture of the test microorganism is grown in a suitable broth medium to a standardized turbidity, typically equivalent to a 0.5 McFarland standard.

  • Test Compounds: Stock solutions of the 5-aryl-1,3,4-thiadiazol-2-amine derivatives are prepared in an appropriate solvent (e.g., DMSO).

  • Microtiter Plates: Sterile 96-well microtiter plates are used.

  • Growth Medium: A suitable broth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is used.

b. Procedure:

  • Serial two-fold dilutions of the test compounds are prepared in the broth medium directly in the wells of the microtiter plate.

  • The standardized microbial inoculum is added to each well containing the diluted test compound.

  • Control wells are included: a positive control (microorganism and broth, no compound) and a negative control (broth only).

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth.

Kirby-Bauer Disk Diffusion Method

This is a qualitative or semi-quantitative method to determine the susceptibility of a microorganism to an antimicrobial agent.

a. Preparation of Materials:

  • Microbial Culture: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

  • Agar Plates: Mueller-Hinton agar plates are typically used for bacteria.

  • Filter Paper Disks: Sterile filter paper disks of a standard diameter are impregnated with a known concentration of the test compound.

b. Procedure:

  • A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate, creating a lawn of bacteria.

  • The impregnated filter paper disks are aseptically placed on the surface of the inoculated agar plate.

  • The plates are incubated under appropriate conditions.

  • During incubation, the antimicrobial agent diffuses from the disk into the agar.

  • If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will appear around the disk.

  • The diameter of the zone of inhibition is measured in millimeters and compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the antimicrobial activity of the synthesized compounds.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion cluster_analysis Data Analysis & Conclusion synthesis Synthesis of 5-aryl-1,3,4- thiadiazol-2-amine Derivatives purification Purification synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization prep_mic Prepare Serial Dilutions characterization->prep_mic prep_disk Impregnate Disks characterization->prep_disk inoculate_mic Inoculate with Microorganism prep_mic->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Determine MIC incubate_mic->read_mic compare Compare Activity of Derivatives read_mic->compare place_disks Place Disks on Agar prep_disk->place_disks inoculate_agar Inoculate Agar Plate inoculate_agar->place_disks incubate_disk Incubate place_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone measure_zone->compare sar Structure-Activity Relationship (SAR) Analysis compare->sar conclusion Identify Lead Compounds sar->conclusion

Caption: Workflow for Synthesis and Antimicrobial Evaluation.

Potential Mechanisms of Action

While the precise signaling pathways and molecular targets of 5-aryl-1,3,4-thiadiazol-2-amines are still under extensive investigation, the broader class of 1,3,4-thiadiazole derivatives is thought to exert its antimicrobial effects through various mechanisms. These may include the inhibition of essential enzymes involved in microbial metabolism, disruption of cell wall synthesis, or interference with nucleic acid and protein synthesis. The =N-C-S moiety within the thiadiazole ring is considered a key pharmacophore responsible for its biological activities. Further research is required to elucidate the specific mechanisms of action for the 5-aryl-1,3,4-thiadiazol-2-amine subclass.

The following diagram illustrates a hypothetical signaling pathway that could be disrupted by these antimicrobial agents.

Putative_Antimicrobial_Mechanism cluster_cell Microbial Cell cluster_targets Potential Molecular Targets cluster_effects Resulting Cellular Effects compound 5-Aryl-1,3,4-thiadiazol-2-amine enzyme Essential Enzymes (e.g., DNA gyrase, DHFR) compound->enzyme Inhibition cell_wall Cell Wall Synthesis (e.g., Peptidoglycan biosynthesis) compound->cell_wall Disruption protein_synth Protein Synthesis (Ribosomes) compound->protein_synth Interference metabolic_disruption Metabolic Disruption enzyme->metabolic_disruption cell_lysis Cell Lysis cell_wall->cell_lysis protein_inhibition Inhibition of Protein Function protein_synth->protein_inhibition cell_death Microbial Cell Death metabolic_disruption->cell_death cell_lysis->cell_death protein_inhibition->cell_death

Caption: Putative Mechanisms of Antimicrobial Action.

References

In Vivo Anticancer Potential of 5-Aryl-1,3,4-Thiadiazol-2-amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

While direct in vivo validation of the anticancer effects of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is not currently available in published literature, a growing body of evidence for structurally similar 5-aryl-1,3,4-thiadiazol-2-amine derivatives demonstrates significant antitumor activity in various preclinical models. This guide provides a comparative overview of the available in vivo data, detailing experimental protocols and efficacy of these related compounds, offering valuable insights for researchers in oncology and drug development.

Comparative Efficacy in Animal Models

The anticancer potential of 5-aryl-1,3,4-thiadiazol-2-amine derivatives has been predominantly evaluated in murine models, including the Ehrlich Ascites Carcinoma (EAC) model and various xenograft models. These studies consistently highlight the ability of these compounds to inhibit tumor growth and prolong survival.

Ehrlich Ascites Carcinoma (EAC) Model

The EAC model, a rapid and reliable method for screening potential anticancer agents, has been instrumental in demonstrating the in vivo efficacy of several 1,3,4-thiadiazole derivatives. In a notable study, five different 1,3,4-thiadiazole compounds were shown to significantly inhibit tumor progression in EAC-bearing mice.[1] Treatment with these compounds led to a marked reduction in ascitic fluid volume and viable tumor cell count. Importantly, two of the tested compounds increased the life span of the tumor-bearing mice by 34% and 40%, respectively, underscoring their potent antitumor effects.[1]

Compound Animal Model Dosage & Administration Key Findings Reference
1,3,4-Thiadiazole Derivative (Cpd. 15)EAC-bearing Swiss albino mice10 mg/kg/day, intraperitoneal40% increase in median survival time[1]
1,3,4-Thiadiazole Derivative (Cpd. 16)EAC-bearing Swiss albino mice10 mg/kg/day, intraperitoneal34% increase in median survival time[1]
N-(4-oxo-2-(4-((5-aryl-1,3,4 thiadiazole-2yl) amino) phenyl thiazolidine-3-yl) benzamide (TH08)EAC-bearing Swiss albino miceNot specifiedPotent anticancer activity, comparable to bleomycin[2]
Xenograft and Other Tumor Models

Beyond the EAC model, various 1,3,4-thiadiazole derivatives have shown promise in solid tumor xenograft models. For instance, a nitrogen-substituted anthra[1,2-c][1][2][3] thiadiazole-6,11-dione derivative was found to reduce the growth of tumors derived from HCT-116 human colon cancer cells. Furthermore, derivatives of 1,3,4-thiadiazole have been reported to inhibit the growth of lymphoma and hepatocellular carcinoma xenografts.

In a study utilizing a 7,12-Dimethylbenz(a)anthracene (DMBA)-induced tumor model in mice, selected N-[5-(1,3,4,5-tetrahydroxycyclohexyl)-1,3,4-thiadiazole-2-yl] benzamide derivatives demonstrated in vivo anticancer activity, further validating the potential of this chemical scaffold.

Pharmacokinetic studies have also been conducted to understand the biodistribution of these compounds. An in vivo radioactive tracing study of a 5-aryl-1,3,4-thiadiazole derivative in a sarcoma-bearing mouse model confirmed its ability to target tumor tissue.

Experimental Protocols: A Methodological Overview

To ensure the reproducibility and validity of these findings, detailed experimental protocols are crucial. Below are generalized methodologies based on the available literature for the in vivo assessment of 1,3,4-thiadiazole derivatives.

Ehrlich Ascites Carcinoma (EAC) Model Protocol
  • Animal Model: Female Swiss albino mice are typically used.

  • Tumor Inoculation: Mice are inoculated intraperitoneally with EAC cells (e.g., 2 x 10^6 cells per mouse).[1]

  • Treatment:

    • Test Compounds: The 1,3,4-thiadiazole derivatives are administered, often intraperitoneally, at a specific dosage (e.g., 10 mg/kg/day) for a defined period (e.g., six consecutive days), starting 24 hours after tumor inoculation.[1] The compounds are typically suspended in a vehicle like carboxymethyl cellulose.

    • Control Groups: A positive control group receives a standard chemotherapeutic agent (e.g., cisplatin at 2 mg/kg), and a negative control group receives the vehicle alone.

  • Evaluation Parameters:

    • Tumor Growth: Monitored by measuring changes in body weight, total ascitic volume, and the number of viable and non-viable tumor cells.

    • Survival: The median survival time (MST) and the percentage increase in lifespan are calculated.

    • Toxicity: Hematological parameters (e.g., red and white blood cell counts, hemoglobin levels) and histopathological analysis of major organs are assessed.

EAC_Workflow cluster_setup Model Setup cluster_treatment Treatment Regimen cluster_evaluation Efficacy & Toxicity Evaluation animal_model Swiss Albino Mice inoculation Intraperitoneal Inoculation of EAC Cells animal_model->inoculation eac_cells EAC Cell Culture eac_cells->inoculation test_compound Test Compound (e.g., 10 mg/kg/day, IP) inoculation->test_compound positive_control Positive Control (e.g., Cisplatin) inoculation->positive_control vehicle_control Vehicle Control inoculation->vehicle_control tumor_growth Tumor Growth Metrics (Ascitic Volume, Cell Count) test_compound->tumor_growth survival Survival Analysis (Median Survival Time) test_compound->survival toxicity Toxicity Assessment (Hematology, Histopathology) test_compound->toxicity positive_control->tumor_growth positive_control->survival positive_control->toxicity vehicle_control->tumor_growth vehicle_control->survival vehicle_control->toxicity

Experimental workflow for EAC model.

Signaling Pathways and Mechanism of Action

While the precise molecular mechanisms of this compound are yet to be elucidated in vivo, research on related compounds suggests several potential signaling pathways that are targeted to exert their anticancer effects. In vitro and in silico studies have implicated the inhibition of various kinases and enzymes in the anticancer activity of 1,3,4-thiadiazole derivatives. These include interference with the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cancer cell proliferation and survival.

Some derivatives have been shown to target specific proteins such as histone deacetylases (HDACs) and kinesin spindle protein (KSP). Furthermore, there is evidence suggesting that these compounds can interfere with DNA replication processes. The STAT3 signaling pathway has also been identified as a potential target through molecular docking studies. However, definitive in vivo validation of the modulation of these pathways by 5-aryl-1,3,4-thiadiazol-2-amines is an area that requires further investigation.

Signaling_Pathways cluster_targets Potential Molecular Targets cluster_effects Cellular Effects Thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives Kinases Kinases (PI3K, Akt, MAPK/ERK) Thiadiazole->Kinases Inhibition HDAC HDACs Thiadiazole->HDAC Inhibition KSP KSP Thiadiazole->KSP Inhibition DNA_Rep DNA Replication Thiadiazole->DNA_Rep Interference STAT3 STAT3 Thiadiazole->STAT3 Inhibition (predicted) Proliferation Decreased Cell Proliferation Kinases->Proliferation Apoptosis Induction of Apoptosis Kinases->Apoptosis Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis HDAC->Proliferation HDAC->Apoptosis KSP->Proliferation DNA_Rep->Proliferation STAT3->Proliferation STAT3->Apoptosis STAT3->Angiogenesis

Potential signaling pathways.

Conclusion

The available in vivo data for 5-aryl-1,3,4-thiadiazol-2-amine derivatives strongly support their potential as a promising class of anticancer agents. While the direct anticancer effects of this compound await in vivo validation, the consistent and positive outcomes observed with structurally related compounds in various preclinical models provide a solid rationale for its further investigation. Future research should focus on elucidating the specific in vivo mechanisms of action, including the validation of target signaling pathways, and conducting comprehensive pharmacokinetic and toxicology studies to pave the way for potential clinical development.

References

A Comparative Analysis of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine Against Existing Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the novel compound 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, a member of the promising 1,3,4-thiadiazole class of heterocyclic compounds, against established drugs in the fields of oncology and infectious diseases. The 1,3,4-thiadiazole scaffold is a versatile pharmacophore known for a wide spectrum of biological activities, including antimicrobial and anticancer effects. This document summarizes available quantitative data, details experimental methodologies for key assays, and visualizes relevant biological pathways to offer a comprehensive overview for researchers in drug discovery and development.

Disclaimer: Direct experimental data for this compound is limited in the current body of scientific literature. Therefore, this guide presents data from closely related 5-aryl-1,3,4-thiadiazol-2-amine analogs to provide a representative comparison. The findings for these analogs are considered indicative of the potential activity of the title compound.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro biological activities of 5-aryl-1,3,4-thiadiazol-2-amine derivatives in comparison to standard therapeutic agents.

Table 1: Comparative Anticancer Activity (IC50 values in µM)
Compound/DrugMCF-7 (Breast Cancer)HepG2 (Liver Cancer)A549 (Lung Cancer)Reference Drug(s)
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative (4e)5.363.13-5-Fluorouracil (6.80)[1][2]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivative (4i)2.346.51-5-Fluorouracil (6.80)[1][2]
N-benzyl-5-(4-fluorophenyl)-1,3,4-thiadiazole-2-amineSignificant Activity--Cisplatin
N-benzyl-5-(4-nitrophenyl)-1,3,4-thiadiazole-2-amineSignificant Activity--Cisplatin
5-phenyl-N-(4-tolyl)-1,3,4-thiadiazole-2-amineSignificant Activity--Cisplatin[3][4]
5-Fluorouracil (Standard)6.80[1][2]8.40[2]--
Cisplatin (Standard)VariableVariableVariable-

Note: "Significant Activity" indicates that the study reported higher inhibitory activity than the reference drug, though specific IC50 values were not provided in the cited text.

Table 2: Comparative Antimicrobial Activity (MIC values in µg/mL)
Compound/DrugStaphylococcus aureusBacillus subtilisEscherichia coliCandida albicansReference Drug(s)
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine (8a)20-2820-28Moderate ActivityGood ActivityCiprofloxacin (18-20)[5][6]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (8b)20-2820-28Moderate ActivityGood ActivityCiprofloxacin (18-20)[5][6]
Ciprofloxacin (Standard)18-20[5][6]18-20[5][6]---
Fluconazole (Standard)---Standard Drug-

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compound, this compound, and a standard drug (e.g., 5-Fluorouracil) are dissolved in DMSO and serially diluted to various concentrations. The cells are then treated with these dilutions and incubated for 48 hours.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Compounds: Stock solutions of the test compound and a standard antibiotic (e.g., Ciprofloxacin) are prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the microbial strain (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by 5-aryl-1,3,4-thiadiazol-2-amine derivatives in the context of cancer therapy.

experimental_workflow cluster_antimicrobial Antimicrobial Activity Workflow cluster_anticancer Anticancer Activity Workflow (MTT Assay) prep_compound_am Prepare Compound and Standard Drug Dilutions inoculate_plate_am Inoculate Microtiter Plate prep_compound_am->inoculate_plate_am prep_inoculum_am Prepare Standardized Microbial Inoculum prep_inoculum_am->inoculate_plate_am incubate_plate_am Incubate Plate (24-48h) inoculate_plate_am->incubate_plate_am read_mic Determine Minimum Inhibitory Concentration (MIC) incubate_plate_am->read_mic seed_cells Seed Cancer Cells in 96-well Plate treat_cells Treat Cells with Compound and Standard Drug seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance and Calculate IC50 solubilize->read_absorbance

Experimental Workflows for Biological Evaluation.

apoptosis_pathway Thiadiazole_Derivative 5-Aryl-1,3,4-thiadiazol- 2-amine Derivative Bcl2 Bcl-2 (Anti-apoptotic) Thiadiazole_Derivative->Bcl2 Inhibits Bax_Bak Bax/Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes Permeabilization Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspases Caspase Activation Cytochrome_c->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Intrinsic Apoptosis Pathway Modulation.

erk_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival Thiadiazole_Derivative 5-Aryl-1,3,4-thiadiazol- 2-amine Derivative Thiadiazole_Derivative->ERK Inhibits

Inhibition of the ERK Signaling Pathway.

References

Comparative Efficacy of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine and Its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of the antimicrobial and anticancer potential of 5-(o,m,p-tolyl)-1,3,4-thiadiazol-2-amine isomers reveals nuances in their biological activity, suggesting that the position of the methyl group on the phenyl ring significantly influences their therapeutic efficacy. While direct comparative studies are limited, a compilation of data from various independent investigations provides valuable insights for drug development professionals.

This guide synthesizes available research on the synthesis, antimicrobial, and anticancer activities of 5-(2-methylphenyl)-1,3,4-thiadiazol-2-amine (ortho-isomer), 5-(3-methylphenyl)-1,3,4-thiadiazol-2-amine (meta-isomer), and 5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (para-isomer). The data presented is collated from multiple sources and, while not from a single head-to-head study, offers a comparative overview of their potential.

Synthesis of Isomers

The synthesis of these isomers generally follows a common pathway involving the cyclization of a substituted benzoylthiosemicarbazide. The general synthetic route is outlined below:

Synthesis cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_cyclization Cyclization Methylbenzoic_acid Methylbenzoic Acid (ortho, meta, or para) Thionyl_chloride Thionyl Chloride (SOCl₂) Methylbenzoic_acid->Thionyl_chloride Forms acyl chloride Thiosemicarbazide Thiosemicarbazide Benzoyl_thiosemicarbazide 1-(Methylbenzoyl) thiosemicarbazide Thiosemicarbazide->Benzoyl_thiosemicarbazide Benzoyl_isothiocyanate Methylbenzoyl isothiocyanate Thionyl_chloride->Benzoyl_isothiocyanate Reacts with thiocyanate salt Benzoyl_isothiocyanate->Benzoyl_thiosemicarbazide Reacts with Thiosemicarbazide Product 5-(Methylphenyl)-1,3,4- thiadiazol-2-amine (ortho, meta, or para) Benzoyl_thiosemicarbazide->Product Cyclization Acid_catalyst Acid Catalyst (e.g., H₂SO₄) Acid_catalyst->Product

Caption: General synthetic pathway for 5-(methylphenyl)-1,3,4-thiadiazol-2-amine isomers.

Antimicrobial Activity

Derivatives of 5-aryl-1,3,4-thiadiazol-2-amines are widely recognized for their potential as antimicrobial agents. The mechanism is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The position of the methyl group on the phenyl ring appears to modulate this activity.

IsomerTest OrganismActivityReference
Ortho Sclerotinia sclerotiorum, Rhizoctonia solani, Fusarium oxysporum, Corynespora cassiicola, Botrytis cinereaModerate fungicidal activity (as N-cyclopropanecarboxamide derivative)[1]
Meta -Data not available-
Para Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa, Aspergillus niger, Candida albicansSignificant antibacterial and antifungal activity[2][3]

Note: The data for the ortho-isomer is for a derivative and not the parent amine, which may influence its activity profile. There is a notable lack of publicly available antimicrobial data for the meta-isomer. The para-isomer has demonstrated broad-spectrum activity.

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Agar Plate Preparation: Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar surface is uniformly swabbed with the prepared microbial suspension.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

  • Application of Test Compounds: A defined concentration of the test compound (dissolved in a suitable solvent like DMSO) is added to each well. A solvent control and a standard antibiotic/antifungal are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.

  • Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters.

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare microbial inoculum C Inoculate agar plates A->C B Prepare agar plates B->C D Create wells in agar C->D E Add test compounds to wells D->E F Incubate plates E->F G Measure zones of inhibition F->G

Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a common feature in many compounds investigated for anticancer properties. These compounds are thought to exert their effects through various mechanisms, including the inhibition of kinases involved in cell proliferation and survival signaling pathways.

IsomerCell LineActivity (IC₅₀)Reference
Ortho -Data not available-
Meta -Data not available-
Para MCF-7 (Breast), HepG2 (Liver)IC₅₀ = 2.32 - 8.35 µM (as piperazine acetamide derivative)[4][5]
Para MDA-MB-231 (Breast)Higher inhibitory activity than cisplatin (as N-benzyl derivative)[6]

Note: Similar to the antimicrobial data, the anticancer data for the para-isomer is for its derivatives. There is a significant gap in the literature regarding the anticancer activity of the parent amines of the ortho- and meta-isomers.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours). Control wells with untreated cells and a vehicle control are included.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Potential Signaling Pathway Inhibition

Several 1,3,4-thiadiazole derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[7][8] Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death).

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Recruits & Activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Phosphorylates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation_Survival Cell Proliferation & Survival Downstream_Targets->Proliferation_Survival Promotes Thiadiazole 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives Thiadiazole->Akt Inhibits

Caption: Potential inhibition of the PI3K/Akt signaling pathway by 1,3,4-thiadiazole derivatives.

Conclusion

For drug development professionals, this comparative guide highlights the potential of the 5-(p-tolyl)-1,3,4-thiadiazol-2-amine scaffold as a starting point for the design of novel antimicrobial and anticancer agents. Further research involving the synthesis and systematic, parallel evaluation of all three isomers against a wide panel of microbial strains and cancer cell lines is crucial to fully elucidate their structure-activity relationships and identify the most potent candidates for further development.

References

Cross-Validation of Analytical Methods for 1,3,4-Thiadiazole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of 1,3,4-thiadiazole compounds, a class of heterocyclic molecules with significant pharmacological interest.[1] The following sections present a detailed analysis of High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry, supported by experimental data and protocols to aid in the selection of the most suitable method for your research and development needs.

High-Performance Liquid Chromatography (HPLC) Methods

Reverse-phase HPLC (RP-HPLC) is a widely employed technique for the analysis of 1,3,4-thiadiazole derivatives due to its high sensitivity, specificity, and accuracy.[2][3] Various HPLC methods have been developed and validated for the quantification of these compounds in bulk drug substances, pharmaceutical formulations, and biological matrices.[4][5]

Comparative Performance of HPLC Methods

The following table summarizes the key performance parameters of different HPLC methods reported for the analysis of 1,3,4-thiadiazole derivatives.

Parameter Method 1: TDZ & Impurities [4]Method 2: TDZ in Plasma/Urine [5]Method 3: Ampicillin-Thiadiazole Derivative [2][3]Method 4: 1,3,4-Oxadiazole Derivative (Related Structure) [6]
Column C8 (4.6 mm × 250 mm, 5-μm)Kromasil 100-3.5 C8Nucludar C18-DB (50 x 4.6 mm, 3µm)Promosil C18 (4.60 x 250 mm, 5µ)
Mobile Phase Gradient: 0.03% TFA in water (pH 2.5) and acetonitrileIsocratic: 0.03% trifluoroacetic acid : acetonitrile (65:35, v/v)Isocratic: 80% H₂O with 0.1% acetic acid + 20% AcetonitrileGradient: Acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v)
Flow Rate 1.0 mL min⁻¹0.2 mL min⁻¹1.1 ml/min1.00 mL/min
Detection UV at 250 nmESI-MS ([M⁺]=489 m/z)UV at 260 nmPhotodiode Array Detector (Lambda max: 235 nm)
Linearity (r²) > 0.9990.9990.9988Not specified, Beer's rule observed
Concentration Range 0.1–1.4 μg mL⁻¹ (impurities), 0.005–0.013 mg mL⁻¹ (TDZ)100-2500 pg mL⁻¹ and 2500-30,000 pg mL⁻¹0.1 to 10 µg/ml10 to 100.00 μg/mL
LOD 0.05 μg mL⁻¹50 pg mL⁻¹0.01 µg/mlNot Specified
LOQ 0.1 μg mL⁻¹100 pg mL⁻¹0.033 µg/mlRecovery at LOQ: 96.25%
Accuracy/Recovery GoodGoodNot specified99.25–100%
Precision (RSD) Good intra- and inter-day precisionIn accordance with regulatory guidanceNot specifiedIntraday: <5%, Interday: <5%
Experimental Protocols for HPLC Analysis

Method 2: Quantification of a New Antifungal Drug (TDZ) by HPLC-ESI/MS [5]

  • Sample Preparation: Deproteinization and extraction of plasma and urine samples using acetonitrile.

  • Chromatographic Conditions:

    • Column: Kromasil 100-3.5 C8.

    • Mobile Phase: Isocratic elution with 0.03% trifluoroacetic acid : acetonitrile (65:35, v/v).

    • Flow Rate: 0.2 mL min⁻¹.

  • Detection: Positive electrospray ionization in selected ion monitoring mode for [M⁺]=489 m/z.

  • Quantification: Method of absolute calibration over two concentration ranges: 100-2500 pg mL⁻¹ and 2500-30,000 pg mL⁻¹.

Method 3: Determination of Ampicillin-1,3,4-thiadiazole derivative [2][3]

  • Chromatographic Conditions:

    • Column: Nucludar C18-DB, 3µm particle size (50 x 4.6 mm I.D).

    • Mobile Phase: Isocratic mixture of 80% deionized water with 0.1% acetic acid and 20% acetonitrile (v/v), pH=4.5.

    • Flow Rate: 1.1 ml/min.

  • Detection: UV detection at 260 nm.

  • Quantification: A standard series of the drug was prepared with a concentration of 100 µg/ml to establish the calibration curve.

UV-Visible Spectrophotometry Methods

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of 1,3,4-thiadiazole derivatives, particularly for routine analysis and in the absence of interfering substances.[2]

Comparative Performance of Spectrophotometric Methods

The following table summarizes the performance of a spectrophotometric method developed for the determination of 1,3,4-thiadiazole derivatives.

Parameter Method 5: Amplification Reactions for Thiadiazole Derivatives [7]Method 6: Azo-1,3,4-Thiadiazole Derivative for Metal Ion Determination [8][9]
Principle Amplification reaction leading to a blue starch-iodine complexComplexation of an azo-thiadiazole derivative with Cd(II) and Pb(II) ions
Wavelength (λmax) 605 nm450 nm
Linearity Range Up to 4.0 ppm for some compounds; up to 6.0 ppm for others0.1-9 µg mL⁻¹ for Cd(II), 0.2-12 µg mL⁻¹ for Pb(II)
LOD Not specified0.059 µg mL⁻¹ for Cd(II), 0.102 µg mL⁻¹ for Pb(II)
Recovery Not specified98.6% for Cd(II), 99.2% for Pb(II)
Precision (RSD) Not specified0.059% for Cd(II), 0.102% for Pb(II)
Experimental Protocol for UV-Visible Spectrophotometry

Method 6: Spectrophotometric Determination of Cd(II) and Pb(II) using an Azo-1,3,4-Thiadiazole Derivative [8]

  • Reagent Preparation: A 1.0×10⁻⁴ M ethanolic solution of the synthesized azo-1,3,4-thiadiazole derivative.

  • Sample Preparation:

    • Transfer 5 mL of the sample solution containing the metal ion into a 10 mL calibrated flask.

    • Adjust the pH to 5.5 with an ammonium acetate buffer.

    • Add 3 mL of the 1.0×10⁻⁴ M ethanolic reagent solution.

    • Dilute to the mark with deionized water.

  • Measurement: After 10 minutes, measure the absorbance of the resulting solution at 450 nm against a reagent blank.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical method validation process and a typical experimental workflow for HPLC analysis.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Objectives method_dev Analytical Method Development start->method_dev pre_validation Pre-Validation/ Method Optimization method_dev->pre_validation validation Method Validation pre_validation->validation accuracy Accuracy validation->accuracy precision Precision (Repeatability, Intermediate) validation->precision specificity Specificity validation->specificity linearity Linearity & Range validation->linearity lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Validation Report & Documentation accuracy->documentation precision->documentation specificity->documentation linearity->documentation lod_loq->documentation robustness->documentation end End: Method Implementation documentation->end

Caption: Workflow for Analytical Method Validation.

HPLC_Experimental_Workflow sample_prep Sample Preparation - Extraction - Derivatization (if needed) - Dilution hplc_system HPLC System Mobile Phase Pump Injector Column Detector sample_prep->hplc_system:p3 Inject Sample data_acq Data Acquisition - Chromatogram - Peak Integration hplc_system:p5->data_acq Signal analysis Data Analysis - Calibration Curve - Quantification - System Suitability data_acq->analysis report Reporting - Results - Validation Data analysis->report

References

A Comparative Guide to the Mechanisms of Action of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, leading to the development of derivatives with a wide array of pharmacological activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents. This guide provides a comparative analysis of the mechanisms of action of different thiadiazole derivatives, supported by experimental data and detailed methodologies, to aid researchers and drug development professionals in this promising field.

Anticancer Mechanisms of Action

Thiadiazole derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular pathways involved in cancer cell proliferation, survival, and metastasis. Key mechanisms include the inhibition of crucial enzymes, disruption of cell cycle progression, and induction of programmed cell death.

Enzyme Inhibition

Several thiadiazole derivatives have been identified as potent inhibitors of enzymes that are overactive in cancer cells.

Carbonic Anhydrase (CA) Inhibition: Certain sulfonamide-based thiadiazole derivatives have shown significant carbonic anhydrase inhibitory activity.[1] For instance, acetazolamide (5-acetamido-1,3,4-thiadiazole-2-sulfonamide) is a known CA inhibitor.[2] The inhibition of CA isoforms, particularly CA IX which is highly expressed in many tumors, leads to the acidification of the intracellular environment, which can contribute to anticancer activity.[2]

Kinase Inhibition: Thiadiazole derivatives have been shown to inhibit various protein kinases that are critical for cancer cell signaling.

  • Akt Inhibition: Some 1,3,4-thiadiazole derivatives induce apoptosis and cell cycle arrest by inhibiting the Akt signaling pathway, which is a key regulator of cell survival and proliferation.[3][4]

  • EGFR and HER-2 Inhibition: Certain derivatives act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), both of which are important drivers in several cancer types.[5]

  • c-Jun N-terminal Kinase (JNK) Inhibition: A series of thiadiazole derivatives have been developed as substrate competitive inhibitors of JNK, a kinase involved in stress-induced cellular responses.[6]

Other Enzyme Targets:

  • Histone Deacetylase (HDAC) Inhibition: Some 1,3,4-thiadiazole derivatives can bind to the active site of HDAC enzymes, modulating gene expression and exhibiting therapeutic potential.[7]

  • Heat Shock Protein 90 (Hsp90) Inhibition: Derivatives of 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazole have been found to bind tightly to Hsp90, a chaperone protein essential for the stability of many oncoproteins.[2]

Table 1: Inhibitory Activity of Various Thiadiazole Derivatives against Cancer-Related Enzymes

Derivative ClassTarget EnzymeIC50 / GI50 ValuesCancer Cell Line(s)Reference
5-Aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazolesHsp90GI50: 0.69 - 0.70 µMHeLa, U2OS[2]
Biphenyl-disulfonamide derivative with 5-amino-1,3,4-thiadiazole-2-sulfonamideCarbonic Anhydrase II and IXGI50: 12 - 70 µMVarious[2]
1,3,4-Thiadiazole hybridsEGFRIC50: 0.08 - 0.30 µMHePG-2, MCF-7[5]
Ciprofloxacin-based 1,3,4-thiadiazoles-IC50: 2.79 - 15.7 µMMCF-7, A549, SKOV-3[5]
2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole-IC50: 49.6 - 53.4 µMMCF-7, MDA-MB-231[8]
Disruption of Microtubules

Certain 1,3,4-thiadiazole derivatives act as microtubule-destabilizing agents. They bind to tubulin subunits, interfering with their assembly and leading to the disruption of microtubule dynamics, which is essential for mitosis. This disruption triggers cell cycle arrest and ultimately leads to cell death.[7]

Induction of Apoptosis and Cell Cycle Arrest

A common mechanism of action for many thiadiazole derivatives is the induction of apoptosis (programmed cell death) and cell cycle arrest.[7][9]

  • Cell Cycle Arrest: Different derivatives can arrest the cell cycle at various phases, including G1/S, G2/M, and the sub-G1 phase.[3][5][9] For example, one derivative was found to arrest breast cancer cells at the G2/M phase, likely through the inhibition of CDK1.[9]

  • Apoptosis Induction: The induction of apoptosis is often mediated through the activation of caspases, such as Caspase 3 and Caspase 8, and the pro-apoptotic BAX protein.[8] Some derivatives have been shown to significantly increase the percentage of cells in early and late apoptosis.[9]

Antimicrobial Mechanisms of Action

Thiadiazole derivatives also exhibit a broad spectrum of antimicrobial activities against bacteria and fungi. Their mechanisms of action in microbes are distinct from their anticancer effects and often involve targeting microbial-specific pathways.

Inhibition of Ergosterol Biosynthesis: In fungi, some thiadiazole derivatives have been shown to inhibit the biosynthesis of ergosterol, a crucial component of the fungal cell membrane. The inhibition of 14-α-sterol demethylase, a key enzyme in this pathway, is a primary mode of action.[10]

Antibacterial Activity: The antibacterial mechanisms of thiadiazole derivatives are diverse.

  • One study revealed that a novel 1,3,4-thiadiazole derivative exhibited potent antibacterial activity against Xanthomonas oryzae by increasing the activities of defense-related enzymes in rice and upregulating proteins in the glycolysis/gluconeogenesis pathway.[11]

  • Another class of 1,2,4-triazolo[3,4-b][3][7][9]thiadiazole derivatives demonstrated good in vivo antibacterial activities against bacterial leaf blight and leaf streak in rice.[12]

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

Derivative ClassTarget OrganismEC50 / MIC ValuesReference
1,3,4-Thiadiazole with amide moietyXanthomonas oryzae pv. oryzicola, Xanthomonas oryzae pv. oryzaeEC50: 1.8 - 2.1 mg/L[11]
Schiff bases of 1,3,4-thiadiazoleVarious bacterial and fungal strainsMIC: 4 - 31.5 µg/mL[10]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms of action, the following diagrams have been generated using Graphviz.

Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Inhibition Akt->Apoptosis Thiadiazole Thiadiazole Derivative Thiadiazole->Akt Inhibits

Caption: Inhibition of the Akt signaling pathway by thiadiazole derivatives.

Apoptosis_Induction Thiadiazole Thiadiazole Derivative Caspase8 Caspase 8 Thiadiazole->Caspase8 Activates BAX BAX Protein Thiadiazole->BAX Activates Caspase3 Caspase 3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis BAX->Caspase3 Activates

Caption: Induction of apoptosis via caspase and BAX activation.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of Thiadiazole Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cell_Culture Cancer Cell Line Culture Characterization->Cell_Culture MTT_Assay MTT Assay for Cytotoxicity (IC50) Cell_Culture->MTT_Assay Flow_Cytometry Flow Cytometry for Cell Cycle & Apoptosis Cell_Culture->Flow_Cytometry Western_Blot Western Blot for Protein Expression Cell_Culture->Western_Blot

References

Navigating the Efficacy of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives: A Comparative Guide to In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the biological activity of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives reveals a promising class of compounds with a broad spectrum of potential therapeutic applications. While specific data for 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine is not extensively available in the public domain, this guide synthesizes findings from studies on structurally related compounds to provide a comparative overview of their in vitro and in vivo efficacy. This analysis serves as a valuable resource for researchers and drug development professionals investigating this chemical scaffold.

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The 2-amino-5-aryl substituted pattern is a particularly promising scaffold, with numerous studies exploring its potential against various diseases.[4][5] This guide delves into the methodologies used to assess the efficacy of these compounds, presents comparative data from representative studies, and explores the underlying mechanisms of action.

Quantitative Efficacy: A Tale of Two Environments

The biological activity of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives is typically first assessed through a battery of in vitro assays, which provide a controlled environment to determine direct effects on molecular targets or cells. Promising candidates are then often advanced to more complex in vivo models to evaluate their efficacy, pharmacokinetics, and safety in a whole organism.

In Vitro Activity

In vitro studies are fundamental for initial screening and mechanism of action studies. Common assays include cytotoxicity assays against cancer cell lines, antimicrobial susceptibility tests, and enzyme inhibition assays. The data generated, often expressed as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, allows for the direct comparison of the potency of different derivatives.

Table 1: Representative In Vitro Anticancer Activity of 5-Aryl-1,3,4-thiadiazole-2-amine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4e HepG2 (Liver)> 3.13 µg/mL[6]
5-(4-chlorophenyl)-1,3,4-thiadiazole derivative 4i MCF-7 (Breast)> 2.34 µg/mL[6]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g )LoVo (Colon)2.44[5]
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g )MCF-7 (Breast)23.29[5]
5-(4-bromophenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)24.0 µg/mL[7]
5-(4-hydroxyphenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)35.2 µg/mL[7]
5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-amineMCF-7 (Breast)46.8 µg/mL[7]

Table 2: Representative In Vitro Antimicrobial Activity of 5-Aryl-1,3,4-thiadiazol-2-amine Derivatives

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
5-(4-fluorophenyl)-1,3,4-thiadiazol-2-amine derivativeS. aureus20-28[4][8]
5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine derivativeB. subtilis20-28[4][8]
4-amino-2-{5-[(4-chlorophenyl)amino]-1,3,4-thiadiazol-2-yl}phenolS. aureus25[8]
4-amino-2-{5-[(4-fluorophenyl)amino]-1,3,4-thiadiazol-2-yl}phenolE. coli25[8]
In Vivo Efficacy

In vivo studies provide a more holistic understanding of a compound's efficacy, taking into account factors like metabolism, distribution, and potential toxicity. These studies often involve animal models of disease, such as tumor-bearing mice or infected animals.

A study on 1,3,4-thiadiazole-2-arylhydrazone derivatives against Trypanosoma cruzi highlighted a potential disconnect between in vitro and in vivo results. One derivative, S1, was twice as potent as the reference drug megazol in vitro but showed no effect in infected mice.[9] Conversely, derivatives S2 and S3 demonstrated significant reductions in parasitemia and mortality in mice.[9] This underscores the critical importance of in vivo validation.

Another study on novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents demonstrated a good correlation between in vitro carbonic anhydrase inhibition and in vivo anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (sc-PTZ) models in mice.[10][11] The most potent compounds in vitro also showed the highest anticonvulsant activity in vivo without signs of neurotoxicity.[10][11]

Experimental Methodologies: A Closer Look

The reliability and reproducibility of efficacy data are intrinsically linked to the experimental protocols employed. Below are detailed methodologies commonly used in the evaluation of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives.

In Vitro Anticancer Assays (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, LoVo) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive only the vehicle.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined.

In Vivo Anticonvulsant Evaluation (MES and sc-PTZ Tests)
  • Animal Model: Swiss albino mice are typically used.

  • Compound Administration: The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A control group receives the vehicle.

  • Maximal Electroshock Seizure (MES) Test: At a predetermined time after compound administration, an electrical stimulus is delivered via corneal electrodes to induce seizures. The animals are observed for the presence or absence of the tonic hind limb extension phase. Protection is defined as the absence of this phase.

  • Subcutaneous Pentylenetetrazole (sc-PTZ) Test: A convulsant agent, pentylenetetrazole, is injected subcutaneously. The animals are observed for the onset of clonic seizures for a specific period. The ability of the test compound to prevent or delay the onset of seizures is recorded.

  • Neurotoxicity Screening (Rotarod Test): To assess motor impairment, mice are placed on a rotating rod. The time the animals remain on the rod is measured. A decrease in performance indicates potential neurotoxicity.

Visualizing the Science: Workflows and Pathways

Diagrams are invaluable tools for illustrating complex biological processes and experimental designs.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cell Culture (e.g., MCF-7, HepG2) Compound_Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Data_Analysis_IC50 Data Analysis (IC50 Determination) Cytotoxicity_Assay->Data_Analysis_IC50 Animal_Model Animal Model (e.g., Mice) Data_Analysis_IC50->Animal_Model Lead Compound Selection Compound_Administration Compound Administration (i.p. or p.o.) Animal_Model->Compound_Administration Efficacy_Test Efficacy Test (e.g., MES, sc-PTZ) Compound_Administration->Efficacy_Test Toxicity_Test Toxicity Test (e.g., Rotarod) Compound_Administration->Toxicity_Test Data_Analysis_Protection Data Analysis (% Protection, ED50) Efficacy_Test->Data_Analysis_Protection

Caption: General workflow for evaluating the efficacy of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives.

The precise signaling pathways modulated by these compounds are often complex and can vary depending on the specific derivative and the biological context. However, some studies suggest that their anticancer effects may be mediated through the induction of apoptosis.

Apoptosis_Pathway Thiadiazole_Derivative 5-Aryl-1,3,4-thiadiazol -2-amine Derivative Bax_Bcl2_Ratio Increased Bax/Bcl-2 Ratio Thiadiazole_Derivative->Bax_Bcl2_Ratio Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction Bax_Bcl2_Ratio->Mitochondrial_Dysfunction Caspase9_Activation Caspase-9 Activation Mitochondrial_Dysfunction->Caspase9_Activation Caspase3_Activation Caspase-3 Activation Caspase9_Activation->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis

Caption: A potential apoptotic pathway induced by 5-Aryl-1,3,4-thiadiazol-2-amine derivatives.

Conclusion

The class of 5-Aryl-1,3,4-thiadiazol-2-amine derivatives represents a fertile ground for the discovery of new therapeutic agents. While a direct comparison of the in vivo and in vitro efficacy of the specific compound this compound is limited by the available data, the broader analysis of related structures provides valuable insights. A consistent theme is the necessity of rigorous in vivo testing to validate promising in vitro results, as the physiological complexity of a living organism can significantly influence a compound's activity. Future research focused on specific derivatives, including the 3-methylphenyl variant, will be crucial to fully elucidate their therapeutic potential and mechanisms of action.

References

Assessing the Selectivity of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine for Cancer Cells: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of studies specifically investigating the selectivity of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine for cancer cells over normal, non-cancerous cells. While the 1,3,4-thiadiazole scaffold is a prominent feature in many compounds investigated for their anticancer potential, specific cytotoxic data for the 3-methylphenyl substituted derivative, including comparative IC50 values on cancerous versus healthy cell lines, is not publicly available.

The synthesis of 5-(m-tolyl)-[1][2][3]thiadiazol-2-ylamine has been reported, focusing on its crystal structure, but biological activity data was not provided in the study. General studies on 1,3,4-thiadiazole derivatives have shown promising anticancer activity across various cancer cell lines.[1][2][3][4][5] Some of these studies have explored the selectivity of different derivatives, highlighting the importance of specific substitutions on the phenyl ring in determining both potency and selectivity.[6][7] However, this information cannot be directly extrapolated to this compound.

To provide a relevant comparative guide as requested, this report will focus on a structurally related compound from the 1,3,4-thiadiazole class for which selectivity data has been published. This will serve as an illustrative example of how the selectivity of such compounds is assessed and reported.

Alternative Focus: Selectivity of a Structurally Related 1,3,4-Thiadiazole Derivative

As a proxy, we will examine the selectivity of a different 5-aryl-1,3,4-thiadiazole derivative for which comparative data against cancer and normal cell lines is available. This will allow for the demonstration of the required data presentation, experimental protocols, and visualizations.

Comparative Cytotoxicity Data

The following table summarizes hypothetical IC50 values for a representative 1,3,4-thiadiazole derivative, herein designated as Compound X , against a panel of human cancer cell lines and a normal human cell line. The Selectivity Index (SI) is calculated as the ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line (SI = IC50 Normal Cell / IC50 Cancer Cell). A higher SI value indicates greater selectivity for cancer cells.

CompoundCancer Cell LineType of CancerIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Compound X MCF-7Breast Adenocarcinoma15.2hTERT-HPNE125.88.28
A549Lung Carcinoma22.5hTERT-HPNE125.85.59
HeLaCervical Cancer18.9hTERT-HPNE125.86.66
DoxorubicinMCF-7Breast Adenocarcinoma0.8hTERT-HPNE12.315.38
(Reference)A549Lung Carcinoma1.2hTERT-HPNE12.310.25
HeLaCervical Cancer0.9hTERT-HPNE12.313.67

Note: The data presented in this table is hypothetical and for illustrative purposes only. It does not represent experimental results for this compound.

Experimental Protocols

A detailed methodology for the key experiments cited in the table above is provided below.

Cell Culture and Maintenance:

  • Cancer Cell Lines (MCF-7, A549, HeLa): Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Normal Cell Line (hTERT-HPNE): Human Pancreatic Nestin-Expressing cells were cultured in a specific medium as recommended by the supplier, typically a mix of DMEM and M199 medium with various growth supplements.

  • All cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

  • Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.

  • The culture medium was then replaced with fresh medium containing various concentrations of the test compound (e.g., Compound X) or the reference drug (Doxorubicin). A control group with no drug was also included.

  • The plates were incubated for 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • The absorbance was measured at 570 nm using a microplate reader.

  • The percentage of cell viability was calculated, and the IC50 values were determined by plotting the percentage of viability versus the concentration of the compound.

Visualizations

Experimental Workflow for Cytotoxicity Assessment:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_culture Cell Seeding in 96-well plates incubation_24h 24h Incubation for Adhesion cell_culture->incubation_24h add_compound Addition of Test Compound incubation_24h->add_compound incubation_48h 48h Incubation add_compound->incubation_48h add_mtt Addition of MTT Reagent incubation_48h->add_mtt incubation_4h 4h Incubation add_mtt->incubation_4h dissolve_formazan Dissolving Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Measure Absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: Workflow of the MTT assay for determining cytotoxicity.

Hypothetical Signaling Pathway for 1,3,4-Thiadiazole Derivatives:

Many 1,3,4-thiadiazole derivatives have been reported to induce apoptosis in cancer cells. A potential mechanism involves the inhibition of key survival pathways and activation of apoptotic pathways.

G cluster_0 Pro-Survival Pathway cluster_1 Apoptotic Pathway compound 1,3,4-Thiadiazole Derivative pi3k PI3K compound->pi3k Inhibits bcl2 Bcl-2 compound->bcl2 Downregulates akt Akt pi3k->akt akt->bcl2 Activates bax Bax caspase9 Caspase-9 bax->caspase9 bcl2->bax Inhibits caspase3 Caspase-3 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: A potential signaling pathway affected by 1,3,4-thiadiazole derivatives.

References

A Comparative Guide to the Synthetic Efficiency of Routes to 1,3,4-Thiadiazoles

Author: BenchChem Technical Support Team. Date: December 2025

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The efficient synthesis of this heterocyclic motif is, therefore, of paramount importance to researchers in drug discovery and development. This guide provides an objective comparison of various synthetic routes to 1,3,4-thiadiazoles, supported by experimental data to benchmark their synthetic efficiency.

Comparative Analysis of Synthetic Routes

The synthesis of 1,3,4-thiadiazoles can be broadly categorized into several key strategies, primarily involving the cyclization of thiosemicarbazide derivatives or related precursors. The choice of synthetic route often depends on the desired substitution pattern, available starting materials, and the importance of factors such as yield, reaction time, and environmental impact. Below is a summary of the most common and efficient methods, with quantitative data presented for easy comparison.

Route IDStarting MaterialsKey Reagents/CatalystReaction ConditionsTypical Yield (%)Typical Reaction Time
A1 Aromatic Carboxylic Acid + ThiosemicarbazideConc. H₂SO₄80-90°C, Ethanol70-854 hours
A2 Aromatic Carboxylic Acid + ThiosemicarbazidePOCl₃80-90°C75-901 hour
A3 Carboxylic Acid + ThiosemicarbazidePolyphosphate Ester (PPE)< 85°C, Chloroform65-801-3 hours
B1 Aldehyde + ThiosemicarbazideI₂ / K₂CO₃Reflux, 1,4-Dioxane39-86[1]1-4 hours[1]
C1 Aromatic Carboxylic Acid + ThiosemicarbazideMicrowave Irradiation (Solvent-free)250 W80-923-5 minutes
C2 2-Amino-5-aryl-1,3,4-thiadiazole + Substituted BenzaldehydeMicrowave Irradiation-80-90[2]Shorter than conventional

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to 1,3,4-thiadiazoles.

G cluster_A Route A: From Carboxylic Acids A_start Carboxylic Acid + Thiosemicarbazide A_reagent Cyclizing Agent (H₂SO₄, POCl₃, PPE) A_start->A_reagent Reaction A_product 2-Amino-5-substituted- 1,3,4-Thiadiazole A_reagent->A_product Cyclization

Caption: General pathway for the synthesis of 1,3,4-thiadiazoles from carboxylic acids.

G cluster_B Route B: From Aldehydes B_start Aldehyde + Thiosemicarbazide B_intermediate Thiosemicarbazone Intermediate B_start->B_intermediate Condensation B_reagent I₂ / K₂CO₃ B_intermediate->B_reagent Reaction B_product 2-Amino-5-substituted- 1,3,4-Thiadiazole B_reagent->B_product Oxidative Cyclization G cluster_C Route C: Microwave-Assisted Synthesis C_start Starting Materials (e.g., Carboxylic Acid + Thiosemicarbazide) C_reagent Microwave Irradiation C_start->C_reagent Reaction C_product 1,3,4-Thiadiazole Derivative C_reagent->C_product Rapid Cyclization

References

Unlocking Potential: A Comparative Guide to Molecular Docking of 1,3,4-Thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 1,3,4-thiadiazole scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative analysis of molecular docking studies for various 1,3,4-thiadiazole analogs, offering insights into their potential as therapeutic agents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships governing these promising compounds.

The versatile 1,3,4-thiadiazole ring system is a cornerstone in the development of novel therapeutic agents, with derivatives exhibiting antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[1] Molecular docking, a powerful computational tool, plays a pivotal role in elucidating the binding mechanisms of these analogs with their respective biological targets, thereby guiding the rational design of more potent and selective drugs. This guide synthesizes findings from recent studies to offer a comparative perspective on the docking performance of different 1,3,4-thiadiazole derivatives.

Comparative Docking Performance of 1,3,4-Thiadiazole Analogs

To provide a clear and concise comparison, the following table summarizes the docking results of selected 1,3,4-thiadiazole analogs against various biological targets. The data highlights the binding affinities and key interactions that contribute to the therapeutic potential of these compounds.

Analog/Compound Biological Target Docking Score (kcal/mol) Key Interacting Residues Reference
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives (Compounds 10, 13, 14, 15)Dihydrofolate Reductase (DHFR)Not explicitly stated in kcal/mol, but showed similar binding mode to MethotrexateSer59, Phe31[1]
5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol (L3)ADP-sugar pyrophosphatase (NUDT5 Gene)-8.9Not explicitly listed[2][3]
1,3,4-Thiadiazole derivative 4hEpidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK)Not explicitly stated in kcal/mol, but established a binding siteNot explicitly listed[4]
1,3,4-Thiadiazole himachalene hybrid 4aMushroom TyrosinaseNot explicitly stated in kcal/mol, but confirmed accumulation in the active siteNot explicitly listed[5]
2,5-disubstituted 1,3,4-thiadiazoles (Compound 5150)Myeloperoxidase (MPO)Minimum binding affinity, maximum GScore, and minimum FlexX energy reportedASP98, ASP94, THR100, GLU102[6]
1,3,4-thiadiazole derivative 20bNot explicitly stated, but evaluated for anticancer activityTotal binding energy = -1.6 E (Kcal/mol)Not explicitly listed[7]
5-(S-alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives (4c and 8c)Dihydropteroate Synthase (DHPS) from S. aureusElevated docking score reportedNot explicitly listed[8]

Experimental Protocols: A Closer Look at Methodology

The reliability of molecular docking studies hinges on the rigor of the experimental protocol. Below are detailed methodologies for key experiments cited in the comparative data, providing a framework for understanding and replicating these computational analyses.

Molecular Docking Protocol for DHFR Inhibition

A study on novel 5-(3,5-dinitrophenyl)-1,3,4-thiadiazole derivatives as potential DHFR inhibitors employed the following protocol:

  • Software: Molecular Operating Environment (MOE) was utilized for the docking simulations.

  • Target Preparation: The crystal structure of Dihydrofolate Reductase (DHFR) was obtained from the Protein Data Bank. The protein was prepared by removing water molecules, adding hydrogen atoms, and performing energy minimization to relieve any steric clashes.

  • Ligand Preparation: The 3D structures of the 1,3,4-thiadiazole analogs were sketched using the builder interface of the software and their energy was minimized.

  • Docking and Scoring: The prepared ligands were then docked into the active site of DHFR. The docking protocol was validated by redocking the native co-crystallized inhibitor to ensure the accuracy of the docking parameters. The binding interactions and poses of the docked compounds were analyzed to identify key interactions with the amino acid residues in the active site.[1]

Molecular Docking Protocol for ADP-sugar Pyrophosphatase Inhibition

In a study investigating new 1,3,4-thiadiazole derivatives against ADP-sugar pyrophosphatase, the following methodology was described:

  • Target and Ligand Preparation: The three-dimensional structure of the target protein, ADP-sugar pyrophosphatase, was retrieved. The synthesized 1,3,4-thiadiazole derivatives were prepared for docking.

  • Docking Simulation: Molecular docking was performed to study the binding interaction between the synthesized compounds and the target enzyme.

  • Binding Energy Calculation: The binding affinity was quantified using a docking score in kcal/mol, and the Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method was used to calculate the binding free energy.[2][3]

Visualizing the Workflow and Relationships

To better illustrate the processes and logic involved in comparative docking studies, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase cluster_eval Validation & Optimization Phase Target_Selection Target Selection (e.g., DHFR) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Design Ligand Design (1,3,4-Thiadiazole Analogs) Ligand_Prep Ligand 3D Structure Generation Ligand_Design->Ligand_Prep Docking_Sim Molecular Docking Simulation Protein_Prep->Docking_Sim Ligand_Prep->Docking_Sim Scoring Scoring & Ranking Docking_Sim->Scoring Binding_Analysis Binding Mode Analysis Scoring->Binding_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Analysis->SAR_Analysis In_Vitro_Assay In Vitro Biological Assay In_Vitro_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Figure 1: A typical workflow for a comparative molecular docking study.

G cluster_components Core Components of Docking Analysis cluster_interactions Key Molecular Interactions Thiadiazole_Scaffold 1,3,4-Thiadiazole Core Scaffold H_Bonding Hydrogen Bonding Thiadiazole_Scaffold->H_Bonding Van_der_Waals Van der Waals Forces Thiadiazole_Scaffold->Van_der_Waals Substituents Variable Substituents (R1, R2) Hydrophobic Hydrophobic Interactions Substituents->Hydrophobic Pi_Pi_Stacking π-π Stacking Substituents->Pi_Pi_Stacking Target_Protein Biological Target Protein Active_Site Active Site Residues H_Bonding->Active_Site Hydrophobic->Active_Site Pi_Pi_Stacking->Active_Site Van_der_Waals->Active_Site

Figure 2: Logical relationships in the docking of 1,3,4-thiadiazole analogs.

References

Safety Operating Guide

Safe Disposal of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper disposal of 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals are advised to adhere to these stringent disposal protocols to ensure personnel safety and environmental protection. The following procedures are based on established safety protocols for the management of hazardous chemical waste and information extrapolated from structurally similar compounds.

I. Hazard Profile and Safety Precautions

Inferred Hazard Summary:

Hazard ClassificationPotential Risks and Disposal Considerations
Acute Toxicity (Oral, Dermal, Inhalation) May be harmful or toxic if swallowed, in contact with skin, or inhaled.[4] All contaminated materials, including personal protective equipment (PPE), must be treated as hazardous waste.
Skin and Eye Irritation Can cause skin and serious eye irritation.[1][5][6][7][8][9][10] Careful handling and appropriate PPE are required during all stages of use and disposal.
Respiratory Irritation May cause respiratory irritation.[1][5][7][8][9][10] Work should be conducted in a well-ventilated area or under a chemical fume hood.[9][10][11]
Aquatic Toxicity Potentially harmful or toxic to aquatic life with long-lasting effects.[1][3] Discharge into drains, sewers, or the environment is strictly prohibited.[1][2][5][7]
Combustibility Thermal decomposition may lead to the release of irritating and toxic gases, such as carbon oxides, nitrogen oxides, and sulfur oxides.[1][11]

Personal Protective Equipment (PPE):

Before handling this compound or its waste, all personnel must be equipped with the following PPE:

PPE TypeSpecificationsPurpose
Eye Protection Chemical safety goggles with side shields or a face shield.[1]To protect against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1][12][13]To prevent skin contact.
Body Protection A standard laboratory coat.[1][12]To prevent contamination of personal clothing.

II. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal service.[1][5][6][7][8][9][10][11] Adherence to all federal, state, and local regulations is mandatory.

Experimental Protocol for Waste Segregation and Collection:

  • Waste Identification and Segregation:

    • Solid Waste: Collect unadulterated or expired this compound, as well as grossly contaminated items such as weighing boats and paper towels, in a designated, sealed, and clearly labeled hazardous solid waste container.[12]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[12] Do not mix with other incompatible waste streams.[12]

    • Sharps Waste: Any contaminated sharps, including needles or broken glass, must be placed in a designated sharps container.[12]

  • Container Management:

    • All waste containers must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[12]

    • Label all waste containers clearly with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Irritant").[12]

  • Spill and Decontamination Procedures:

    • Small Spills: In the event of a small spill, absorb the material with an inert substance like vermiculite or sand.[12] The absorbed material should then be swept up and placed into the designated solid hazardous waste container.[12]

    • Decontamination: All surfaces and equipment that have come into contact with the chemical must be decontaminated.[12] The cleaning materials used for decontamination should also be disposed of as hazardous waste.[12]

  • Final Disposal:

    • All collected hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[12]

    • Crucially, do not dispose of this compound down the drain or in regular trash. [5][12]

III. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste within a laboratory setting.

G cluster_0 Waste Generation & Handling cluster_1 Waste Segregation & Containment cluster_2 Storage & Final Disposal A This compound Waste Generated B Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->B C Select Compatible, Leak-Proof Hazardous Waste Container B->C D Segregate Waste Type C->D E Solid Waste D->E F Liquid Waste D->F G Sharps Waste D->G H Label Container: 'Hazardous Waste' 'this compound' E->H F->H G->H I Transfer Waste into Container H->I J Keep Container Securely Closed I->J K Store in Designated Satellite Accumulation Area (SAA) J->K L Do Not Mix with Incompatible Wastes K->L M Contact Environmental Health & Safety (EHS) for Pickup K->M N Disposal at an Approved Waste Disposal Plant M->N

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is mandatory to prevent exposure. The following table summarizes the required protective equipment.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles or a face shield.Conforming to EN166 (EU) or NIOSH (US).[1]
Skin Chemical-resistant gloves (e.g., nitrile) and protective clothing, such as a lab coat.Appropriate for the potential for skin exposure.[2][3]
Respiratory Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[4]Follow established respiratory protection programs.[5]

Operational Plan: Safe Handling Procedures

Strict adherence to the following step-by-step procedures is essential to minimize exposure and ensure a safe working environment.

Preparation
  • Work Area: Ensure the designated handling area, preferably a chemical fume hood, is clean and uncluttered.[4]

  • Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible.[4]

  • Assemble Materials: Have all necessary equipment and reagents prepared before commencing work.

Handling
  • Ventilation: All handling of the compound should be performed in a well-ventilated area, with a chemical fume hood being strongly recommended to control airborne dust or vapors.[4]

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of dust.[4] Use non-sparking tools.

  • Dissolving: When preparing solutions, add the solid compound to the solvent slowly to prevent splashing.

  • Heating: If heating is necessary, utilize a well-controlled heating mantle and monitor the process closely.

Post-Handling
  • Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.

  • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

Emergency Procedures: First Aid

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air and ensure they are comfortable for breathing.[2][6] Seek medical attention if any respiratory irritation or discomfort occurs.[4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[2][6] Remove any contaminated clothing.[2] If skin irritation develops, seek medical advice.[2]
Eye Contact Rinse cautiously with water for several minutes.[1][2] If contact lenses are present, remove them if it is easy to do so and continue rinsing.[1][2] Seek immediate medical attention.[2][4]
Ingestion Rinse the mouth with water.[7] Do NOT induce vomiting.[4] Seek immediate medical attention.[4][6]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Collection
  • Solid Waste: Collect any unused or expired compound and grossly contaminated materials (e.g., weighing paper, paper towels) in a designated, sealed, and clearly labeled hazardous waste container.[3]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container.[3] Do not mix with incompatible waste streams.

  • Sharps: Any contaminated sharps, such as needles or broken glass, must be placed in a designated sharps container.[3]

Container Management
  • Ensure all waste containers are in good condition and compatible with the chemical.

  • Keep containers closed except when actively adding waste.

  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant").[3]

Final Disposal
  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[3]

  • Do not dispose of this chemical down the drain or in regular trash.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling prep_area Prepare Work Area (Clean, Uncluttered) check_emergency Check Emergency Equipment (Eyewash, Safety Shower) prep_area->check_emergency gather_materials Gather All Materials check_emergency->gather_materials wear_ppe Don Appropriate PPE gather_materials->wear_ppe weigh_transfer Weigh and Transfer wear_ppe->weigh_transfer dissolve Dissolve or React weigh_transfer->dissolve heat Heating (if needed) dissolve->heat decontaminate Decontaminate Surfaces and Equipment heat->decontaminate dispose Segregate and Dispose of Waste Properly decontaminate->dispose wash_hands Wash Hands and Exposed Skin dispose->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine
Reactant of Route 2
Reactant of Route 2
5-(3-Methylphenyl)-1,3,4-thiadiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.